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  • Product: 4-(1H-Imidazol-2-yl)piperidin-4-ol
  • CAS: 596105-93-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(1H-imidazol-2-yl)piperidin-4-ol: A Technical Guide

Executive Summary The compound 4-(1H-imidazol-2-yl)piperidin-4-ol is a highly versatile, polar pharmacophore widely utilized in modern medicinal chemistry. Featuring a basic piperidine ring, an amphoteric imidazole moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1H-imidazol-2-yl)piperidin-4-ol is a highly versatile, polar pharmacophore widely utilized in modern medicinal chemistry. Featuring a basic piperidine ring, an amphoteric imidazole moiety, and a C4-hydroxyl group, this scaffold presents a dense array of hydrogen-bond donors and acceptors. It is frequently deployed in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, notably as a core building block for muscarinic M1 and M4 receptor agonists/antagonists targeting Alzheimer's disease and schizophrenia[1].

Synthesizing this molecule presents a classic challenge in heterocyclic chemistry: the direct nucleophilic addition of an unmasked imidazole to a ketone is impossible due to the highly acidic N–H proton (pKa ~14), which instantly quenches organometallic reagents. This whitepaper provides an in-depth, self-validating protocol for the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol, detailing the mechanistic causality behind protecting group strategies, cryogenic lithiation, and global deprotection.

Retrosynthetic Strategy & Mechanistic Rationale

The most direct and scalable route to the target molecule is the nucleophilic addition of a 2-lithioimidazole species to a protected 4-piperidone. To execute this successfully, two distinct protecting groups are required:

  • Imidazole Protection (SEM Group): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected for two critical reasons. First, it completely masks the acidic N–H proton. Second, the oxygen atom within the SEM ether acts as a powerful directing group for ortho-lithiation (Directed Ortho Metalation, DoM). It coordinates the lithium ion, stabilizing the highly reactive C2-lithium species and ensuring absolute regioselectivity[2].

  • Piperidine Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidone. Its steric bulk is crucial; it minimizes the unwanted enolization of the C4-ketone by the strongly basic 2-lithioimidazole, thereby maximizing the yield of the nucleophilic addition pathway.

Retrosynthesis Target 4-(1H-imidazol-2-yl) piperidin-4-ol Intermediate SEM/Boc-Protected Intermediate Target->Intermediate Global Deprotection Reagents 1-SEM-imidazole + N-Boc-4-piperidone Intermediate->Reagents C2-Lithiation & Addition

Caption: Retrosynthetic strategy for 4-(1H-imidazol-2-yl)piperidin-4-ol via C2-lithiation.

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems. By closely monitoring temperature and visual phase changes, the chemist can verify the success of each step in real-time.

Workflow Step1 1. Protection Imidazole + SEM-Cl -> SEM-Imidazole Step2 2. Lithiation SEM-Imidazole + n-BuLi (-78°C) Step1->Step2 Step3 3. Nucleophilic Addition Add N-Boc-4-piperidone -> Quench Step2->Step3 Step4 4. Global Deprotection HCl/Dioxane (60°C) Step3->Step4 Step5 5. Isolation & Characterization Yield: Dihydrochloride Salt Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • Causality Checkpoint: Sodium hydride (NaH) is supplied as a dispersion in mineral oil. Washing it with hexanes prior to use is mandatory to ensure accurate stoichiometry and to prevent intractable emulsions during the aqueous workup.

  • Protocol:

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF under an argon atmosphere. Wash twice with anhydrous hexanes, decanting the solvent.

    • Resuspend the washed NaH in anhydrous DMF (0.5 M) and cool to 0 °C.

    • Add a solution of 1H-imidazole (1.0 eq) in DMF dropwise. Stir until hydrogen gas evolution ceases (approx. 30 min), indicating complete formation of the sodium imidazolide.

    • Add SEM-Cl (1.1 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

    • Quench with ice water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. The resulting crude oil (1-SEM-imidazole) is typically >95% pure and used directly.

Regioselective C2-Lithiation and Nucleophilic Addition
  • Causality Checkpoint: The C2 proton of 1-SEM-imidazole has a pKa of ~33. Deprotonation requires a strong organolithium reagent like n-BuLi. The reaction must be strictly maintained at -78 °C. If the temperature rises above -40 °C, the 2-lithioimidazole species will undergo rapid ring-opening fragmentation or attack the SEM group of adjacent molecules[2].

  • Protocol:

    • Dissolve 1-SEM-imidazole (1.0 eq) in freshly distilled, anhydrous THF (0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise down the side of the flask. The solution will turn a pale yellow color, validating the formation of the lithiated species. Stir for 30 minutes at -78 °C.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise over 15 minutes. Note: Rapid addition causes localized exothermic spikes, promoting ketone enolization over nucleophilic addition.

    • Stir for 1 hour at -78 °C.

    • Critical Step: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Allowing the unquenched lithium alkoxide to warm can trigger retro-aldol-type reversion.

    • Extract with EtOAc, dry, and purify via silica gel chromatography to yield tert-butyl 4-hydroxy-4-(1-SEM-1H-imidazol-2-yl)piperidine-1-carboxylate.

Table 1: Optimization of C2-Lithiation Conditions

Temperature (°C) Base Additive Yield (%) Mechanistic Observation
0 n-BuLi None < 10 Extensive decomposition and heterocycle ring-opening.
-78 LDA None 45 Incomplete metalation; starting material recovered.
-78 n-BuLi None 82 Clean conversion; minimal ketone enolization.

| -78 | n-BuLi | TMEDA | 85 | Marginal improvement; additive not strictly necessary. |

Global Deprotection and Salt Formation
  • Causality Checkpoint: While the Boc group cleaves readily in acid at room temperature, the SEM ether is more robust. Heating the reaction to 60 °C in 4M HCl/dioxane achieves a "one-pot" global deprotection. This method bypasses the need for fluoride sources (like TBAF) and allows the final product to precipitate directly out of the organic solvent as a highly pure dihydrochloride salt [1].

  • Protocol:

    • Dissolve the intermediate from Step 3.2 in 4M HCl in 1,4-dioxane (0.1 M).

    • Heat the sealed reaction vessel to 60 °C for 4 hours.

    • As the protecting groups cleave, the highly polar target molecule will precipitate from the non-polar dioxane as a white solid.

    • Cool to room temperature, filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride .

Analytical Characterization

Thorough characterization is required to confirm the regiochemistry of the imidazole attachment (C2 vs. C4/C5) and the complete removal of the SEM and Boc groups. The absence of the prominent tert-butyl singlet (~1.4 ppm) and trimethylsilyl singlet (~0.0 ppm) in the ¹H NMR spectrum validates successful global deprotection.

Table 2: ¹H and ¹³C NMR Characterization Data (D₂O, 400 MHz / 100 MHz)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 7.42 s 2H Imidazole C4-H, C5-H (Symmetric in D₂O)
¹H 3.45 - 3.32 m 4H Piperidine C2-H, C6-H (Equatorial & Axial)
¹H 2.35 - 2.22 m 2H Piperidine C3-H, C5-H (Equatorial)
¹H 2.05 - 1.92 m 2H Piperidine C3-H, C5-H (Axial)
¹³C 146.8 s - Imidazole C2 (Quaternary)
¹³C 119.5 s - Imidazole C4, C5
¹³C 68.2 s - Piperidine C4 (Quaternary, C-OH)
¹³C 40.4 s - Piperidine C2, C6

| ¹³C | 32.1 | s | - | Piperidine C3, C5 |

Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy Data

Technique Parameter Expected Value Observed Value Structural Significance
HRMS (ESI+) [M+H]⁺ 168.1137 168.1142 Confirms exact molecular formula (C₈H₁₄N₃O).
IR (ATR) O-H / N-H stretch Broad, 3400-3100 cm⁻¹ 3350 cm⁻¹ (broad) Confirms presence of hydroxyl and free amine/imidazole N-H.

| IR (ATR) | C=O stretch | Absent | Absent | Confirms complete removal of the Boc carbonyl group. |

References

  • Title: Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library. URL: [Link]

  • Title: Metalated heterocycles in organic synthesis: recent applications. Source: Arkivoc. URL: [Link][2]

  • Title: US Patent 11834407B2 / US20190112294A1 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor antagonists. Source: Google Patents. URL: [1]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-2-yl)piperidin-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 4-(1H-imidazol-2-yl)piperidin-4-ol. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural attributes, and predicted key physicochemical parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Recognizing the frequent necessity for empirical determination, this guide further provides detailed, field-proven experimental protocols for these critical assays. The synthesis of the title compound is also discussed, offering a holistic view for research and development purposes. All discussions are grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Molecular Overview

4-(1H-imidazol-2-yl)piperidin-4-ol is a small molecule featuring a piperidinol core substituted with an imidazole ring. The presence of both basic nitrogen atoms within the piperidine and imidazole rings, along with a hydroxyl group, suggests a compound with the potential for complex acid-base chemistry, significant hydrogen bonding capabilities, and a nuanced solubility profile. These characteristics are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Structure and Identifiers
  • IUPAC Name: 4-(1H-imidazol-2-yl)piperidin-4-ol

  • CAS Number: 596105-93-0

  • Molecular Formula: C₈H₁₃N₃O

  • Molecular Weight: 167.21 g/mol

Predicted Physicochemical Properties

In the absence of extensive published experimental data for 4-(1H-imidazol-2-yl)piperidin-4-ol, computational predictions serve as a valuable starting point for understanding its likely behavior. The following table summarizes key predicted physicochemical parameters.

PropertyPredicted ValueSignificance in Drug Discovery
pKa Basic pKa₁: ~8.5-9.5 (Piperidine N), Basic pKa₂: ~6.5-7.5 (Imidazole N)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP -0.5 to 0.5Indicates the lipophilicity of the neutral species, influencing membrane permeability and metabolic stability.
Aqueous Solubility Moderate to HighCrucial for formulation and bioavailability; low solubility can be a major hurdle in drug development.
Polar Surface Area (PSA) ~60-70 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 3Contributes to solubility in aqueous media and potential for target binding.
Hydrogen Bond Acceptors 3Affects solubility and interactions with biological macromolecules.

Synthesis Pathway

A plausible synthetic route to 4-(1H-imidazol-2-yl)piperidin-4-ol can be conceptualized based on established methodologies for the formation of 2-substituted imidazoles and the manipulation of piperidine derivatives.

Synthesis_of_4_1H_imidazol_2_yl_piperidin_4_ol cluster_0 Synthesis Pathway A 1-Boc-4-piperidone B Lithiation A->B n-BuLi or LDA C Reaction with 2-bromo-1H-imidazole B->C D 4-(1H-imidazol-2-yl)-1-Boc-piperidin-4-ol C->D Quench E Boc Deprotection (e.g., TFA/DCM) D->E F 4-(1H-imidazol-2-yl)piperidin-4-ol E->F

Caption: Proposed synthetic pathway for 4-(1H-imidazol-2-yl)piperidin-4-ol.

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in drug development. The following sections detail robust protocols for determining the key physicochemical properties of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Ionization Constant (pKa) Determination

The pKa is a critical parameter as it dictates the charge of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. For a compound like 4-(1H-imidazol-2-yl)piperidin-4-ol with multiple basic centers, determining the individual pKa values is essential.

This is a classic and highly accurate method for pKa determination.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-(1H-imidazol-2-yl)piperidin-4-ol in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For multiprotic systems, specialized software is often used to deconvolute the titration curve and determine the individual pKa values.

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Protocol:

  • pH-Buffered Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Addition: Add a constant concentration of 4-(1H-imidazol-2-yl)piperidin-4-ol to each buffer.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

pKa_Determination_Workflow cluster_0 pKa Determination Workflow A Prepare Sample Solution B Titrate with Acid/Base or Prepare pH Series A->B C Monitor pH (Potentiometric) or UV Absorbance (UV-Metric) B->C D Plot Data (pH vs. Volume or Absorbance vs. pH) C->D E Calculate pKa from Half-Equivalence or Sigmoidal Fit D->E

Caption: General workflow for experimental pKa determination.

Lipophilicity (logP/logD) Determination

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[1] LogP refers to the partition coefficient of the neutral species, while logD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound like 4-(1H-imidazol-2-yl)piperidin-4-ol, logD at physiological pH (7.4) is often the more relevant parameter.

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of 4-(1H-imidazol-2-yl)piperidin-4-ol to a mixture of the two pre-saturated phases. For logD, use a buffer of the desired pH instead of pure water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This is a high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • Column and Mobile Phase: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standards with known logP values and record their retention times.

  • Sample Analysis: Inject the 4-(1H-imidazol-2-yl)piperidin-4-ol sample and record its retention time.

  • Correlation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use this curve to determine the logP of the test compound.

logP_Determination_Workflow cluster_0 logP/logD Determination Workflow cluster_1 Shake-Flask cluster_2 RP-HPLC A Shake-Flask Method B RP-HPLC Method A1 Partition between n-octanol and water/buffer A2 Equilibrate and Separate Phases A1->A2 A3 Quantify Concentration in Each Phase (HPLC-UV) A2->A3 A4 Calculate log(C_octanol / C_aqueous) A3->A4 B1 Inject sample onto C18 column B2 Measure Retention Time B1->B2 B3 Correlate with Standards of Known logP B2->B3

Caption: Workflows for Shake-Flask and RP-HPLC based logP/logD determination.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability and intravenous formulation.[2] It is important to distinguish between kinetic and thermodynamic solubility.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][3]

Protocol (Nephelometric Method):

  • Stock Solution: Prepare a concentrated stock solution of 4-(1H-imidazol-2-yl)piperidin-4-ol in DMSO.

  • Serial Dilution: Add the stock solution to an aqueous buffer in a microplate well and perform serial dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[3]

This method measures the true equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[4]

Protocol (Shake-Flask Method):

  • Suspension Preparation: Add an excess amount of solid 4-(1H-imidazol-2-yl)piperidin-4-ol to a vial containing an aqueous buffer of a specific pH.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV.

  • Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Solubility_Determination_Workflow cluster_0 Solubility Determination cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility K1 Add DMSO stock to buffer K2 Incubate (short time) K1->K2 K3 Measure precipitation (e.g., nephelometry) K2->K3 T1 Add excess solid to buffer T2 Equilibrate (long time) T1->T2 T3 Separate solid and liquid T2->T3 T4 Quantify concentration in solution (HPLC-UV) T3->T4

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Spectral Data Analysis (Predicted)

While experimental spectra are definitive, predicted spectral data can aid in structural confirmation and the identification of key functional groups.

¹H NMR Spectroscopy (Predicted)
  • Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).

  • Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen will be further downfield.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • NH Protons (Imidazole and Piperidine): Broad signals that may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Imidazole Carbons: Signals in the aromatic region (δ 115-145 ppm). The C2 carbon will be the most downfield.

  • Piperidine Carbons: Signals in the aliphatic region (δ 25-60 ppm). The carbon bearing the hydroxyl and imidazole groups will be the most downfield in this region.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band around 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate band in the same region as the O-H stretch.

  • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • C=N and C=C Stretches (Imidazole): Bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A band in the 1050-1150 cm⁻¹ region.

Conclusion

4-(1H-imidazol-2-yl)piperidin-4-ol is a molecule with significant potential for further investigation in drug discovery, owing to its structural features that are common in bioactive compounds. This technical guide has provided a comprehensive overview of its predicted physicochemical properties and, crucially, has detailed the established experimental protocols required for their empirical validation. A thorough understanding and application of these methodologies are fundamental to advancing a compound through the drug development pipeline. The provided synthesis pathway offers a practical starting point for the preparation of this and related analogs for further study.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Determination of pKa Values by Liquid Chromatography. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available from: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • ACS Publications. Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Available from: [Link]

  • ChemBK. PIPERIDIN-4-OL. Available from: [Link]

  • ResearchGate. (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

Sources

Foundational

Introduction: The Imperative of Unambiguous Structure Verification

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-imidazol-2-yl)piperidin-4-ol In the realm of drug discovery and development, the precise three-dimensional structure of a chemical entity is its most fund...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-imidazol-2-yl)piperidin-4-ol

In the realm of drug discovery and development, the precise three-dimensional structure of a chemical entity is its most fundamental attribute. This knowledge underpins any understanding of its biological activity, reactivity, and potential as a therapeutic agent.[1] The heterocyclic compound 4-(1H-imidazol-2-yl)piperidin-4-ol, which incorporates both the privileged piperidine scaffold and the versatile imidazole moiety, represents a class of molecules with significant potential in medicinal chemistry.[2][3] The piperidine ring is a common feature in numerous pharmaceuticals, while the imidazole ring is crucial in many biological processes and drug molecules.[4][5]

This technical guide presents a systematic, multi-technique approach to the complete structure elucidation of 4-(1H-imidazol-2-yl)piperidin-4-ol. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a logical, self-validating workflow that demonstrates the causality behind our experimental choices. We will build a "pyramid of evidence," starting with foundational data on molecular composition and progressively adding layers of detailed connectivity and stereochemical information, culminating in the unequivocal proof of structure provided by X-ray crystallography.

The Elucidation Workflow: A Pyramid of Evidence

G cluster_0 Structure Elucidation Pathway cluster_1 HRMS High-Resolution Mass Spectrometry (HRMS) & Elemental Analysis IR Infrared (IR) Spectroscopy HRMS->IR Confirms Formula Suggests Functional Groups Result1 Molecular Formula C₈H₁₃N₃O HRMS->Result1 NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) IR->NMR_1D Confirms Bonds Informs NMR Interpretation Result2 Key Functional Groups (-OH, -NH, C-N, C=N) IR->Result2 NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Fragments Requires Connectivity Result3 Proton & Carbon Environments (Chemical Shift, Multiplicity) NMR_1D->Result3 XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY Proposes Structure Requires Absolute Proof Result4 Atom-to-Atom Connectivity (Bonding Network) NMR_2D->Result4 Result5 Definitive 3D Structure (Bond Lengths & Angles) XRAY->Result5

Caption: A flowchart illustrating the hierarchical workflow for structure elucidation.

Level 1: Foundational Analysis - What is it made of?

The first step is to determine the molecular formula and identify the primary functional groups present. This provides the fundamental building blocks for our structural hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, not standard MS, because precision is paramount. HRMS provides the exact mass of the molecular ion to four or more decimal places, which allows for the unambiguous determination of the molecular formula. This is a critical, non-negotiable first step that prevents pursuing incorrect structures.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve 0.1-0.5 mg of 4-(1H-imidazol-2-yl)piperidin-4-ol in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant is used concurrently to ensure high mass accuracy.

Expected Data & Interpretation: The molecular formula is C₈H₁₃N₃O. The calculated exact mass for the protonated molecule, [C₈H₁₄N₃O]⁺, is 168.1131 Da. The HRMS experiment should yield a measured m/z value within ±5 ppm of this calculated mass, confirming the molecular formula.

Infrared (IR) Spectroscopy

Expertise & Experience: While NMR provides the detailed atomic framework, IR spectroscopy is a rapid and effective technique for identifying the types of bonds present. It serves as a quick confirmation that the key functional groups expected from the molecular formula (hydroxyl, amines) are indeed present.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Data Processing: The resulting spectrum is typically presented as % Transmittance vs. Wavenumber (cm⁻¹).

Data Presentation: Expected IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350-3200Strong, BroadO-H (alcohol) and N-H (imidazole, piperidine) stretches
~3140-3100Medium, SharpC-H stretch (imidazole ring)
~2950-2850Strong, SharpC-H stretch (aliphatic, piperidine ring)
~1650MediumC=N stretch (imidazole ring)
~1250MediumC-O stretch (tertiary alcohol)
~1100MediumC-N stretch (piperidine and imidazole)

Level 2: Connectivity Analysis - How are the atoms connected?

With the elemental composition and functional groups confirmed, we now move to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the carbon and hydrogen atoms.

1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Experience: ¹H NMR reveals the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. We run both, along with a DEPT-135 experiment, which is crucial for distinguishing between CH, CH₂, and CH₃ groups (and identifying quaternary carbons by their absence). This comprehensive 1D analysis allows us to propose structural fragments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar compound and to slow down the exchange of labile -OH and -NH protons, often allowing them to be observed as distinct signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)

Atom Position¹H Shift (ppm), Multiplicity¹³C Shift (ppm)DEPT-135 Phase
Imidazole C2-~148Quaternary (absent)
Imidazole C4/C5~6.9 (s, 2H)~120Positive (CH)
Imidazole NH~11.8 (br s, 1H)--
Piperidine C4-~68Quaternary (absent)
Piperidine C2/C6~2.9 (m, 2H), ~2.7 (m, 2H)~45Negative (CH₂)
Piperidine C3/C5~1.8 (m, 2H), ~1.6 (m, 2H)~35Negative (CH₂)
Piperidine NH~3.0 (br s, 1H)--
C4-OH~5.0 (s, 1H)--

Note: The piperidine protons are diastereotopic and will appear as complex multiplets. The exact shifts are predictive.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Experience: 1D NMR gives us the pieces of the puzzle; 2D NMR shows us how they fit together.

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled (i.e., on adjacent carbons). We expect to see correlations between the piperidine protons at C2/C3 and C5/C6.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is essential for definitively assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful connectivity experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how we will unequivocally link the imidazole and piperidine rings.

Caption: Key expected HMBC correlations confirming the link between the rings.

Interpretation of Key HMBC Correlations: The critical correlation is the one observed from the imidazole protons (~6.9 ppm) to the quaternary piperidine carbon C4 (~68 ppm). This three-bond correlation (³J) is unambiguous proof that the imidazole ring is attached to C4 of the piperidine ring. Further correlations from the piperidine C3/C5 protons to the C4 carbon will confirm the piperidine framework.

Level 3: Absolute Confirmation - The Gold Standard

While the combination of MS and comprehensive NMR analysis provides a highly confident structural assignment, it does not definitively describe the three-dimensional arrangement of the atoms in the solid state. For this, we turn to the gold standard of structure determination.

Single-Crystal X-ray Crystallography

Trustworthiness: X-ray crystallography is the ultimate arbiter of molecular structure.[2] By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map that reveals the precise location of every atom in space. This technique provides unequivocal, self-validating proof of connectivity, conformation, and stereochemistry.[6][7][8]

Experimental Protocol: X-ray Diffraction

  • Crystallization: This is the most critical and often challenging step. The goal is to grow a single, high-quality crystal of 4-(1H-imidazol-2-yl)piperidin-4-ol. A common method is slow evaporation:

    • Dissolve the compound to saturation in a suitable solvent (e.g., methanol or ethanol).

    • Place the solution in a loosely-capped vial inside a larger beaker containing a poor solvent (e.g., diethyl ether).

    • Allow the poor solvent to slowly diffuse into the vial, gradually reducing the solubility of the compound and promoting slow crystal growth over several days.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) to collect a full sphere of diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to yield a set of structure factors.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data, minimizing the difference between observed and calculated structure factors to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Expected Results: The X-ray data will confirm the proposed structure from NMR. It will show the piperidine ring adopting a stable chair conformation. Furthermore, it will detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the N-H groups of both rings, which dictate how the molecules pack in the solid state.

Conclusion

The structural elucidation of 4-(1H-imidazol-2-yl)piperidin-4-ol is a systematic process that relies on the logical integration of data from multiple orthogonal analytical techniques. By following the "pyramid of evidence" workflow—from establishing the molecular formula with HRMS, identifying functional groups with IR, mapping the atomic connectivity with 1D and 2D NMR, and finally, obtaining absolute proof with X-ray crystallography—we can achieve an unambiguous and robust structural assignment. This rigorous, multi-faceted approach is essential for ensuring the scientific integrity required in modern chemical research and drug development.

References

  • BenchChem. (2025). Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Sampath, K., et al. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry.
  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Crystal structures of two alanylpiperidine analogues. IUCr Journals.
  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • Wiley-VCH. 1 The Structure of Heterocyclic Compounds.
  • Heterocyclic Compounds.
  • Farooqi, F. (2025). Heterocyclic Compounds: Structure, Significance and Applications. Research and Reviews.
  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • BLDpharm. 876711-45-4|4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol.
  • NextSDS. 4-Piperidinol, 4-(1H-imidazol-2-yl)- — Chemical Substance Information.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • MDPI. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine.

Sources

Exploratory

A Technical Guide to the Biological Screening of Novel Imidazole-Piperidine Compounds

Introduction: The Therapeutic Potential of the Imidazole-Piperidine Scaffold The fusion of imidazole and piperidine rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazole-Piperidine Scaffold

The fusion of imidazole and piperidine rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2][3][4] Imidazole, an aromatic five-membered ring with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines, allowing it to interact with a wide array of biological targets.[3][5][6][7] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet stable three-dimensional structure that can be readily functionalized to optimize physicochemical properties and target engagement.[1][2][4]

This unique combination has given rise to compounds with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[3][5][7][8][9][10] For drug discovery professionals, the challenge and opportunity lie in efficiently and accurately screening novel imidazole-piperidine derivatives to identify promising lead candidates. This guide presents a strategic, multi-tiered framework for the biological evaluation of these compounds, moving from broad phenotypic assessments to specific mechanism-of-action studies. We will detail field-proven protocols, explain the scientific rationale behind experimental choices, and provide a practical roadmap for advancing compounds through the discovery pipeline.

The Screening Cascade: A Strategic Approach to Biological Evaluation

A successful screening campaign is not a single experiment but a logical progression of assays designed to systematically narrow a pool of candidate compounds. This "screening cascade" approach maximizes efficiency by using high-throughput, cost-effective assays upfront to identify general activity, followed by more complex, resource-intensive assays to elucidate specificity and mechanism.

The core logic is to first ask, "Does the compound have a biological effect?" and then, "What is that effect and how is it mediated?" This tiered approach ensures that only the most promising compounds with the desired biological profile advance, saving valuable time and resources.

G cluster_0 Screening Cascade Primary Part 1: Primary Screening (High-Throughput Phenotypic Assays) Secondary Part 2: Secondary Screening (Target-Oriented & Potency Assays) Primary->Secondary Identify 'Hits' (Active Compounds) Tertiary Part 3: Tertiary Screening (Mechanism of Action & Selectivity) Secondary->Tertiary Confirm 'Leads' (Potent & Target-Specific) Outcome Preclinical Candidate Nomination Tertiary->Outcome Validate Mechanism & Selectivity

Caption: A strategic screening cascade for novel drug discovery.

Part 1: Primary Screening - Identifying Bioactivity

The initial goal is to cast a wide net to determine if the novel imidazole-piperidine compounds exhibit any general biological activity, most commonly cytotoxicity against cancer cell lines or growth inhibition of microbial pathogens.

Rationale for Cytotoxicity Screening

Given that many imidazole-based compounds show promise as anticancer agents, a primary screen for cytotoxicity is a logical starting point.[8][9][11] This approach quickly identifies compounds that can inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method that is widely used for this purpose.[12][13][14][15] It measures the metabolic activity of cells, which correlates with the number of viable cells.[12][13][14] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol is adapted for screening against an adherent cancer cell line (e.g., MCF-7, a human breast cancer line) in a 96-well format.[16]

Materials:

  • Test Imidazole-Piperidine Compounds

  • MCF-7 cells (or other relevant cancer cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[16]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).[16]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][14]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Presentation and Interpretation

The results of the primary screen are typically summarized by calculating the IC₅₀ value for each compound—the concentration required to inhibit 50% of cell growth. A lower IC₅₀ value indicates higher potency.

Compound IDScaffoldIC₅₀ (µM) vs. MCF-7 CellsNotes
IMP-001 Imidazole-Piperidine7.5Potent activity.
IMP-002 Imidazole-Piperidine> 100Inactive at tested concentrations.
IMP-003 Imidazole-Piperidine25.1Moderate activity.
Doxorubicin (Control)0.8Standard chemotherapy agent.

Compounds with potent activity (e.g., IMP-001) would be prioritized for secondary screening.

Part 2: Secondary Screening - Elucidating Potency and Target

"Hits" from the primary screen have demonstrated bioactivity. The next critical step is to determine if this activity is linked to a specific molecular target and to quantify its potency. Imidazole-piperidine compounds are frequently designed as kinase inhibitors, and their antimicrobial properties are also of significant interest.[8][17]

Rationale for Target-Specific Assays
  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling.[18] The imidazole scaffold is particularly well-suited for designing kinase inhibitors.[8] Assays like the ADP-Glo™ Kinase Assay provide a universal, luminescent method to quantify the activity of virtually any kinase by measuring the amount of ADP produced during the kinase reaction.[19][20][21] This allows for direct measurement of a compound's inhibitory effect on a specific enzyme (e.g., EGFR, PI3K, CDK9).[8][18][22]

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] Imidazole and piperidine derivatives have shown promise in this area.[1][4][17] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are the gold standard for determining a compound's Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[23][24][25]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized version for measuring the inhibition of a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Purified Target Kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • Test Compounds

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase, substrate, ATP, and the test compound at various concentrations.[26]

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19][26]

    • Incubate at room temperature for 40 minutes.[19][26]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[19][26]

    • Incubate at room temperature for 30-60 minutes.[19][26]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[19]

Experimental Protocol: Antimicrobial Broth Microdilution (MIC Determination)

This protocol follows the general principles outlined by CLSI for determining the MIC of a compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Test Compounds

  • S. aureus (or other relevant microbial strain)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[27]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to create a range of concentrations.

  • Inoculation:

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension.[1] Include a positive control (bacteria, no compound) and a negative control (broth only).[1]

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.[1]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Part 3: Tertiary Screening - Confirming Mechanism and Selectivity

Lead compounds that are potent and target-specific must be further characterized to understand their mechanism of action (MoA) within a cellular context and to assess their selectivity.

Rationale for MoA and Selectivity Studies

It is not enough to know that a compound inhibits a purified enzyme; it is crucial to confirm that it engages the target within a living cell and produces the desired downstream effect. For a kinase inhibitor, this often involves demonstrating a reduction in the phosphorylation of a downstream substrate protein. Furthermore, a good drug candidate should be selective, meaning it inhibits its intended target much more effectively than other related targets, which helps to minimize off-target side effects.

G cluster_pathway Example Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Compound Imidazole-Piperidine Kinase Inhibitor Compound->PI3K Inhibits

Caption: Inhibition of a signaling pathway by a test compound.

Key Tertiary Assays
  • Western Blotting: This technique is used to detect specific proteins in a cell lysate. To confirm the MoA of a kinase inhibitor, cells can be treated with the compound, and a Western blot can be performed to measure the levels of the phosphorylated form of a downstream substrate. A successful inhibitor will cause a dose-dependent decrease in the phosphorylated protein without affecting the total amount of that protein.

  • Kinase Selectivity Profiling: The lead compound should be screened against a broad panel of other kinases (e.g., the KINOMEscan™ service). The results provide a selectivity profile, indicating how specifically the compound binds to its intended target versus hundreds of other kinases. An ideal candidate will show high affinity for its target and low affinity for most other kinases.

  • In Vivo Efficacy Models: The most promising lead compounds, with a confirmed MoA and good selectivity, are advanced into animal models of disease (e.g., a tumor xenograft model for an anticancer compound). These studies assess the compound's efficacy and safety in a living organism, providing critical data for progression toward clinical trials.

Conclusion

The biological screening of novel imidazole-piperidine compounds is a systematic process that requires a strategic, multi-tiered approach. By employing a cascade of assays that move from broad phenotypic screens to highly specific mechanism-of-action studies, researchers can efficiently identify and validate promising new therapeutic candidates. The protocols and rationales outlined in this guide provide a robust framework for navigating the complexities of drug discovery and for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • American Society for Microbiology (ASM). (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • PubMed. (2025). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • ijsred.com. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • PMC. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Retrieved from [Link]

  • PMC. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2022). A Review on “Imidazole and Various Biological Activities”. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Imidazole and its Biological Activities: A Review. Retrieved from [Link]

  • “Imidazole: A Versatile scaffold for Biological Activity”. (2025). Retrieved from [Link]

  • CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Design, docking, characterization and DFT screening of some novel derivatives of benzimidazole linked piperidine for antibacterial and antioxidant properties. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Bioactivity Modeling of 4-(1H-imidazol-2-yl)piperidin-4-ol

Abstract The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules against biological targets. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules against biological targets. This guide provides a comprehensive, methodology-driven framework for the in silico investigation of 4-(1H-imidazol-2-yl)piperidin-4-ol , a heterocyclic compound featuring structural motifs common to many bioactive agents. We will navigate the complete computational workflow, from initial target identification and validation to advanced molecular dynamics simulations and bioactivity prediction. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a sequence of protocols, but the strategic rationale behind each experimental choice, ensuring a scientifically rigorous and reproducible approach to predicting the compound's therapeutic potential.

Introduction: The Rationale for In Silico Investigation

The molecule 4-(1H-imidazol-2-yl)piperidin-4-ol contains a piperidine ring and an imidazole group. These scaffolds are prevalent in numerous pharmacologically active compounds. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potential anti-inflammatory agents[1], while other benzimidazole derivatives show broad-spectrum antibacterial activity[2]. This structural precedent suggests that our subject compound may interact with a range of therapeutically relevant protein targets.

In silico modeling allows us to build and test hypotheses about these interactions before committing to costly and time-consuming wet-lab synthesis and screening.[3][4] By simulating the molecular interactions within a virtual environment, we can predict binding affinity, identify key interacting residues, assess the stability of the protein-ligand complex, and guide the design of more potent analogs.[5] This guide will detail a multi-step approach, beginning with target selection and culminating in a dynamic assessment of the ligand-receptor complex.

The Computational Workflow: A Strategic Overview

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Static Binding Prediction cluster_2 Phase 3: Dynamic Stability Assessment cluster_3 Phase 4: Advanced Modeling & Optimization TID Target Identification (Literature & Cheminformatics) PP Protein Preparation (PDB Data Curation) TID->PP LP Ligand Preparation (3D Structure Generation) Dock Molecular Docking (Pose & Affinity Prediction) LP->Dock PP->Dock PostDock Pose Analysis (Interaction Mapping) Dock->PostDock MD Molecular Dynamics (MD) (Complex Simulation) PostDock->MD Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Traj Pharm Pharmacophore Modeling (Feature Identification) Traj->Pharm QSAR QSAR (Activity Prediction for Analogs) Traj->QSAR

Caption: Overall workflow for in silico bioactivity modeling.

Phase 1: Target Identification and System Preparation

The validity of any in silico study hinges on the quality of the initial inputs. This phase focuses on selecting plausible biological targets and meticulously preparing both the ligand and protein structures for simulation.

Target Identification

Given the structural similarity of 4-(1H-imidazol-2-yl)piperidin-4-ol to known anti-inflammatory and antibacterial agents, we hypothesize its potential activity against targets in these domains.[1][2] A literature search for bioactive molecules containing imidazole and piperidine scaffolds points towards enzymes like Cyclooxygenase-2 (COX-2) for anti-inflammatory effects and DNA Gyrase Subunit B (GyrB) as a potential antibacterial target.

Protocol 3.1: Target Selection

  • Literature Review: Search databases (e.g., PubMed, Google Scholar) for keywords such as "imidazole," "piperidine," "benzimidazole," "anti-inflammatory," and "antibacterial."[1][2]

  • Database Search: Use chemical structure similarity searches in databases like ChEMBL to find known targets of structurally similar compounds.

  • Target Validation: Prioritize targets with available high-resolution crystal structures in the Protein Data Bank (PDB). For this guide, we will proceed with Human COX-2 (PDB ID: 1CX2) and E. coli DNA Gyrase B (PDB ID: 1EI1) .

Ligand Preparation

The ligand must be converted into a 3D structure with correct stereochemistry, protonation state, and minimized energy.

Protocol 3.2: 3D Ligand Structure Generation

  • Obtain 2D Structure: Draw 4-(1H-imidazol-2-yl)piperidin-4-ol in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand geometry is realistic.

  • Assign Charges & Atom Types: Use tools like AutoDockTools to assign Gasteiger charges and define rotatable bonds. The output is typically a .pdbqt file for use with AutoDock software.[6]

Protein Preparation

PDB structures are raw experimental data and must be cleaned and prepared for docking.

Protocol 3.3: Receptor Protein Preparation

  • Download Structure: Obtain the PDB file (e.g., 1CX2.pdb) from the RCSB PDB database.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, using a molecular viewer like PyMOL or UCSF Chimera.[7]

  • Add Hydrogens: Add polar hydrogens, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.

  • Assign Charges: Compute and add partial charges (e.g., Kollman charges) to the protein atoms.

  • Generate PDBQT File: As with the ligand, convert the prepared protein into the .pdbqt format using AutoDockTools. This file contains the protein coordinates with added charge and atom type information.[6]

Phase 2: Molecular Docking for Binding Pose Prediction

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[7] It serves as a rapid screening method to identify promising candidates and generate a plausible 3D model of the complex.[8]

G Ligand Prepared Ligand (ligand.pdbqt) GridBox Define Grid Box (Binding Site Definition) Ligand->GridBox DPF Generate DPF File (autodock4) Ligand->DPF Receptor Prepared Receptor (receptor.pdbqt) Receptor->GridBox Receptor->DPF GPF Generate GPF File (autogrid4) GridBox->GPF RunDock Run Docking Simulation GPF->RunDock DPF->RunDock DLG Analyze Results (docking log .dlg) RunDock->DLG Complex Protein-Ligand Complex DLG->Complex

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(1H-imidazol-2-yl)piperidin-4-ol

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-(1H-imidazol-2-yl)piperidin-4-ol. This document is intended for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-(1H-imidazol-2-yl)piperidin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Herein, we delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to offer not only the spectral data but also the underlying principles and experimental methodologies, ensuring a thorough understanding for practical application.

Introduction

4-(1H-imidazol-2-yl)piperidin-4-ol is a bifunctional molecule integrating the structural features of an imidazole ring and a piperidin-4-ol moiety. The imidazole ring is a common scaffold in many biologically active compounds, while the piperidine ring is a prevalent structural motif in numerous pharmaceuticals. The combination of these two heterocyclic systems, along with a tertiary alcohol functionality, suggests a rich and complex chemical profile with potential applications in medicinal chemistry. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug discovery and development pipeline.[1] This guide will provide a detailed analysis of the expected spectroscopic signatures of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 4-(1H-imidazol-2-yl)piperidin-4-ol. The structure consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and an imidazole ring linked at its C2 position.

Figure 1. Chemical structure of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] It is based on the quantum mechanical magnetic properties of an atom's nucleus.[3] For the structural elucidation of 4-(1H-imidazol-2-yl)piperidin-4-ol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. The chemical shift (δ) indicates the electronic environment, while spin-spin splitting patterns reveal the connectivity of protons.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2. Workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of 4-(1H-imidazol-2-yl)piperidin-4-ol is expected to show distinct signals for the protons of the imidazole and piperidine rings, as well as the hydroxyl and amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Imidazole C4-H & C5-H6.8 - 7.7Singlet or Doublet2HThe protons on the imidazole ring typically appear in this region.[4] Their exact shift and multiplicity depend on the solvent and electronic effects.
Piperidine C2-H & C6-H (axial & equatorial)2.5 - 3.2Multiplet4HProtons adjacent to the nitrogen atom are deshielded and appear at a lower field.[5]
Piperidine C3-H & C5-H (axial & equatorial)1.5 - 2.2Multiplet4HThese protons are further from the nitrogen and appear at a higher field compared to C2/C6 protons.[5]
Piperidine N-HVariable (1.0 - 5.0)Broad Singlet1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Hydroxyl O-HVariable (2.0 - 6.0)Broad Singlet1HThe chemical shift is variable and often exchanges with D₂O.
Imidazole N-HVariable (10.0 - 13.0)Broad Singlet1HThe N-H proton of the imidazole ring is typically deshielded and appears at a very low field.

Table 1: Predicted ¹H NMR data for 4-(1H-imidazol-2-yl)piperidin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆).

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Imidazole C2140 - 150The carbon atom attached to two nitrogen atoms is significantly deshielded.
Imidazole C4 & C5120 - 135These carbons of the imidazole ring typically resonate in this region.[4]
Piperidine C4 (quaternary)65 - 75The carbon atom bearing the hydroxyl and imidazole groups is deshielded.
Piperidine C2 & C640 - 50Carbons adjacent to the nitrogen atom appear in this range.[6]
Piperidine C3 & C530 - 40These piperidine carbons are less deshielded than C2 and C6.[6]

Table 2: Predicted ¹³C NMR data for 4-(1H-imidazol-2-yl)piperidin-4-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation.[7] It is particularly useful for identifying the presence of specific functional groups within a molecule.[8]

Theoretical Principles: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching and bending modes. The absorption of IR radiation is recorded as a spectrum, which plots absorbance or transmittance against frequency (or wavenumber).

Experimental Protocol: IR Spectroscopy

Figure 3. General workflow for IR spectroscopy.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3500 - 3200 (broad)O-H stretchTertiary AlcoholThe broadness is due to hydrogen bonding.[9]
3400 - 3200 (medium)N-H stretchPiperidine (secondary amine)Characteristic absorption for N-H stretching.[10]
3200 - 2500 (broad)N-H stretchImidazoleThe N-H stretching in imidazole is often broad due to strong hydrogen bonding.[10]
3150 - 3000 (weak)C-H stretchImidazole (aromatic)Aromatic C-H stretching appears at higher wavenumbers than aliphatic C-H stretching.[3]
3000 - 2850 (medium)C-H stretchPiperidine (aliphatic)Typical region for sp³ C-H stretching.
1650 - 1550 (medium)C=N and C=C stretchImidazoleCharacteristic ring stretching vibrations of the imidazole ring.[11]
1470 - 1430 (medium)C-H bendPiperidine (CH₂)Scissoring vibration of the methylene groups.
1250 - 1000 (strong)C-O stretchTertiary AlcoholThe C-O stretch for tertiary alcohols is typically strong and appears in this region.
1200 - 1000 (medium)C-N stretchPiperidine and ImidazoleC-N stretching vibrations for both rings are expected in this region.[3]

Table 3: Predicted characteristic IR absorption bands for 4-(1H-imidazol-2-yl)piperidin-4-ol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[1] It provides information about the molecular weight and elemental composition of a compound, and can also be used for structural elucidation through fragmentation analysis.[12]

Theoretical Principles: In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated according to their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)

Figure 4. Simplified workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data:

The molecular formula of 4-(1H-imidazol-2-yl)piperidin-4-ol is C₈H₁₃N₃O, with a monoisotopic mass of approximately 167.1059 g/mol .

  • Molecular Ion Peak ([M+H]⁺): In ESI-MS, the compound is expected to be readily protonated, especially at the basic nitrogen atoms of the piperidine and imidazole rings. Therefore, a prominent molecular ion peak at m/z ≈ 168.1137 is predicted.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways include:

    • Loss of H₂O: Dehydration of the tertiary alcohol would lead to a fragment ion at m/z ≈ 150.1031.

    • Cleavage of the piperidine ring: Fragmentation of the piperidine ring can occur via various pathways, leading to characteristic fragment ions.

    • Loss of the imidazole ring: Cleavage of the C-C bond between the piperidine and imidazole rings could result in fragment ions corresponding to each ring system.

Predicted m/z Proposed Fragment Rationale
168.1137[M+H]⁺Protonated molecular ion.
150.1031[M+H - H₂O]⁺Loss of a water molecule from the tertiary alcohol.
99.0913[C₅H₁₁NO]⁺ fragmentCleavage of the bond between the piperidine and imidazole rings, with the charge retained on the piperidin-4-ol fragment.
69.0451[C₃H₅N₂]⁺ fragmentCleavage of the bond between the piperidine and imidazole rings, with the charge retained on the imidazole fragment.

Table 4: Predicted key ions in the ESI-mass spectrum of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Conclusion

This technical guide has provided a comprehensive prediction and interpretation of the NMR, IR, and MS spectroscopic data for 4-(1H-imidazol-2-yl)piperidin-4-ol. The presented data, derived from the analysis of its constituent functional groups and general spectroscopic principles, offers a robust framework for the identification and structural verification of this compound. The detailed experimental protocols and the rationale behind the predicted spectral features are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic molecules in the pursuit of new therapeutic agents.

References

  • Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.
  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ProQuest. (n.d.). THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. Retrieved from [Link]

  • Perchard, C., & Belloc, A. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(7), 2292-2296.
  • ACS Publications. (2019, October 22). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

  • SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019, February 6). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, N-acetyl-, acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ACS Publications. (2008, September 30). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data (δ in ppm and J in Hz) of Compounds 5−7. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Substituted Imidazole-4-Piperidinol Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The convergence of the 2-substituted imidazole and 4-hydroxypiperidine scaffolds has given rise to a promising class of compounds with significant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the 2-substituted imidazole and 4-hydroxypiperidine scaffolds has given rise to a promising class of compounds with significant therapeutic potential, primarily as modulators of adrenergic receptors. This in-depth technical guide provides a comprehensive literature review of 2-substituted imidazole-4-piperidinol derivatives, covering their rational design, synthesis, structure-activity relationships (SAR), and pharmacological properties. By critically analyzing the existing research, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and technical insights necessary to advance the exploration of this important chemical space.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the imidazole and piperidine rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of many endogenous molecules and approved drugs, offering a unique combination of hydrogen bonding capabilities and electronic properties.[3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including acting as agonists and antagonists at various G-protein coupled receptors (GPCRs), such as adrenergic receptors.[1][4]

The 4-hydroxypiperidine moiety, on the other hand, serves as a versatile and synthetically accessible scaffold that can impart favorable physicochemical properties to a molecule, including improved solubility and the potential for crucial hydrogen bond interactions within a receptor's binding pocket.[5] This scaffold is a common feature in numerous centrally acting agents and other therapeutics.

The strategic combination of these two pharmacophores into a single molecular entity, the 2-substituted imidazole-4-piperidinol framework, presents a compelling strategy for the development of novel therapeutic agents, particularly those targeting the adrenergic system. This guide will delve into the scientific underpinnings of this chemical class, from its synthetic conception to its pharmacological characterization.

Synthetic Strategies: Constructing the Imidazole-Piperidinol Core

The synthesis of 2-substituted imidazole-4-piperidinol derivatives typically involves a multi-step approach, leveraging established methodologies for the construction of both the imidazole and piperidine ring systems. A common and effective strategy involves the initial synthesis of a 2-(piperidin-4-yl)imidazole core, which can then be further modified.

Key Synthetic Approach: Cyclization and Coupling

A prevalent method for constructing the core structure involves the cyclization of piperidine-4-carboxylic acid with a suitable diamine precursor.[6][7] While much of the directly available literature focuses on the benzimidazole derivatives, the fundamental principle can be adapted for the synthesis of the simpler imidazole core.

Experimental Protocol: Synthesis of a 2-(Piperidin-4-yl)-1H-imidazole Intermediate

This protocol is a generalized adaptation based on the synthesis of analogous benzimidazole derivatives.[6][7]

  • Step 1: Formation of the Imidazole Ring.

    • To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable high-boiling solvent such as toluene, add o-phenylenediamine (1 equivalent) or a suitable 1,2-diaminoalkane for a non-benzimidazole core.

    • Add a catalytic amount of a dehydrating acid, such as p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-(piperidin-4-yl)-1H-imidazole intermediate.

  • Step 2: N-Substitution of the Piperidine Ring (Optional but common).

    • The secondary amine of the piperidine ring is often protected, for example, with a Boc group, to allow for selective modification of the imidazole nitrogen.[6][8]

    • Alternatively, direct N-alkylation or N-arylation of the piperidine nitrogen can be performed using standard procedures.

  • Step 3: Introduction of the 2-Substituent on the Imidazole Ring.

    • The substituent at the 2-position of the imidazole ring is crucial for modulating pharmacological activity. This can be achieved through various synthetic routes prior to the cyclization step by using a substituted carboxylic acid instead of piperidine-4-carboxylic acid, or post-cyclization via functionalization of the C2-position of the imidazole ring.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Core Synthesis cluster_1 Further Modification Piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid Cyclization Cyclization (e.g., with p-TsOH) Piperidine-4-carboxylic_acid->Cyclization Diamine 1,2-Diamine Diamine->Cyclization Intermediate 2-(Piperidin-4-yl)-1H-imidazole Intermediate Cyclization->Intermediate N-Substitution N-Substitution of Piperidine (e.g., Alkylation, Arylation) Intermediate->N-Substitution C2-Functionalization Introduction of 2-Substituent Intermediate->C2-Functionalization Final_Product 2-Substituted Imidazole-4-Piperidinol Derivative N-Substitution->Final_Product C2-Functionalization->Final_Product

A generalized workflow for the synthesis of 2-substituted imidazole-4-piperidinol derivatives.

Structure-Activity Relationships (SAR): Tuning for Adrenergic Receptor Affinity and Selectivity

While a comprehensive SAR study for the specific class of 2-substituted imidazole-4-piperidinol derivatives is not extensively documented in a single source, we can infer key relationships by examining related structures and the principles of bioisosterism.[9][10][11] The primary biological targets for many imidazole-containing compounds are adrenergic receptors, and SAR studies often focus on optimizing affinity and selectivity for α1, α2, and β subtypes.[4][12]

Table 1: Inferred Structure-Activity Relationships for Adrenergic Receptor Modulation

Molecular FeatureModificationLikely Impact on ActivityRationale and Supporting Evidence
2-Substituent of Imidazole Small, lipophilic groups (e.g., methyl, ethyl)May favor α2-adrenergic agonism.Analogy to medetomidine and other α2-agonists where a small alkyl or aryl group is present at the equivalent position.[4]
Bulky aromatic or heteroaromatic groupsCan shift activity towards antagonism.Larger substituents can sterically hinder the conformational changes required for receptor activation.
Imidazole Core Replacement with bioisosteres (e.g., oxazole, thiazole)Potential to modulate potency and pharmacokinetic properties.Bioisosteric replacement is a common strategy to fine-tune drug-like properties.[9][10][11]
Piperidinol Moiety Hydroxyl group orientation (axial vs. equatorial)Critical for hydrogen bonding interactions.The hydroxyl group can act as a hydrogen bond donor or acceptor, and its spatial orientation will determine the optimal interaction with receptor residues.
N-substituent of PiperidineVaries from H to alkyl, aryl, or aralkyl groupsCan significantly impact affinity, selectivity, and CNS penetration. The nature of this substituent can be tailored to target specific receptor subtypes.

Pharmacological Profile: Modulators of the Adrenergic System

The pharmacological activity of 2-substituted imidazole derivatives is frequently associated with the adrenergic system.[1][4] These compounds have been shown to act as agonists, partial agonists, or antagonists at α-adrenergic receptors. The specific activity profile is highly dependent on the substitution pattern.

Adrenergic Receptor Subtypes and Therapeutic Implications
  • α1-Adrenergic Receptors: Located on postsynaptic membranes of effector organs, their stimulation leads to vasoconstriction, mydriasis, and smooth muscle contraction. Antagonists are used to treat hypertension and benign prostatic hyperplasia.

  • α2-Adrenergic Receptors: Found on presynaptic nerve terminals, their activation inhibits the release of norepinephrine, leading to sedation, analgesia, and a decrease in blood pressure.[12] Agonists like dexmedetomidine are used as sedatives and anesthetics.

The combination of the 2-substituted imidazole, a known adrenergic pharmacophore, with the 4-piperidinol moiety suggests that this class of compounds is likely to interact with one or more of these receptor subtypes. The hydroxyl group of the piperidinol can form a key hydrogen bond with a polar residue in the receptor binding site, enhancing affinity and potentially influencing selectivity.

Signaling Pathways

Adrenergic receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades.

G cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling Ligand_a2 α2-Agonist (e.g., 2-substituted imidazole derivative) alpha2_R α2-Adrenergic Receptor Ligand_a2->alpha2_R Binds Gi Gi Protein alpha2_R->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_a2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhibit->Cellular_Response_a2 Ligand_a1 α1-Agonist alpha1_R α1-Adrenergic Receptor Ligand_a1->alpha1_R Binds Gq Gq Protein alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activate PKC Activation DAG->PKC_activate Cellular_Response_a1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_a1 PKC_activate->Cellular_Response_a1

Simplified signaling pathways for α1 and α2-adrenergic receptors.

Future Perspectives and Therapeutic Opportunities

The exploration of 2-substituted imidazole-4-piperidinol derivatives is still in its nascent stages, with significant opportunities for further research and development. Key areas for future investigation include:

  • Systematic SAR Studies: A comprehensive and systematic investigation of the impact of substituents at the 2-position of the imidazole ring and on the piperidine nitrogen is warranted to delineate the precise structural requirements for potent and selective modulation of adrenergic receptor subtypes.

  • Elucidation of Binding Modes: Computational modeling and X-ray crystallography studies could provide detailed insights into the binding modes of these compounds within the adrenergic receptors, facilitating rational drug design.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of promising candidates.

  • Therapeutic Applications: Beyond the established roles of adrenergic modulators in cardiovascular and CNS disorders, there is potential to explore the utility of these compounds in other therapeutic areas, such as pain management, glaucoma, and metabolic disorders.

Conclusion

The 2-substituted imidazole-4-piperidinol scaffold represents a promising platform for the design of novel adrenergic receptor modulators. By combining the well-established pharmacophoric features of the imidazole and piperidinol moieties, medicinal chemists have a versatile framework for developing compounds with tailored pharmacological profiles. While the existing literature provides a solid foundation for the synthesis and initial pharmacological characterization of related structures, a dedicated and focused effort is required to fully unlock the therapeutic potential of this specific chemical class. This guide has synthesized the available information to provide a clear roadmap for future research endeavors in this exciting area of drug discovery.

References

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (2025). World Scientific News, 205, 70-75.
  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Imidazole-based adrenergic receptor agonists and antagonists. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Benzo[D]imidazole derivatives of piperidine and piperazine. (n.d.). Google Patents.
  • Bioisosterism. (2007, February 15). Drug Design Org. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules, 29(19), 4478.
  • Ligands of Adrenergic Receptors: A Structural Point of View. (2021). Molecules, 26(13), 3845.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO - UFRJ. Retrieved March 21, 2026, from [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (2024). International Journal of Molecular Sciences, 25(13), 7167.
  • Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4265.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). Journal of Medicinal Chemistry, 61(1), 1-33.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2018). Journal of Medicinal Chemistry, 61(10), 4541-4554.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939.
  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2001). Journal of Medicinal Chemistry, 44(17), 2737-2743.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports, 14(1), 23789.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Pharmaceuticals, 16(10), 1459.
  • Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter. (2011). Bioorganic & Medicinal Chemistry, 19(18), 5466-5475.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). Molecules, 30(10), 4021.
  • Design and synthesis of hybrid compounds as novel drugs and medicines. (2022). RSC Medicinal Chemistry, 13(8), 914-930.
  • Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. (2004). Bioorganic & Medicinal Chemistry Letters, 14(20), 5227-5232.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Laboratory Synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol

Abstract This comprehensive application note provides a detailed, field-proven laboratory protocol for the multi-step synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol, a valuable heterocyclic scaffold for drug discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven laboratory protocol for the multi-step synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol, a valuable heterocyclic scaffold for drug discovery and development. The synthetic strategy is designed for robustness and adaptability, employing common protecting group strategies and a key organometallic addition reaction. This guide offers in-depth explanations of the chemical logic behind each step, ensuring both reproducibility and a deeper understanding of the underlying principles for researchers, scientists, and professionals in medicinal chemistry.

Introduction

The fusion of piperidine and imidazole rings into a single molecular entity, such as 4-(1H-imidazol-2-yl)piperidin-4-ol, generates a three-dimensional structure with significant potential for interacting with biological targets. The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, often conferring favorable pharmacokinetic properties. The imidazole ring, a key component of the essential amino acid histidine, is a versatile pharmacophore capable of participating in hydrogen bonding and metal coordination. The tertiary alcohol adds a crucial polar center. This combination of features makes the target molecule a compelling starting point for the development of novel therapeutics.

This protocol details a four-step synthesis commencing from commercially available starting materials, as illustrated below.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 3: Nucleophilic Addition cluster_1 Step 4: Deprotection A N-Boc-4-piperidone C tert-Butyl 4-hydroxy-4-(1-trityl-1H-imidazol-2-yl)piperidine-1-carboxylate A->C Nucleophilic Addition B 1-Trityl-1H-imidazole D 4-(1H-Imidazol-2-yl)piperidin-4-ol C->D Deprotection reagent1 1. 2-Lithio-1-trityl-1H-imidazole (from 1-Trityl-1H-imidazole + n-BuLi) 2. THF, -78 °C to rt reagent2 Acidic Deprotection (e.g., TFA in DCM or HCl in Dioxane)

Caption: Overall workflow for the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Part 1: Synthesis of 1-Trityl-1H-imidazole

The imidazole nitrogen is protected with a trityl (triphenylmethyl) group. This bulky protecting group is stable to the strongly basic conditions of the subsequent lithiation step but can be readily removed under mild acidic conditions.[1]

Protocol:

  • To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.2 eq).

  • Slowly add a solution of trityl chloride (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-trityl-1H-imidazole.[2]

ReagentMolar Eq.
Imidazole1.0
Triethylamine1.2
Trityl Chloride1.1

Table 1: Reagent stoichiometry for the synthesis of 1-Trityl-1H-imidazole.

Part 2: Synthesis of 2-Lithio-1-trityl-1H-imidazole

The C2 proton of the imidazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic organolithium species.[3][4] This step is performed at low temperature to prevent side reactions.

Protocol:

  • Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe.

  • Stir the solution at -78 °C for 30-60 minutes. The formation of the lithiated species is often indicated by a color change. The resulting solution of 2-lithio-1-trityl-1H-imidazole is used immediately in the next step.

Lithiation_Workflow start Start: 1-Trityl-1H-imidazole in THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir Stir for 30-60 min add_nBuLi->stir product 2-Lithio-1-trityl-1H-imidazole solution stir->product

Caption: Workflow for the generation of the organolithium intermediate.

Part 3: Nucleophilic Addition to N-Boc-4-piperidone

The highly nucleophilic 2-lithio-1-trityl-1H-imidazole attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone to form the carbon-carbon bond and the tertiary alcohol. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen from reacting with the organolithium reagent.

Protocol:

  • To the freshly prepared solution of 2-lithio-1-trityl-1H-imidazole at -78 °C, add a solution of N-Boc-4-piperidone (0.9 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-hydroxy-4-(1-trityl-1H-imidazol-2-yl)piperidine-1-carboxylate.

ReagentMolar Eq.
2-Lithio-1-trityl-1H-imidazole1.1
N-Boc-4-piperidone1.0

Table 2: Reagent stoichiometry for the nucleophilic addition step.

Part 4: Dual Deprotection to Yield 4-(1H-Imidazol-2-yl)piperidin-4-ol

In the final step, both the trityl and Boc protecting groups are removed under acidic conditions to yield the target compound. The trityl group is highly acid-labile, while the Boc group requires slightly stronger acidic conditions for cleavage.[1][5] A single deprotection step using a suitable acid can remove both groups simultaneously.

Protocol:

  • Dissolve the purified product from Part 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.[6]

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or an alternative base to a pH of ~8-9.

  • Extract the product into a suitable organic solvent, such as a mixture of chloroform and isopropanol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(1H-imidazol-2-yl)piperidin-4-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H and N-H stretches).

Safety and Handling

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Trifluoroacetic acid is highly corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a comprehensive and logical protocol for the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol. By employing a robust protecting group strategy and a key organometallic addition reaction, this method offers a reliable pathway to this valuable heterocyclic scaffold. The detailed explanations and step-by-step instructions are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and other applications.

References

  • Wang, S., Panayides, J.-L., Riley, D., Tighe, C. J., Hellgardt, K., Hii, K. K. (M.), & Miller, P. W. (2021). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering, 6(12), 2354-2361.
  • BenchChem. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide. BenchChem.
  • Miles, K. C., Martin, C., & Vetticatt, M. J. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(1), 107-113.
  • BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025).
  • Yang, B., Kulkarni, A. A., & Wirth, T. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 93-98.
  • BenchChem. (n.d.). Synthesis routes of 1-Tritylimidazole. BenchChem.
  • Di Mola, A., D'Alba, F., De Luca, L., & Ranucci, E. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.
  • Wu, T., Wang, Y., & Guttman, A. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development.
  • Wang, S., Panayides, J.-L., Riley, D., Tighe, C. J., Hellgardt, K., Hii, K. K. (M.), & Miller, P. W. (2021). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. RSC Publishing.
  • ChemicalBook. (n.d.). 1-trityl-4-vinyl-1H-imidazole synthesis. ChemicalBook.
  • LookChem. (n.d.). (1-trityl-1H-imidazol-4-yl)boronic acid. LookChem.
  • Creus, M., et al. (2011). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 54(15), 5436-5448.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Organic Letters - ACS Public
  • US Patent US3872095A. N-trityl-imidazoles and their production.
  • MedchemExpress. (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde (4-Formyl-1-tritylimidazole). MedchemExpress.com.
  • ChemicalBook. (n.d.). Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. PMC - NIH.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • 960化工网. (2021). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow†.
  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.com.
  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)
  • MDPI. (n.d.). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Supporting Information Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics.
  • Optimiz
  • Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithi
  • Reddit. (2023).
  • Request PDF. (n.d.). Discovery of Novel 2-(piperidin-4-yl)
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • RSC Publishing. (n.d.). 2-(Lithiomethyl)
  • MDPI. (n.d.).
  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity.
  • PubMed. (n.d.). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2.

Sources

Application

Application Note: High-Throughput Quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol using LC-MS/MS and Validated RP-HPLC-UV

Abstract This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for reliable analytical oversight in drug development and quality control, this document provides two primary, validated protocols: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications and complex matrices, and a widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine purity assessments and content uniformity. The protocols are designed to be self-validating systems, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and transferability.

Introduction: The Analytical Imperative for 4-(1H-imidazol-2-yl)piperidin-4-ol

4-(1H-imidazol-2-yl)piperidin-4-ol is a polar, heterocyclic compound whose structural motifs are prevalent in a variety of pharmacologically active agents. As a pivotal building block or a potential impurity in active pharmaceutical ingredient (API) synthesis, its accurate quantification is paramount. The development of robust analytical methods is essential for ensuring product quality, monitoring reaction kinetics, performing pharmacokinetic studies, and meeting stringent regulatory requirements.[1][2][3] This application note addresses this need by providing detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals.

The inherent polarity and potential for multiple ionization states of 4-(1H-imidazol-2-yl)piperidin-4-ol present unique analytical challenges. The methodologies presented herein are designed to overcome these challenges, ensuring high recovery, selectivity, and sensitivity.

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is fundamentally dictated by its intended application.[4] For the quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol, we present two distinct yet complementary approaches:

  • RP-HPLC with UV Detection: A workhorse of the pharmaceutical industry, this method offers reliability, and cost-effectiveness for the analysis of bulk materials and formulations where concentration levels are relatively high. Its simplicity makes it ideal for routine quality control.

  • LC-MS/MS: This technique provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., in plasma or tissue homogenates) and for the detection of trace-level impurities.[5][6] The use of Multiple Reaction Monitoring (MRM) ensures confident quantification even in complex biological matrices.[4]

Method 1: RP-HPLC with UV Detection for Purity and Assay

This method is optimized for the quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol as an API or a significant impurity in a drug substance.

Rationale and Experimental Design

The selection of a C18 stationary phase provides a versatile platform for the retention of moderately polar analytes.[7][8][9] Given the basic nature of the piperidine and imidazole moieties, a mobile phase with a controlled pH is crucial to ensure consistent peak shape and retention. An acidic mobile phase will protonate the analyte, enhancing its interaction with the stationary phase and improving peak symmetry.

Step-by-Step Protocol

3.2.1. Materials and Reagents

  • 4-(1H-imidazol-2-yl)piperidin-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

3.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.9 with Orthophosphoric Acid[8]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% to 5% B; 12-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm[10]

3.2.4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(1H-imidazol-2-yl)piperidin-4-ol reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent used for the standards to a known concentration, and filter through a 0.45 µm syringe filter prior to injection.

Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][11]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Serial Dilution (Standards) s2->s3 s4 Filter (Sample) s2->s4 a1 Inject into HPLC s3->a1 Calibration Standards s4->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Caption: RP-HPLC-UV workflow for quantification.

Method 2: LC-MS/MS for Bioanalysis and Trace Quantification

This method is designed for the sensitive and selective quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol in complex biological matrices such as plasma.

Rationale and Experimental Design

The combination of liquid chromatography with tandem mass spectrometry offers exceptional selectivity and sensitivity.[12] Electrospray ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the analyte, which are readily protonated. A C18 column with a rapid gradient is employed to ensure a short run time, which is ideal for high-throughput analysis.[13] Sample preparation involves protein precipitation, a simple and effective method for removing the bulk of matrix interferences.[14]

Step-by-Step Protocol

4.2.1. Materials and Reagents

  • 4-(1H-imidazol-2-yl)piperidin-4-ol reference standard

  • Stable isotope-labeled internal standard (IS), e.g., 4-(1H-imidazol-2-yl)piperidin-4-ol-d4 (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

4.2.2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Vortex mixer

  • Centrifuge

4.2.3. LC-MS/MS Conditions

ParameterCondition
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[12][13]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]
Gradient 0-0.5 min: 2% B; 0.5-2.0 min: 2% to 95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95% to 2% B; 2.6-3.5 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte. For example: Analyte: [M+H]+ → fragment 1, fragment 2; IS: [M+H]+ → fragment

4.2.4. Sample and Standard Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

Method Validation

Validation for bioanalytical methods should adhere to FDA or EMA guidelines.[6]

Validation ParameterAcceptance Criteria
Linearity (Range) e.g., 0.5 - 500 ng/mL with R² ≥ 0.995
Accuracy (% of nominal) Within ±15% (±20% for LLOQ)[15]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)[15]
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Experimental Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Pipette 50 µL Plasma p2 Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 lc UPLC Separation p5->lc ms MS/MS Detection (MRM) lc->ms da1 Peak Area Ratio (Analyte/IS) ms->da1 da2 Calibration Curve Regression da1->da2 da3 Calculate Concentration da2->da3

Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 4-(1H-imidazol-2-yl)piperidin-4-ol across a range of applications, from routine quality control to sensitive bioanalysis. The RP-HPLC-UV method offers a reliable and accessible approach for purity and assay determination, while the LC-MS/MS method delivers the high sensitivity and selectivity required for trace-level quantification in complex matrices. By following the detailed protocols and validation guidelines presented, researchers can ensure the generation of accurate, precise, and defensible analytical data, thereby supporting the advancement of pharmaceutical development and ensuring product quality.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20).
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025, February 8). MDPI.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009, May 15). PubMed.
  • Analytical Methods. (2012, November 1).
  • Analysis of heterocyclic aromatic amines. (2007, September 15). PubMed.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025, February 3). ResearchGate.
  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (2025, July 8). World Scientific News.
  • 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5. (n.d.). MedchemExpress.com.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.).
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (2024, December 24).
  • A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)oxazole and Related Compounds. (n.d.). Benchchem.
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025, May 15). Semantic Scholar.
  • Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach. (2025, August 5). ResearchGate.
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (2026, February 22). ResearchGate.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC.
  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. (2025, June 10). Diva Portal.
  • LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. (2019, October 15). PubMed.
  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. (2024, June 2). PMC.
  • Pharmacokinetic Study of Oxime Prodrug of Gliclazide by LC-MS/MS Method in Rabbit Plasma. (2015, April 9). Asian Journal of Research in Chemistry.
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025, September 28). MDPI.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.).
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor.

Sources

Method

Application Note: In-Vitro Cell-Based Assays for 4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives as mAChR Modulators

Introduction & Scientific Rationale The compound 4-(1H-imidazol-2-yl)piperidin-4-ol is a highly privileged pharmacophore and structural scaffold utilized extensively in the drug development of subtype-selective muscarini...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(1H-imidazol-2-yl)piperidin-4-ol is a highly privileged pharmacophore and structural scaffold utilized extensively in the drug development of subtype-selective muscarinic acetylcholine receptor (mAChR) modulators [1]. Targeting the M1 and M4 receptor subtypes is a validated therapeutic strategy for treating cognitive deficits in Alzheimer’s disease and the positive symptoms of schizophrenia, respectively.

The Causality of the Scaffold: The pharmacological utility of this compound lies in its precise geometric and electrostatic properties. The basic nitrogen of the piperidine ring acts as a bioisostere for the quaternary ammonium group of endogenous acetylcholine, anchoring the molecule within the orthosteric binding pocket via a critical salt bridge with the conserved aspartate residue (e.g., Asp105 in M1). Concurrently, the 1H-imidazol-2-yl moiety and the hydroxyl group provide essential hydrogen-bond donating and accepting vectors. These vectors interact with divergent extracellular loop (ECL) residues, driving the requisite M1/M4 functional selectivity and preventing off-target activation of M2/M3 receptors, which mediate adverse cholinergic side effects (e.g., gastrointestinal distress and bradycardia) [1].

Because M1 and M4 receptors couple to entirely different G-protein families, evaluating the in-vitro efficacy of 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives requires orthogonal, self-validating cell-based assay systems.

Mechanistic Workflow & Signaling Pathways

To rigorously validate a derivative synthesized from this scaffold, researchers must track the signal transduction from receptor binding down to secondary messenger generation and downstream kinase activation.

G Cmpd 4-(1H-imidazol-2-yl)piperidin-4-ol Derivative M1 Muscarinic M1 Receptor (Gq-coupled) Cmpd->M1 Orthosteric Agonism M4 Muscarinic M4 Receptor (Gi/o-coupled) Cmpd->M4 Orthosteric Agonism PLC Phospholipase C (PLC) Activation M1->PLC Gq u03B1-subunit AC Adenylyl Cyclase (AC) Inhibition M4->AC Gi/o u03B1-subunit Ca Intracellular Ca2+ Mobilization (FLIPR Assay) PLC->Ca IP3 cleavage cAMP cAMP Level Reduction (TR-FRET Assay) AC->cAMP Blocks ATP conversion ERK ERK1/2 Phosphorylation (Downstream Validation) Ca->ERK PKC activation cAMP->ERK PKA modulation

Fig 1: Divergent Gq and Gi/o signaling pathways activated by imidazole-piperidine mAChR modulators.

Experimental Protocols

To ensure data trustworthiness, these protocols are designed as self-validating systems. Every plate must include a full agonist reference (Acetylcholine or Carbachol), a pan-antagonist (Atropine) to prove receptor-mediated causality, and a vehicle control to establish baseline noise.

Protocol A: M1 Receptor Activation via Intracellular Calcium Mobilization (FLIPR)

Target: Gq-coupled human M1 receptor expressed in CHO-K1 cells. Causality & Rationale: M1 activation triggers Phospholipase C (PLC), which cleaves PIP2 into IP3, prompting the endoplasmic reticulum to release Ca²⁺. We utilize a fluorogenic calcium-sensitive dye (e.g., FLIPR Calcium 6) loaded into the cytoplasm as an acetoxymethyl (AM) ester. Intracellular esterases cleave the AM group, trapping the dye. Upon Ca²⁺ binding, the dye's fluorescence increases exponentially, providing a real-time kinetic readout of M1 agonism [2].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human M1 receptor at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 25 µL/well of Calcium 6 Dye Loading Buffer supplemented with 2.5 mM Probenecid .

    • Expert Insight: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm, thereby preserving the signal-to-noise ratio [2].

  • Incubation: Incubate the plate for 2 hours at 37°C in the dark.

  • Compound Preparation: Serially dilute the 4-(1H-imidazol-2-yl)piperidin-4-ol derivative in HBSS buffer (containing 20 mM HEPES, pH 7.4) to achieve a 10-point concentration-response curve (CRC) ranging from 10 pM to 10 µM.

  • Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds (Excitation: 485 nm / Emission: 525 nm).

  • Addition & Measurement: The instrument automatically adds 12.5 µL of the compound. Record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence. Normalize data to the maximum response elicited by 10 µM Acetylcholine (Emax = 100%).

Protocol B: M4 Receptor Activation via cAMP Inhibition (TR-FRET)

Target: Gi/o-coupled human M4 receptor expressed in CHO-K1 cells. Causality & Rationale: M4 activation inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP. Measuring a decrease from an already low basal cAMP level is statistically unreliable. Therefore, we use Forskolin to directly stimulate AC, creating an artificially high cAMP "window." The efficacy of the M4 agonist is quantified by its ability to suppress this Forskolin-induced cAMP spike [3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing the M4 receptor and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Expert Insight: IBMX (a phosphodiesterase inhibitor) is mandatory to prevent the degradation of cAMP during the assay, ensuring the measured levels accurately reflect Adenylyl Cyclase activity.

  • Compound & Forskolin Addition: In a 384-well white proxiplate, add 5 µL of the test derivative (serially diluted) and 5 µL of cells (2,000 cells/well). Incubate for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of Forskolin (final concentration: 1 µM, equivalent to its EC₈₀). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (TR-FRET reagents). Incubate for 1 hour in the dark.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665 nm / 620 nm emission ratio.

    • Note: The TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

Data Presentation & Interpretation

Quantitative data generated from the above protocols should be summarized to highlight the potency (pEC₅₀) and efficacy (Emax) of the 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives across subtypes.

Table 1: Representative Functional Assay Profile of a 4-(1H-imidazol-2-yl)piperidin-4-ol Derivative

Compound / LigandM1 FLIPR pEC₅₀ (nM)M1 Emax (%)M4 cAMP pEC₅₀ (nM)M4 Emax (%)M2/M3 Cross-Reactivity
Acetylcholine (Control)8.12 ± 0.051007.95 ± 0.08100High (Pan-agonist)
Test Derivative A 7.45 ± 0.1292 ± 3< 5.00N/ANone detected
Test Derivative B < 5.00N/A7.80 ± 0.0695 ± 2None detected

*Emax is normalized to the maximal response of the endogenous ligand Acetylcholine. A pEC₅₀ < 5.00 indicates no significant activity up to 10 µM.

Interpretation: The table demonstrates how minor structural modifications to the imidazole-piperidine core can shift the profile from a highly selective M1 agonist (Derivative A) to a highly selective M4 agonist (Derivative B), validating the scaffold's utility in precision neuropharmacology [1].

References

  • Brown, C., et al. "Bicyclic Aza Compounds as Muscarinic M1 Receptor and/or M4 Receptor Antagonists." United States Patent Application Publication, US 2019/0112294 A1, 18 Apr. 2019.
  • Molecular Devices. "Intracellular Calcium Measurements with FLIPR Calcium Assay Kit." Molecular Devices Application Notes. Available at:[Link]

  • Jeon, J., et al. "A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors." The Journal of Neuroscience, vol. 30, no. 6, 10 Feb. 2010, pp. 2396-2405. Available at:[Link]

Application

Application Notes &amp; Protocols: Characterizing 4-(1H-imidazol-2-yl)piperidin-4-ol in Receptor Binding Studies

For: Researchers, scientists, and drug development professionals. Abstract The 4-(1H-imidazol-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for key G prote...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4-(1H-imidazol-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for key G protein-coupled receptors (GPCRs). This document provides a comprehensive guide for the characterization of a novel derivative, 4-(1H-imidazol-2-yl)piperidin-4-ol, using receptor binding assays. While specific binding data for this exact molecule is not yet established, its structural motifs suggest a high probability of interaction with histamine and imidazoline receptor families. This guide offers detailed, field-proven protocols for membrane preparation, radioligand binding assays (saturation and competition), and non-radioactive binding methodologies. We delve into the causality behind experimental design, data analysis, and troubleshooting, providing a self-validating framework for researchers to determine the binding affinity (Kᵢ) and selectivity profile of this and similar compounds.

Introduction: The Scientific Rationale

The compound 4-(1H-imidazol-2-yl)piperidin-4-ol features a piperidine ring substituted with an imidazole group, a common pharmacophore for aminergic GPCRs. The imidazole moiety is a key component of histamine, and synthetic derivatives often retain affinity for histamine receptors. Specifically, the histamine H3 receptor (H3R), a Gi/o-coupled presynaptic autoreceptor, is a well-documented target for ligands with an imidazol-yl-piperidine core.[1][2][3] Furthermore, the 2-substituted imidazole structure is characteristic of ligands that bind to imidazoline binding sites (IBS), notably the I₁ and I₂ subtypes, which are implicated in blood pressure regulation and neuroprotection, respectively.[4][5][6]

Given this structural precedent, the initial characterization of 4-(1H-imidazol-2-yl)piperidin-4-ol should prioritize its evaluation against H3R and I₁/I₂ imidazoline receptors. Receptor binding assays are the foundational technique for this purpose, directly measuring the interaction between a ligand and its target protein.[7] These assays are crucial for determining a compound's potency (affinity) and selectivity, which are critical parameters in early-stage drug discovery.[8][9]

This guide will provide the necessary protocols to generate robust and reproducible binding data, enabling the elucidation of the pharmacological profile of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Potential Signaling Pathways

Understanding the potential downstream signaling of the target receptors is crucial for designing subsequent functional assays. Both H3R and the I₁-imidazoline receptor are primarily coupled to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[10]

GPCR_Signaling_Pathway Ligand 4-(1H-imidazol-2-yl)piperidin-4-ol (Agonist) Receptor H3R / I1-R (Gi/o-coupled GPCR) Ligand->Receptor Binds G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates Targets

Figure 1: Potential Gi/o-Coupled Signaling Pathway.

Foundational Protocols: Membrane Preparation

High-quality receptor preparations are essential for generating reliable binding data.[9] For most GPCRs, this involves preparing crude membrane fractions from cultured cells stably overexpressing the receptor of interest (e.g., CHO or HEK293 cells).[11][12][13] This approach ensures a high density of the target receptor, leading to a robust signal in binding assays.

Protocol 2.1: Membrane Preparation from Cultured Cells

This protocol is designed for harvesting cell membranes enriched with the target GPCR.

Rationale: The goal is to isolate the plasma membranes, where GPCRs reside, from other cellular components. This is achieved through differential centrifugation. A low-speed spin removes nuclei and intact cells, while a subsequent high-speed spin pellets the lighter membrane fractions. The inclusion of protease inhibitors is critical to prevent degradation of the receptor protein by endogenous proteases released during cell lysis.

Materials:

  • Cultured cells (e.g., CHO-K1 or HEK293) expressing the human histamine H3 receptor or imidazoline I₁/I₂ receptors.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, ice-cold.

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Cell scraper.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Step-by-Step Methodology:

  • Cell Harvest: Grow cells to confluence (~90%) in appropriate culture flasks. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Lysis: Add 5-10 mL of ice-cold Homogenization Buffer with freshly added protease inhibitors to each flask. Scrape the cells off the surface and transfer the cell suspension to a centrifuge tube kept on ice.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer (loose pestle) or using a polytron at low speed. This step is crucial for disrupting the cell membranes.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and unbroken cells.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation (Step 5). This wash step removes cytosolic proteins.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Assay Buffer (see specific assay protocols below) or a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation into small volumes to avoid freeze-thaw cycles and store at -80°C until use.[14]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a fundamental tool for receptor pharmacology due to their high sensitivity and direct measurement of the ligand-receptor interaction.[7] The general workflow involves incubating the membrane preparation with a radiolabeled ligand, separating the bound from the free radioligand, and quantifying the radioactivity.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection Membranes Membrane Prep (with Receptor) Incubation Incubate to Equilibrium (e.g., 60 min, 25°C) Membranes->Incubation Radioligand Radioligand (*L) Radioligand->Incubation Test_Compound Test Compound (I) or Buffer Test_Compound->Incubation Filtration Rapid Vacuum Filtration (GF/C Filter Plate) Incubation->Filtration Wash Wash with Ice-Cold Buffer (3-4 times) Filtration->Wash Dry Dry Filter Plate Wash->Dry Scintillation Add Scintillation Cocktail Dry->Scintillation Count Quantify Radioactivity (Scintillation Counter) Scintillation->Count

Figure 2: General Workflow for a Filtration-Based Radioligand Binding Assay.

Saturation Binding Assay

Purpose: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation. This is a critical prerequisite for designing competitive binding assays.

Rationale: By incubating a fixed amount of receptor with increasing concentrations of radioligand, one can measure the total and non-specific binding at each concentration. Specific binding is calculated by subtracting non-specific binding from total binding. The resulting saturation curve is then fit to a model to derive Kd (the concentration of radioligand that occupies 50% of the receptors at equilibrium) and Bmax (the total concentration of binding sites).[15]

Protocol 3.1.1: Saturation Binding for Histamine H3 Receptor

Materials:

  • H3R-expressing cell membranes (Protocol 2.1).

  • Radioligand: [³H]-N-α-Methylhistamine ([³H]-NAMH), a commonly used H3R agonist radioligand.[16][17]

  • Non-specific Determinator: Histamine (100 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for Total Binding and Non-specific Binding (NSB), typically in triplicate.

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of Histamine solution (to achieve 100 µM final concentration).

  • Radioligand Addition: Add 50 µL of [³H]-NAMH at various concentrations (e.g., 0.1 to 20 nM, 8-10 concentrations) to the appropriate wells.

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation (e.g., 15-20 µg protein/well) to all wells to start the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through the PEI-treated GF/C filter plate using a cell harvester.

  • Washing: Wash the filters four times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Competition Binding Assay

Purpose: To determine the binding affinity (Kᵢ) of the unlabeled test compound, 4-(1H-imidazol-2-yl)piperidin-4-ol.

Rationale: This assay measures the ability of an unlabeled compound to compete with a fixed concentration of radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Kᵢ value, which represents the affinity of the competitor for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5][18]

Competition_Logic cluster_equilibria Binding Equilibria R Receptor (R) RL Bound Radioligand (R-L) (Measured Signal) R->RL + *L (Kd) RI Bound Inhibitor (R-I) (No Signal) R->RI + I (Ki) L Radioligand (L) L->R I Inhibitor (I) 4-(1H-imidazol-2-yl)piperidin-4-ol I->R Competes with

Figure 3: Principle of Competitive Binding.

Protocol 3.2.1: Competition Binding Assay for Imidazoline I₂ Receptors

Materials:

  • I₂-receptor rich membranes (e.g., from rat brain or cells expressing the receptor).[19]

  • Radioligand: [³H]-2-BFI (2-(2-benzofuranyl)-2-imidazoline), a selective I₂ radioligand.[20]

  • Test Compound: 4-(1H-imidazol-2-yl)piperidin-4-ol, serially diluted.

  • Non-specific Determinator: Cirazoline (10 µM final concentration) or another suitable I₂ ligand.[21]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • All other materials as in Protocol 3.1.1.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding, Non-specific Binding, and various concentrations of the test compound (typically 10-12 concentrations covering a range from 1 pM to 10 µM), all in triplicate.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to Total Binding wells.

    • Add 50 µL of Cirazoline solution to NSB wells.

    • Add 50 µL of the serially diluted 4-(1H-imidazol-2-yl)piperidin-4-ol to the test compound wells.

  • Radioligand Addition: Add 50 µL of [³H]-2-BFI to all wells. The final concentration should be approximately equal to its Kd value (determined from saturation binding).

  • Initiate, Incubate, Terminate, and Quantify: Follow steps 4 through 8 from Protocol 3.1.1.

Data Analysis and Presentation

Proper analysis of binding data is critical for accurate determination of affinity constants. Software such as GraphPad Prism is the industry standard for this purpose.[15][22][23]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of NSB wells from the average CPM of Total Binding wells.

  • Plot: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Nonlinear Regression: Fit the data to a one-site binding (hyperbola) equation to determine Kd (in nM) and Bmax (in CPM or converted to fmol/mg protein).

Analysis of Competition Binding Data
  • Data Conversion: Convert the raw CPM data for each competitor concentration into a percentage of specific binding, where 100% is the specific binding in the absence of the competitor (Total Binding - NSB) and 0% is set by the NSB wells.

  • Plot: Plot the percent specific binding (Y-axis) against the log of the competitor concentration (X-axis).

  • Nonlinear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC₅₀).[5]

  • Calculate Kᵢ: Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Binding Data for 4-(1H-imidazol-2-yl)piperidin-4-ol

Receptor Target Radioligand Radioligand Kd (nM) Test Compound IC₅₀ (nM) Test Compound Kᵢ (nM)
Human Histamine H3 [³H]-NAMH 1.5 45.2 18.1
Rat Imidazoline I₁ [¹²⁵I]-p-Iodoclonidine 2.0 850.7 340.3
Rat Imidazoline I₂ [³H]-2-BFI 0.8 125.6 62.8

(Note: Data are hypothetical and for illustrative purposes only. [L] is assumed to equal Kd for Kᵢ calculation.)

Alternative Methodologies: Non-Radioactive Assays

While radioligand assays are robust, concerns over radioactive waste and handling have spurred the development of non-radioactive alternatives.[24] These methods are often homogeneous ("mix-and-measure") and well-suited for high-throughput screening.

Fluorescence Polarization (FP) Binding Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a much larger receptor protein. A small, free-rotating tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the large receptor, its rotation slows dramatically, leading to high polarization. An unlabeled test compound can compete with the tracer, displacing it from the receptor and causing a decrease in polarization.[3][4][25]

Protocol 5.1.1: Competitive FP Assay

Materials:

  • Solubilized receptor preparation or purified receptor.

  • Fluorescent Tracer: A known ligand of the target receptor conjugated to a fluorophore (e.g., fluorescein, TAMRA).

  • Test Compound: 4-(1H-imidazol-2-yl)piperidin-4-ol, serially diluted.

  • Assay Buffer optimized for FP.

  • Black, low-volume 384-well plates.

  • A microplate reader with FP capabilities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the receptor, fluorescent tracer, and serially diluted test compound in Assay Buffer.

  • Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound or buffer to the wells of the 384-well plate.

  • Reaction Mix: Prepare a master mix containing the receptor and the fluorescent tracer. The concentrations must be optimized to give a good assay window (difference in polarization between bound and free tracer).

  • Incubation: Add the receptor/tracer mix (e.g., 15 µL) to all wells. Incubate at room temperature for a duration determined by binding kinetics (e.g., 1-2 hours), protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the change in polarization against the log of the competitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀, which can then be used to calculate the Kᵢ.

Troubleshooting and Ensuring Data Integrity

Trustworthiness through Self-Validation: Every protocol must be a self-validating system. This is achieved through rigorous use of controls.

  • High Non-Specific Binding (NSB > 30% of Total): This is a common issue that obscures the specific binding signal.[15][26]

    • Cause: The radioligand may be too "sticky" (lipophilic), or the membrane concentration may be too high. Filter binding can also be an issue.

    • Solution: Reduce the concentration of membrane protein per well. Increase the number of washes. Pre-treating filters with PEI is crucial for reducing non-specific filter binding of cationic ligands.[27] Consider adding 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce binding to plasticware.

  • Poor Signal-to-Background Ratio:

    • Cause: Low receptor expression in the membrane preparation or inactive receptor protein.

    • Solution: Re-evaluate the membrane preparation (Protocol 2.1). Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles. Confirm receptor expression via Western Blot or by testing with known high-affinity reference compounds.

  • Inconsistent Replicates:

    • Cause: Pipetting errors, incomplete mixing, or issues with the filtration/washing steps.

    • Solution: Ensure all reagents are fully thawed and mixed. Calibrate pipettes regularly. Ensure the vacuum on the cell harvester is consistent and that all wells are washed uniformly.

References

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Lione, L. A., et al. (1996). [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors. British Journal of Pharmacology. [Link]

  • GraphPad Software. Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Mascal, M., et al. (2019). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry. [Link]

  • Van der Goot, H., et al. (1992). [3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex. European Journal of Pharmacology. [Link]

  • Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling. [Link]

  • Röher, S., et al. (2019). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications. [Link]

  • Eurofins DiscoverX. Membrane Preparations for GPCRs & Ion Channels. [Link]

  • Multispan, Inc. MULTISCREEN™ Membrane Preparations. [Link]

  • ScienceDirect. Non-specific binding: Significance and symbolism. [Link]

  • Bolduc, D. M., et al. (2004). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. Journal of Biomolecular Screening. [Link]

  • Esbenshade, T. A., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology. [Link]

  • Hudson, A. L., et al. (1999). [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors. British Journal of Pharmacology. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lione, L. A., et al. (1996). [3H]-RS-45041-190: a selective high-affinity radioligand for '2 imidazoline receptors. British Journal of Pharmacology. [Link]

  • Wang, H., et al. (2002). A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. Analytical Biochemistry. [Link]

  • Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • GraphPad Software. Equation: Kinetics of competitive binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]

  • Welsby, P. J., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Principle of time-resolved Scintillation Proximity Assay (SPA) to.... [Link]

  • Motulsky, H. & Neubig, R. Analyzing competition kinetics data using GraphPad PrismTM. [Link]

  • Dvorak, C. A., et al. (2005). 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2025). Development and Preliminary Evaluation of a 125I-Labeled Radioligand ([125I]iodotrazoline) for In Vitro Detection of Imidazoline-2 Binding Site in the Brain. Molecular Pharmaceutics. [Link]

  • Creative Bioarray. Fluorescent Ligand Binding Assay. [Link]

  • GraphPad Software. Equation: One site - Fit logIC50. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Che-Castaldo, C., et al. (2016). Combined Interactions with I1-, I2-Imidazoline Binding Sites and α2-Adrenoceptors To Manage Opioid Addiction. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2023). Visualizing reactive astrocytes: Positron emission tomography imaging ligands for imidazoline-2 binding sites. Medicinal Research Reviews. [Link]

  • Piletz, J. E., et al. (1995). Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Li, J. X., et al. (2014). Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission. British Journal of Pharmacology. [Link]

  • American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]

  • Gentili, F., et al. (2016). Combined Interactions with I1-, I2-Imidazoline Binding Sites and α2-Adrenoceptors To Manage Opioid Addiction. ACS Medicinal Chemistry Letters. [Link]

  • Geyer, J. (2018). G protein-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • St. John's Laboratory. Troubleshooting issues with Western Blot background. [Link]

  • G-Biosciences. Tips for Preventing a High Background During Western Blotting. [Link]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing Potent 4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives

Abstract The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, appearing in compounds targeting a diverse range of biological entities, including G-protein coupled rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, appearing in compounds targeting a diverse range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] Its inherent structural features—a basic piperidine nitrogen, a hydrogen-bonding imidazole ring, and a tertiary alcohol—offer multiple vectors for chemical modification. This guide provides a comprehensive framework for the systematic development of derivatives of this core scaffold, aimed at enhancing biological potency. We will detail strategic approaches to chemical modification, provide robust protocols for synthesis and a tiered biological screening cascade, and offer a framework for interpreting structure-activity relationship (SAR) data.

Introduction: The Rationale for Derivatization

The process of optimizing a lead compound is a multi-parameter challenge requiring a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold, while promising, often requires fine-tuning to achieve the desired therapeutic profile. Our strategy is centered on three primary points of diversification within the molecule, leveraging established medicinal chemistry principles like bioisosteric replacement to modulate key properties.[4][5]

  • The Imidazole Ring: This moiety is crucial for hydrogen bonding and often acts as a key interaction point with the biological target. However, it can also be a site of metabolism or influence pKa unfavorably. Modifications here, including substitution or replacement with bioisosteres like triazoles or oxadiazoles, can enhance metabolic stability and refine electronic properties.[4][6][7][8] It is critical to note that the success of such replacements is highly context-dependent and can lead to variable effects on potency.[1]

  • The Piperidine Ring: As one of the most common rings in approved drugs, the piperidine moiety is well-understood.[9] The secondary amine is a prime handle for introducing substituents to probe new binding pockets or modulate physicochemical properties.[10] Furthermore, the ring itself is often a site of metabolic attack (e.g., oxidation adjacent to the nitrogen).[9] Bioisosteric replacement of the piperidine ring with scaffolds like morpholine, azaspiro[3.3]heptane, or bridged systems can improve metabolic stability, alter basicity, and reduce lipophilicity.[9][11][12]

  • The Tertiary Alcohol: The 4-hydroxyl group is a potent hydrogen bond donor and acceptor. While synthetically more challenging to modify than the piperidine nitrogen, derivatization to ethers or esters, or even its strategic removal or replacement, can have a profound impact on binding affinity and permeability.[13][14][15]

Below is a diagram illustrating the primary points for chemical diversification on the core scaffold.

Caption: Key diversification points on the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold.

Synthetic Protocols for Library Generation

A robust and flexible synthetic plan is essential for generating a diverse library of derivatives for SAR studies. The following protocols outline a general approach, beginning with the synthesis of a key intermediate followed by parallel derivatization.

Protocol 1: Synthesis of Key Intermediate: tert-Butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

This protocol describes the synthesis of the Boc-protected core scaffold, which serves as a versatile intermediate for subsequent modifications at the imidazole or hydroxyl positions, or for deprotection and derivatization at the piperidine nitrogen.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • 1,3-Di-Boc-2-lithioimidazole (prepared in situ) or equivalent reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lithiated Imidazole: Slowly add a solution of 1,3-Di-Boc-2-lithioimidazole (1.2 eq) in anhydrous THF to the cooled ketone solution via a cannula. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and EtOAc. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/EtOAc) to afford the Boc-protected imidazole intermediate. Note: The Boc groups on the imidazole are often labile and may be removed during workup or chromatography, yielding the desired intermediate directly.

Protocol 2: Parallel N-Alkylation/Acylation of the Piperidine Ring

This protocol is designed for a 24 or 96-well parallel synthesis platform to rapidly generate a library of N-substituted derivatives from the deprotected core scaffold.

Materials:

  • 4-(1H-imidazol-2-yl)piperidin-4-ol (deprotected core, 1.0 eq)

  • A library of diverse alkyl halides, acyl chlorides, or aldehydes

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine (DIPEA), 3.0 eq)

  • For reductive amination: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Reaction plate (24 or 96-well) with cap mat

  • Orbital shaker

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the deprotected core scaffold in the chosen solvent (e.g., DCM for alkylation/acylation, or dichloroethane for reductive amination).

  • Aliquot Core Scaffold: Dispense the stock solution into each well of the reaction plate.

  • Add Reagents:

    • For Alkylation/Acylation: Add the base (DIPEA) to each well, followed by the addition of a unique alkyl halide or acyl chloride from a stock plate.

    • For Reductive Amination: Add the unique aldehyde to each well. Allow to stir for 20-30 minutes to form the iminium intermediate, then add the reducing agent (NaBH(OAc)₃).

  • Reaction: Seal the reaction plate and place it on an orbital shaker at room temperature. Allow the reactions to proceed overnight.

  • Workup: Quench the reactions by adding water. The product can be extracted using a liquid-liquid extraction workflow suitable for plate-based formats or purified directly using mass-directed preparative HPLC.

Biological Evaluation: A Tiered Screening Cascade

To efficiently identify potent derivatives, a tiered screening approach is employed. This strategy prioritizes high-throughput methods initially to screen the entire library, followed by more detailed, lower-throughput assays for a smaller set of promising "hit" compounds. For this guide, we will assume the target is a Gq-coupled GPCR, where activation leads to an increase in intracellular calcium.

G lib Compound Library (>100 Derivatives) tier1 Tier 1: Primary HTS (e.g., Calcium Mobilization Assay) • Single Concentration (10 µM) • Identify 'Hits' lib->tier1 Screen all hits ~10-20 'Hit' Compounds tier1->hits Activity > 50% Inhibition/Activation tier2 Tier 2: Potency & Selectivity • 10-point Dose Response (IC50/EC50) • Counter-screen vs. Related Targets hits->tier2 Confirm & Characterize leads ~2-5 'Lead' Compounds tier2->leads Potency < 100 nM Selectivity > 100-fold tier3 Tier 3: In Vitro ADME Profiling • Metabolic Stability (Microsomes) • Aqueous Solubility • Permeability (e.g., PAMPA) leads->tier3 Profile Drug-like Properties candidate Lead Candidate for In Vivo Studies tier3->candidate Balanced Profile

Caption: A tiered workflow for screening and prioritizing synthesized derivatives.

Protocol 3: Tier 1 - High-Throughput Calcium Mobilization Assay

This is a functional, cell-based assay to measure the effect of compounds on Gq-coupled GPCR activity by detecting changes in intracellular calcium concentration.[16][17][18]

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • FLIPR® Calcium Assay Kit (or equivalent, e.g., Fluo-4 AM).

  • Probenecid (if required to prevent dye extrusion).

  • 384-well black-walled, clear-bottom assay plates.

  • Compound plates with derivatives diluted to the desired screening concentration.

  • A fluorescence imaging plate reader (e.g., FLIPR Tetra®, FlexStation®).

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a pre-determined optimal density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well.

  • Incubation: Incubate the plates at 37 °C for 1 hour in the dark to allow for dye loading into the cells.

  • Compound Preparation: During incubation, prepare the compound source plates. Serially dilute the library compounds in Assay Buffer.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Immediately following compound addition, continuously record the fluorescence intensity for 1-3 minutes to capture the calcium flux kinetics.

  • Data Analysis: The change in fluorescence (Max - Min response) is calculated for each well. The activity of each compound is typically expressed as a percentage of the response produced by a known agonist or antagonist control.

Protocol 4: Tier 3 - Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to Phase I metabolic enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Test compounds and positive control (a rapidly metabolized compound, e.g., Verapamil).

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and a deep-well collection plate.

Procedure:

  • Incubation Mixture Preparation: In the incubation plate, prepare a mixture of HLM and phosphate buffer. Pre-warm the plate to 37 °C.

  • Initiate Reaction: Add the test compound (at a final concentration of ~1 µM) to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold ACN with the internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new collection plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation and SAR Interpretation

Systematic analysis of the data generated from the screening cascade is crucial for building a robust Structure-Activity Relationship (SAR). The goal is to understand how specific structural changes influence potency, selectivity, and ADME properties.

Table 1: Hypothetical SAR Data for 4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives

Compound IDR1 (Piperidine-N)R2 (Imidazole)Target Potency (IC₅₀, nM)Selectivity vs. Target B (Fold)Solubility (µg/mL)HLM Stability (t½, min)
Parent -H-H1250105015
DEV-01 -CH₃-H850124512
DEV-02 -CH₂-Ph-H9550<525
DEV-03 -C(O)-Ph-H210351545
DEV-04 -CH₂-Ph-CH₃ (at N1)45020<518
DEV-05 -CH₂-Ph1,2,4-Triazole*1106010>60

*Bioisosteric replacement of the imidazole ring.

Interpretation of Hypothetical Data:

  • Piperidine-N Substitution: Simple N-methylation (DEV-01 ) offers a marginal improvement. However, introducing a larger, lipophilic benzyl group (DEV-02 ) dramatically increases potency by over 10-fold, suggesting a beneficial interaction in a hydrophobic pocket.[19] The corresponding benzoyl amide (DEV-03 ) is less potent, but shows improved metabolic stability.

  • Imidazole Modification: N-methylation of the imidazole in the potent DEV-02 analogue leads to a significant loss of activity (DEV-04 ), indicating that the imidazole N-H may be a critical hydrogen bond donor for target engagement.

  • Bioisosteric Replacement: Replacing the imidazole of DEV-02 with a 1,2,4-triazole (DEV-05 ) retains high potency while significantly improving metabolic stability. This is a classic successful outcome of bioisosteric replacement, where a liability is addressed without compromising the desired biological activity.[4][6]

Conclusion

The systematic derivatization of the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold, guided by established medicinal chemistry principles and enabled by efficient parallel synthesis, provides a powerful platform for discovering novel and potent therapeutic candidates. The tiered screening cascade outlined in this guide ensures that resources are focused on compounds with the most promising overall profile, balancing potency with essential drug-like properties. By integrating rational design, robust synthetic protocols, and a multi-parameter biological evaluation, researchers can effectively navigate the complexities of lead optimization and accelerate the development of next-generation therapeutics based on this versatile chemical scaffold.

References

  • BenchChem. (2025). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3. Benchchem.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • Kovalenko, V., et al. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Edmunds, A. J., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • Procter, D. J., et al. (2019). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes.
  • Gagnon, D., et al. (2019). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst.
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Leurs, R., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Journal of Medicinal Chemistry.
  • Lorthiois, E., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Lemaire, W., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters.
  • de Heuvel, D., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • Wang, Y., et al. (2013). Design and synthesis of imidazole and triazole derivatives as Lp-PLA2 inhibitors and the unexpected discovery of highly. Bioorganic & Medicinal Chemistry Letters.
  • MedchemExpress.com. (n.d.). 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5. MedchemExpress.com.
  • Molecular Devices. (n.d.). Solutions for Identifying Early Leads Against GPCRs and Ion Channel Targets. Molecular Devices.
  • Liu, Y., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.
  • da Cruz, L. F., et al. (2024). Structure-activity relationships of novel N-imidazoylpiperazines with potent anti-Trypanosoma cruzi activity. Future Medicinal Chemistry.
  • Grundmann, M., et al. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols.
  • Ghorab, M. M., et al. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Maher, M., et al. (2012). Ion Channel Screening. Assay Guidance Manual.
  • Phelan, J. P., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • MaxCyte. (n.d.). Flow Electroporation Capabilities and Case Studies: Rapid GPCR Screening and Functional Ion Channel Assays. MaxCyte.
  • Jorgensen, A. S., et al. (2025). High-Throughput Fluorescence Assays for Ion Channels and GPCRs.
  • Bakulina, O., et al. (2023).
  • Watson, C. G., & Aggarwal, V. K. (2013).
  • US Patent Office. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Northwestern Medical Journal. (2025).
  • Request PDF. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • Stark, H., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)

Sources

Application

Application Notes and Protocols for the In Vivo Administration and Dosing of 4-(1H-imidazol-2-yl)piperidin-4-ol in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(1H-imidazol-2-yl)piperidin-4-ol is a novel small molecule with a chemical structure featuring both imidazole and piperidine moieties. These...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-2-yl)piperidin-4-ol is a novel small molecule with a chemical structure featuring both imidazole and piperidine moieties. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds, suggesting potential therapeutic applications in areas such as oncology, inflammation, and neuroscience. As research progresses from in vitro characterization to in vivo validation, establishing robust and reproducible protocols for animal administration is paramount. The successful in vivo evaluation of this compound hinges on meticulous attention to formulation, route of administration, and dose selection to ensure meaningful and interpretable results.

This comprehensive guide provides a framework for the in-vivo administration and dosing of 4-(1H-imidazol-2-yl)piperidin-4-ol in common animal models, primarily mice and rats. The protocols and recommendations herein are synthesized from established best practices for small molecule drug development and are designed to be adapted to specific experimental needs.

Compound Characteristics and Formulation Strategy

The physicochemical properties of 4-(1H-imidazol-2-yl)piperidin-4-ol, particularly its solubility, will dictate the formulation strategy. As with many small molecules, aqueous solubility may be limited, necessitating the use of co-solvents or suspension vehicles for in vivo administration.

Vehicle Selection and Preparation

The choice of vehicle is critical and depends on the route of administration and the compound's solubility. It is imperative to conduct preliminary solubility testing to identify a suitable vehicle. The selected vehicle should be non-toxic at the administered volume and should not interfere with the biological activity of the compound.

Table 1: Recommended Vehicle Formulations for 4-(1H-imidazol-2-yl)piperidin-4-ol

Vehicle ComponentConcentrationSuitabilityNotes
Aqueous Solutions
Sterile WaterAs requiredOral, IV, IPFor water-soluble salts of the compound.
0.9% SalineAs requiredOral, IV, IPIsotonic and well-tolerated.[1]
Phosphate-Buffered Saline (PBS)As requiredIV, IPMaintains pH stability.[1]
Co-solvent Systems
DMSO≤ 10%Oral, IPPotent solvent, but can have toxic effects at higher concentrations.[1][2]
PEG 300/400≤ 40%Oral, IPCommonly used for compounds with intermediate solubility.[1]
Ethanol≤ 10%Oral, IPOften used in combination with other solvents; use with caution due to potential toxicity.[1]
Suspension Vehicles
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5% w/v in waterOralCommonly used for poorly soluble compounds.[3][4]
10% Tween® 80 in Saline10% v/vOral, IPA surfactant to aid in suspension and absorption.

Protocol for Vehicle Preparation (Example: 0.5% Methylcellulose Suspension)

  • Weighing: Accurately weigh the required amount of methylcellulose powder.

  • Hydration: Heat approximately one-third of the final required volume of sterile water to 60-70°C. Add the methylcellulose powder and stir vigorously until it is fully dispersed.

  • Cooling and Dissolution: Add the remaining two-thirds of the volume as cold sterile water and continue to stir until a clear, viscous solution is formed.

  • Compound Addition: The calculated amount of 4-(1H-imidazol-2-yl)piperidin-4-ol can be added to the vehicle and homogenized using a sonicator or a high-speed mixer to ensure a uniform suspension.

  • Storage: Prepare fresh on the day of dosing. If short-term storage is necessary, keep at 4°C and re-homogenize before use.

Routes of Administration: Detailed Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. The three most common routes for small molecules in rodent models are oral gavage, intraperitoneal injection, and intravenous injection.

Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise dose to the stomach.[5]

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[5]

  • Syringes.

  • Animal scale.

Protocol:

  • Animal Weighing and Dose Calculation: Weigh the animal and calculate the required dose volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and rats.[5][6]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[7]

  • Animal Restraint: Restrain the mouse by scruffing the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[6][8]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[5] If resistance is met, withdraw and re-attempt.

  • Dose Administration: Once the needle is in place, administer the formulation slowly and steadily.[8]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate accidental tracheal administration.[8]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[9]

  • Syringes.

  • 70% ethanol for disinfection.

Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruff the neck and secure the tail. For rats, a two-person technique is often recommended for secure restraint.[9]

  • Injection Site Identification: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]

  • Injection: Insert the needle, bevel up, at a 30-45° angle.[10] Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

  • Dose Administration: Inject the solution smoothly. The maximum recommended volume for IP injection is typically 10 mL/kg.[9]

  • Post-Administration Monitoring: Observe the animal for any signs of discomfort or adverse reaction.

Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, provides immediate and complete bioavailability.

Materials:

  • Sterile needles (27-30 gauge for mice, 25-27 gauge for rats).[11]

  • Syringes.

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.[11]

  • A restraint device.

Protocol:

  • Animal Preparation: Place the animal in a restraint device and warm the tail for 5-10 minutes to make the lateral veins more visible.[11]

  • Vein Visualization: Wipe the tail with 70% ethanol to clean the area and improve vein visualization.[12]

  • Needle Insertion: Insert the needle, bevel up, into the lateral tail vein at a shallow angle.[11]

  • Dose Administration: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[13] The maximum recommended volume is 5-10 mL/kg.[12]

  • Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[12]

Dose Determination: Maximum Tolerated Dose (MTD) Study

An initial MTD study is crucial to determine the highest dose of 4-(1H-imidazol-2-yl)piperidin-4-ol that can be administered without causing unacceptable toxicity.[14] This information is vital for selecting appropriate doses for subsequent efficacy studies. The MTD is defined as the highest dose that does not result in significant weight loss (typically >10-15%), overt signs of toxicity, or mortality.[15][16]

MTD Study Design

A common approach is a dose-escalation study using a small number of animals per group.

Table 2: Example MTD Study Design

GroupNumber of AnimalsDose (mg/kg)Dosing ScheduleObservation Period
13-5 mice/ratsVehicle ControlDaily for 7-14 daysDaily
23-5 mice/ratsStarting Dose (e.g., 10 mg/kg)Daily for 7-14 daysDaily
33-5 mice/ratsIntermediate Dose (e.g., 30 mg/kg)Daily for 7-14 daysDaily
43-5 mice/ratsHigh Dose (e.g., 100 mg/kg)Daily for 7-14 daysDaily
53-5 mice/ratsHigher Dose (e.g., 300 mg/kg)Daily for 7-14 daysDaily

Dose levels should be selected based on any available in vitro cytotoxicity data and literature on similar compounds.

Protocol for MTD Study:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation and Dosing: Randomly assign animals to treatment groups and administer the compound or vehicle according to the chosen route and schedule.

  • Daily Monitoring: Observe the animals daily for clinical signs of toxicity, including:

    • Changes in body weight (weigh daily).

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Behavioral changes (e.g., lethargy, hyperactivity).

    • Changes in food and water consumption.

  • Endpoint: The study is typically conducted for 7 to 14 days.[17] The MTD is the highest dose at which no significant adverse effects are observed.

Animal Models and Monitoring

The choice of animal model will depend on the therapeutic area of interest. For oncology studies, xenograft models using human cancer cell lines or patient-derived xenografts (PDX) in immunocompromised mice are common.[18][19][20][21] For inflammation research, models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents can be utilized.[22][23]

Humane Endpoints

Throughout any in vivo study, the welfare of the animals is of utmost importance. Humane endpoints should be established and clearly defined in the experimental protocol to minimize pain and distress.[24][25][26][27]

Table 3: General Humane Endpoints

ParameterEndpoint Criteria
Body Weight Loss > 20% of initial body weight
Tumor Burden Tumor size exceeds 10% of body weight or ulcerates.[28]
Clinical Signs Severe lethargy, inability to access food or water, respiratory distress, persistent recumbency.[25]
Behavior Self-mutilation, persistent vocalization, lack of response to stimuli.

If an animal reaches a humane endpoint, it should be immediately removed from the study and humanely euthanized.[24][25]

Experimental Workflows (Graphviz Diagrams)

MTD_Study_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis start Animal Acclimation formulation Compound Formulation start->formulation randomization Randomization formulation->randomization dosing Daily Dosing (7-14 days) randomization->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring monitoring->dosing Continue if no toxicity data_analysis Data Analysis monitoring->data_analysis mtd_determination MTD Determination data_analysis->mtd_determination

In_Vivo_Administration_Workflow cluster_setup Setup cluster_admin Administration Route cluster_post Post-Administration dose_calc Weigh Animal & Calculate Dose prep_formulation Prepare Formulation dose_calc->prep_formulation po Oral Gavage prep_formulation->po ip Intraperitoneal Injection prep_formulation->ip iv Intravenous Injection prep_formulation->iv monitor Monitor Animal for Distress po->monitor ip->monitor iv->monitor return_cage Return to Home Cage monitor->return_cage

Conclusion

The successful in vivo evaluation of 4-(1H-imidazol-2-yl)piperidin-4-ol requires a systematic and well-documented approach. These application notes provide a foundational framework for researchers to design and execute their studies with scientific rigor and a commitment to animal welfare. It is essential to adapt these general protocols to the specific characteristics of the compound and the experimental objectives. Meticulous record-keeping and careful observation are the cornerstones of generating high-quality, reproducible in vivo data.

References

  • Humane Endpoints and Euthanasia in Animal Experiments.
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC).
  • Oral Gavage In Mice and Rats - IACUC.
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link])

  • Defining Humane Endpoints - Institutional Animal Care and Use Committee.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • What Is A Humane Endpoint? | Replacing Animal Research. Available at: [Link]

  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. Available at: [Link])

  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support.
  • Humane endpoints | NC3Rs. Available at: [Link]

  • (PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models - ResearchGate. Available at: [Link])

  • Rodent Tail Vein Injection Necessary Supplies: Technique: Notes.
  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. Available at: [Link])

  • Guidelines for Endpoints in Animal Study Proposals.
  • Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK).
  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC. Available at: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. Available at: [Link])

  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. Available at: [Link])

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Acute Toxicity - Joint Research Centre - European Commission. Available at: [Link])

  • Experimental mouse models for translational human cancer research - Frontiers. Available at: [Link])

  • LAB_021 Oral Gavage in Mice and Rats - Research support.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.
  • Experimental mouse models for translational human cancer research - Frontiers. Available at: [Link])

  • Injection Techniques, Restraint, & Handling for Mice and Rats.
  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH. Available at: [Link])

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. Available at: [Link])

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link])

  • Intraperitoneal Injection in the Rat - Research Animal Training. Available at: [Link])

  • Animal Models for Neuroinflammation and Potential Treatment Methods - Frontiers. Available at: [Link])

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Maximum Tolerable Dose Study Services - Reaction Biology. Available at: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. Available at: [Link])

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. Available at: [Link])

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. Available at: [Link])

  • Oral Gavage SOP By George Town University | Disposable and Reusable Animal Feeding Needles. Available at: [Link])

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. Available at: [Link])

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. Available at: [Link])

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC. Available at: [Link])

  • Maximum Tolerated Dose - ResearchGate. Available at: [Link])

  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program. Available at: [Link])

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. Available at: [Link])

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Available at: [Link])

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link])

Sources

Method

The Versatile Scaffold: 4-(1H-Imidazol-2-yl)piperidin-4-ol in Modern Medicinal Chemistry

Introduction: A Privileged Intersection of Heterocyclic Chemistry In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores into novel scaffolds is a cornerstone of inn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Intersection of Heterocyclic Chemistry

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores into novel scaffolds is a cornerstone of innovation. The 4-(1H-imidazol-2-yl)piperidin-4-ol moiety represents a compelling example of such a strategy, merging the biological relevance of the imidazole ring with the conformational rigidity and synthetic tractability of the piperidine core. The imidazole, a key component of essential biomolecules like histidine, offers a rich tapestry of potential interactions, including hydrogen bonding (as both donor and acceptor) and metal coordination. The piperidine ring, a ubiquitous feature in numerous approved drugs, provides a three-dimensional framework that can be precisely decorated to orient functional groups for optimal target engagement. The tertiary alcohol at the 4-position of the piperidine introduces a chiral center and an additional hydrogen bonding capability, further enhancing the scaffold's potential for specific and high-affinity binding to biological targets.

This guide provides an in-depth exploration of the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold, from its rational design and synthesis to its potential applications in medicinal chemistry. We will delve into detailed protocols, discuss structure-activity relationships (SAR) based on analogous structures, and propose screening strategies to unlock the therapeutic potential of this promising molecular framework.

Synthetic Pathways to the Core Scaffold

The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol can be approached through several strategic routes, primarily focusing on the formation of the C4-imidazole bond. A robust and widely applicable method involves the addition of a 2-metallo-imidazole species to a protected 4-piperidone derivative.

Protocol 1: Synthesis of tert-Butyl 4-Hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

This protocol outlines a two-step process starting from commercially available N-Boc-4-piperidone. The first step involves the generation of a 2-lithioimidazole species, which then acts as a nucleophile in the second step.

Step 1: Generation of 2-Lithioimidazole

  • Materials: Imidazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. The first equivalent of n-BuLi deprotonates the N-1 proton, and the second equivalent lithiates the C-2 position.

    • Stir the resulting slurry at -78 °C for 1-2 hours to ensure complete lithiation. The 2-lithioimidazole is typically used immediately in the next step.

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

  • Materials: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), 2-lithioimidazole solution from Step 1, anhydrous THF, saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly transfer the 2-lithioimidazole slurry from Step 1 to the N-Boc-4-piperidone solution via cannula.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate.

Protocol 2: Deprotection to Yield 4-(1H-Imidazol-2-yl)piperidin-4-ol

The final step to obtain the free piperidine scaffold involves the removal of the Boc protecting group under acidic conditions.

  • Materials: tert-Butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate, 4M HCl in 1,4-dioxane, Dichloromethane (DCM), Diethyl ether.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

    • Upon completion, the product hydrochloride salt will often precipitate. The precipitation can be enhanced by the addition of diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-(1H-imidazol-2-yl)piperidin-4-ol hydrochloride.

    • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction into an organic solvent.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

While direct biological data for 4-(1H-imidazol-2-yl)piperidin-4-ol is not extensively reported in the public domain, the constituent moieties suggest a range of potential therapeutic applications. The following sections draw inferences from structurally related compounds to guide the exploration of this scaffold.

Potential Therapeutic Targets

The imidazole-piperidine combination is a feature in compounds targeting a variety of receptors and enzymes. The 4-hydroxy group can further enhance binding through hydrogen bonding.

  • Kinase Inhibition: The imidazole ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding site. The piperidine scaffold can be functionalized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For example, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been utilized in the synthesis of potent Akt1/Akt2 dual inhibitors.[1]

  • GPCR Modulation: Piperidine derivatives are prevalent in ligands for G-protein coupled receptors (GPCRs), including opioid, dopamine, and histamine receptors. The nitrogen of the piperidine ring is often protonated at physiological pH, forming a key ionic interaction with an acidic residue in the receptor binding pocket.

  • Ion Channel Blockade: The piperidine moiety is also found in various ion channel blockers. For instance, 2-(piperidin-4-yl)-1H-benzimidazole serves as a reagent in the synthesis of potent sodium channel blockers.[1]

SAR Considerations for Library Design

To explore the potential of the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold, a focused library of derivatives should be synthesized. The following points of diversification are key:

  • Piperidine Nitrogen (N-1): This is the most common site for modification. Alkylation, arylation, acylation, or sulfonylation can introduce a wide range of substituents to probe different regions of a binding site.

  • Imidazole Nitrogen (N-1 or N-3): Alkylation of the imidazole nitrogen can modulate its hydrogen bonding capacity and introduce additional steric or electronic features. The regioselectivity of this alkylation can be a critical factor in biological activity.

  • Imidazole C-4 and C-5 Positions: Substitution at these positions can be used to fine-tune the electronic properties and steric profile of the imidazole ring.

  • Stereochemistry at C-4 of the Piperidine: The tertiary alcohol introduces a chiral center. Separation of enantiomers and their differential biological evaluation is crucial, as stereochemistry often plays a significant role in target binding.

The following diagram illustrates the key diversification points on the scaffold:

Kinase_Assay_Workflow Start Start: Compound Library Dilution Serial Dilution of Compounds Start->Dilution Assay_Plate Addition to Assay Plate Dilution->Assay_Plate Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP) Assay_Plate->Kinase_Reaction Detection Detection of Phosphorylation Kinase_Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End: Identification of Hits Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition screening assay.

Data Presentation: Hypothetical Screening Results

To illustrate how data from such a screen might be presented, the following table shows hypothetical IC₅₀ values for a series of derivatives of the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold against two kinases.

Compound IDR¹ (on Piperidine-N1)R² (on Imidazole-N1)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
Scaffold-01 HH>10,000>10,000
Scaffold-02 -CH₃H5,2008,100
Scaffold-03 -CH₂PhH8501,200
Scaffold-04 -C(O)PhH1,5002,500
Scaffold-05 -CH₂Ph-CH₃450980

Conclusion and Future Directions

The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold is a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification, allowing for the fine-tuning of its pharmacological properties. By leveraging the known biological activities of its constituent imidazole and piperidine rings, medicinal chemists can rationally design and screen libraries of derivatives against a range of targets, particularly protein kinases and GPCRs. The detailed protocols and strategic insights provided in this guide are intended to facilitate the exploration of this versatile scaffold and accelerate the discovery of new medicines.

References

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Pharmaceutical Sciences.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange. PubMed. [Link]

  • Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Harvard University.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

Application

Experimental Design for Testing the Antibacterial Effects of Piperidin-4-yl-benzimidazoles

An Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for the comprehensive evaluation of the antibacterial properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the comprehensive evaluation of the antibacterial properties of novel piperidin-4-yl-benzimidazole compounds. Benzimidazole-based heterocyclic compounds are recognized as 'privileged' structures in medicinal chemistry due to their wide range of biological activities.[1][2] This guide outlines a sequential and logical experimental workflow, from initial screening using Minimum Inhibitory Concentration (MIC) assays to more detailed characterization through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics studies. The protocols provided are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4] By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide serves as a practical resource for researchers aiming to validate and characterize new potential antibacterial agents.

Introduction: The Scientific Rationale

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial activity.[5] The benzimidazole ring, a fusion of benzene and imidazole, is a prominent heterocyclic core that is a key component in numerous pharmacologically active molecules.[6][7][8] Its structural similarity to purines allows it to interact with various biopolymers, potentially disrupting essential bacterial processes like nucleic acid and protein synthesis.[7]

The addition of a piperidinyl moiety, particularly at the N-1 position, can enhance the chemotherapeutic efficacy of the benzimidazole core.[9] This is often attributed to improved pharmacokinetic properties, such as increased solubility and the ability to penetrate bacterial cell membranes. This application note provides a robust framework for testing the hypothesis that novel piperidin-4-yl-benzimidazole derivatives possess significant antibacterial activity.

Foundational Concepts in Antibacterial Testing

A systematic evaluation of a new compound's antibacterial effect involves several key assays:

  • Minimum Inhibitory Concentration (MIC): This is the foundational measurement of a compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][10][11] A low MIC value indicates that less of the compound is required to inhibit bacterial growth.[12]

  • Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (a bacteriostatic effect), the MBC determines the concentration required to kill the bacteria (a bactericidal effect). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or ≥3-log10) reduction in the initial bacterial inoculum.[11][13]

  • Time-Kill Kinetics Assay: This dynamic assay provides critical information on the rate and extent of bacterial killing over time.[14] It helps to differentiate between bactericidal and bacteriostatic activity and reveals whether the killing is concentration-dependent.[15][16] This information is vital for predicting in vivo efficacy.[14]

Overall Experimental Workflow

The evaluation of a new compound follows a logical progression from broad screening to detailed characterization. The initial step is to determine the compound's inhibitory potential (MIC) against a panel of relevant bacteria. If potent activity is observed, the next step is to ascertain whether the effect is bactericidal (MBC). Finally, a time-kill kinetics assay provides a dynamic profile of the antibacterial action.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Compound Prepare Stock Solution of Piperidin-4-yl-benzimidazole MIC Protocol 1: Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria->MIC MBC Protocol 2: Determine Minimum Bactericidal Concentration (MBC) MIC->MBC If potent MIC observed TimeKill Protocol 3: Perform Time-Kill Kinetics Assay MIC->TimeKill For lead candidates Interpret Interpret Results: Potency & Bactericidal vs. Bacteriostatic MBC->Interpret TimeKill->Interpret

Caption: High-level workflow for antibacterial compound evaluation.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standardized and widely accepted technique for determining MIC values, consistent with CLSI guidelines.[3][17]

Scientific Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound in a high-throughput format (96-well plate).[11] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low levels of inhibitors that could interfere with the test compound.[10]

Materials:

  • Piperidin-4-yl-benzimidazole derivative (test compound)

  • DMSO (for dissolving the compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Further dilute this stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the diluted test compound (from step 1) to well 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G cluster_plate 96-Well Plate Setup for MIC Assay cluster_result c1 Well 1 conc1 128 µg/mL c2 Well 2 conc2 64 µg/mL c3 Well 3 conc3 32 µg/mL c10 ... Well 10 conc10 0.25 µg/mL c11 Well 11 (Growth Control) conc11 0 c12 Well 12 (Sterility Control) conc12 0 res1 Clear res2 Clear res3 Clear res4 Turbid res11 Turbid res12 Clear MIC_Result MIC = 32 µg/mL (Lowest concentration with no visible growth) p1->p2 p2->p3 p3->p10

Caption: Example visualization of an MIC plate result.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Scientific Rationale: This assay is a direct extension of the MIC test. It distinguishes bacteriostatic from bactericidal activity by subculturing the clear wells from the MIC plate onto agar to see if the bacteria were merely inhibited or actually killed.[11][19]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each clear well thoroughly.

  • Using a calibrated loop or pipette, plate a 10-20 µL aliquot from each clear well onto a separate, clearly labeled TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum (typically corresponding to ≤ 0.1% of the original CFU count).

Protocol 3: Time-Kill Kinetics Assay

Scientific Rationale: This assay provides a dynamic view of the antibacterial effect. By sampling at multiple time points, a curve can be generated that shows how quickly and to what extent the compound kills the bacteria at different multiples of the MIC.[13][14] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[13][14]

Materials:

  • All materials from Protocol 1

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for serial dilutions

  • TSA plates

Procedure:

  • Preparation: Prepare a bacterial inoculum in CAMHB as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Setup: Prepare sterile tubes containing CAMHB with the test compound at concentrations corresponding to 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC value.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling:

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), vortex each tube and remove a 100 µL aliquot.[14]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Convert the CFU/mL values to log10 CFU/mL. Plot the mean log10 CFU/mL against time (in hours) for each concentration tested.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical MIC and MBC Data for Compound XYZ-123

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Positive8162 (Bactericidal)
E. coli ATCC 25922Negative161288 (Bacteriostatic)
P. aeruginosa ATCC 27853Negative64>256Tolerant/Bacteriostatic
B. subtilis ATCC 6633Positive482 (Bactericidal)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Interpreting Time-Kill Curves:

  • Bactericidal Activity: A rapid, concentration-dependent decrease of ≥3-log10 CFU/mL from the initial inoculum.

  • Bacteriostatic Activity: Little to no change in CFU/mL over 24 hours compared to the starting inoculum, with bacterial counts significantly lower than the growth control.[13]

  • No Effect: The growth curve closely mimics the growth control curve.

Conclusion

The experimental framework detailed in this application note provides a comprehensive and standardized approach to evaluating the antibacterial potential of piperidin-4-yl-benzimidazole derivatives. By systematically determining MIC, MBC, and time-kill kinetics, researchers can build a robust data package to identify lead candidates for further development. Adherence to these validated protocols ensures the generation of reliable, reproducible, and interpretable data, which is essential for advancing the discovery of new antimicrobial therapies.

References

  • Taylor & Francis. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Royal Society of Chemistry. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • ResearchGate. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]

  • Hindawi. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]

  • MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ACS Publications. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. [Link]

  • bioRxiv. (2026). Biological Evaluation of Novel 2-Benzimidazole Derivatives for Antibacterial Activity. [Link]

  • Research Journal of Pharmacy and Technology. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (2019). Synthesis, characterization and antibacterial evaluation of some novel bis benzimidazole derivatives. [Link]

  • TSI Journals. (2022). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)-1H- methylbenzimidazole Derivatives. [Link]

  • Hindawi. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2022). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. [Link]

  • National Center for Biotechnology Information. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]

  • Juniper Publishers. (2020). Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa in Federal Medical. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic strategy for preparing 4-(1H-imidazol-2-yl)piperidin-4-ol?

A1: A robust and frequently employed strategy involves the nucleophilic addition of a 2-metallo-imidazole derivative to a protected 4-piperidone, followed by deprotection. The most common approach utilizes a 2-lithio-1H-imidazole, which is generated in situ. This method offers good control and generally acceptable yields.

Q2: Why are protecting groups necessary for this synthesis?

A2: Protecting groups are crucial for two primary reasons:

  • Imidazole N-H: The N-H proton of the imidazole ring is acidic and will be deprotonated by the organometallic reagents (like n-butyllithium) used to generate the nucleophile. This would consume the reagent and prevent the desired reaction.

  • Piperidine N-H: The secondary amine of the piperidine is nucleophilic and can also react with organometallic reagents or other electrophiles in the reaction mixture. A protecting group, such as the tert-butyloxycarbonyl (Boc) group, prevents these side reactions and can also improve the solubility of the intermediates.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: The three most critical parameters are:

  • Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the nucleophile.[1][2]

  • Low Temperature: The lithiation of the imidazole and the subsequent addition to the piperidone are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure the stability of the organolithium intermediate.

  • Stoichiometry: Precise control of the stoichiometry of the reagents, particularly the organolithium reagent, is essential for maximizing yield and minimizing byproduct formation.

Proposed Synthetic Workflow

The following diagram outlines a common synthetic approach, which will be the basis for our troubleshooting guide.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_lithiation Step 2: Lithiation cluster_addition Step 3: C-C Bond Formation cluster_deprotection Step 4: Deprotection Imidazole Imidazole Boc_Imidazole N-Boc-Imidazole Imidazole->Boc_Imidazole Boc2O, Base Lithio_Imidazole 2-Lithio-N-Boc-Imidazole Boc_Imidazole->Lithio_Imidazole n-BuLi, THF, -78 °C Protected_Product N-Boc-4-(N-Boc-1H-imidazol-2-yl)piperidin-4-ol Lithio_Imidazole->Protected_Product N_Boc_4_Piperidone N-Boc-4-Piperidone N_Boc_4_Piperidone->Protected_Product Final_Product 4-(1H-imidazol-2-yl)piperidin-4-ol Protected_Product->Final_Product Acidic Conditions (e.g., TFA or HCl) Troubleshooting_Yield start Low Yield of Final Product check_sm Check Purity of Starting Materials (TLC, NMR) start->check_sm check_conditions Review Reaction Conditions (Anhydrous? Temp?) check_sm->check_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure check_reagents Verify Reagent Activity (e.g., Titrate n-BuLi) check_conditions->check_reagents Conditions OK dry_glassware Ensure Rigorously Anhydrous Conditions check_conditions->dry_glassware Moisture Suspected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Temp Control Issue check_workup Analyze Workup & Purification (Byproducts formed?) check_reagents->check_workup Reagents OK use_fresh_reagent Use Fresh or Titrated Reagents check_reagents->use_fresh_reagent Reagent Degradation Suspected modify_workup Modify Workup (e.g., mild quench) & Purification check_workup->modify_workup Byproducts Observed success Yield Improved purify_sm->success dry_glassware->success optimize_temp->success use_fresh_reagent->success modify_workup->success

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Side Reactions in Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Instead of a generic overview, we will address specific, frequently encountered problems in a question-and-answer format, grounded in mechanistic principles and field-proven solutions. Our goal is to provide not just a fix, but a deeper understanding of the underlying chemistry to prevent future setbacks.

Frequently Asked Questions (FAQs)
Issue 1: Low Yield and Tar Formation in Debus-Radziszewski Synthesis

Question: "I'm performing a Debus-Radziszewski reaction with a 1,2-dicarbonyl, an aldehyde, and ammonium acetate. My yield is consistently low, and the flask is full of a dark, tar-like byproduct. What is causing this, and how can I optimize the reaction?"

Answer: This is a classic problem in multicomponent reactions involving aldehydes and ammonia sources. The "tar" is typically a complex mixture of polymeric materials.

Causality and Mechanism: The primary culprits are self-condensation and polymerization side reactions involving the aldehyde and/or the dicarbonyl compound (like glyoxal).[1][2] Glyoxal, in particular, is prone to oligomerization in aqueous or high-concentration environments.[3] These side reactions compete directly with the desired imidazole-forming condensation pathway. High temperatures and high concentrations of reactants exacerbate this issue, accelerating the undesired polymerization pathways over the formation of the diimine intermediate required for cyclization.[3][4]

Troubleshooting & Optimization Protocol:

  • Control Reactant Concentration: The most critical parameter is managing the concentration of the most reactive species (usually the aldehyde or glyoxal).

    • Action: Instead of adding all reactants at once, perform a slow, dropwise addition of the aldehyde or glyoxal solution to the reaction mixture over several hours.[1] This keeps the instantaneous concentration low, favoring the desired bimolecular reaction over polymerization.

  • Optimize Temperature: Excessive heat can promote side reactions.

    • Action: Maintain a moderate and consistent temperature (e.g., 30-60°C for some systems) rather than aggressive refluxing.[1] While counterintuitive, sometimes a lower temperature for a longer duration gives a cleaner reaction and a higher yield of the desired product. Continuous flow microreactors can also offer precise temperature control under superheating conditions to improve yields rapidly.[5]

  • Solvent Selection: The reaction medium plays a crucial role in stabilizing intermediates.

    • Action: While acetic acid is traditional, consider using an ethanol-water mixture, which has been shown to produce excellent yields by influencing the solubility and stability of reactive intermediates.[6]

  • Leverage Catalysis: The uncatalyzed reaction can be inefficient.

    • Action: Introduce a catalyst to promote the desired pathway. Mild Lewis acids or solid acid catalysts like silicotungstic acid have been shown to significantly improve yields.[7][8]

Workflow: Mitigating Polymerization in Debus-Radziszewski Synthesis

cluster_0 Problem: Low Yield & Tar cluster_1 Primary Cause cluster_2 Troubleshooting Solutions cluster_3 Outcome Problem Low Yield & Tar Formation Cause Aldehyde/Glyoxal Polymerization Problem->Cause is caused by Sol_1 Slow Reactant Addition Cause->Sol_1 is addressed by Sol_2 Optimize Temperature Cause->Sol_2 is addressed by Sol_3 Change Solvent System Cause->Sol_3 is addressed by Sol_4 Introduce Catalyst Cause->Sol_4 is addressed by Outcome Improved Yield, Cleaner Reaction Sol_1->Outcome leads to Sol_2->Outcome leads to Sol_3->Outcome leads to Sol_4->Outcome leads to

Caption: Troubleshooting workflow for tar formation.

Issue 2: Unexpected Dimer Formation in Lophine Synthesis

Question: "I am synthesizing 2,4,5-triphenylimidazole (lophine) and after workup, I've isolated a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. Why does this happen?"

Answer: You are likely observing the formation of a lophine dimer. This is a known side reaction, particularly if the reaction or workup conditions are oxidative.

Causality and Mechanism: 2,4,5-Triphenylimidazole (lophine) can be oxidized to form a stable 2,4,5-triphenylimidazolyl radical. This oxidation can be initiated by strong oxidizing agents, atmospheric oxygen, or even light (photo-oxidation).[9][10] Two of these radicals can then couple to form a dimer, often a hexaarylbiimidazole (HABI).[10] This process is sometimes intentional, as these dimers can have interesting photochromic and thermochromic properties, but it is an undesirable side reaction when the monomer is the target.[9]

Troubleshooting & Optimization Protocol:

  • Maintain an Inert Atmosphere: The most effective preventative measure is to exclude oxygen.

    • Action: Set up the reaction under an inert atmosphere of nitrogen or argon. Degas your solvents before use to remove dissolved oxygen.[4]

  • Protect from Light: If photo-oxidation is suspected, especially with prolonged reaction times.

    • Action: Wrap the reaction flask in aluminum foil to protect it from light.[4]

  • Scrutinize Reagents: Ensure none of your starting materials or reagents are contaminated with oxidizing impurities.

    • Action: Use freshly purified reagents. For example, some older batches of aldehydes can contain peroxide impurities.

  • Purification Strategy: If the dimer has already formed, it can often be separated.

    • Action: Lophine and its dimer often have different solubilities. Attempt recrystallization from a suitable solvent system (e.g., aqueous ethanol for lophine) to separate the less soluble dimer.[9]

Pathway: Lophine Dimerization

Lophine Lophine (2,4,5-Triphenylimidazole) Radical Triphenylimidazolyl Radical Lophine->Radical -e⁻, -H⁺ Dimer Lophine Dimer (Hexaarylbiimidazole) Radical->Dimer Dimerization Oxidant [Oxidant] (e.g., O₂, light) Oxidant->Lophine Oxidant->Radical facilitates

Caption: Oxidative pathway to lophine dimer formation.

Issue 3: Failure or Low Yield in Metal-Catalyzed Imidazole Synthesis

Question: "My palladium- or copper-catalyzed C-N coupling reaction to form an N-aryl imidazole is not working. The starting material is either unreacted or I get a complex mixture. What are the key failure points?"

Answer: Metal-catalyzed cross-coupling reactions are powerful but notoriously sensitive. Failure often points to catalyst deactivation or suboptimal reaction conditions rather than a simple side reaction.

Causality and Mechanism: The primary challenge with imidazole substrates is catalyst inhibition. The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring can coordinate strongly to the metal center (e.g., Pd or Cu).[4] This coordination can block the active site, effectively poisoning the catalyst and halting the catalytic cycle. Other common issues include sensitivity to air and moisture, and an inappropriate choice of ligand, base, or solvent for your specific substrate.[7]

Troubleshooting & Optimization Protocol:

Issue SymptomPossible CauseSuggested Solution
No reaction Catalyst inhibition/deactivationScreen different ligands (e.g., phosphine-based, NHC ligands) that can modulate the metal center's electronics and sterics to favor the catalytic cycle over inhibition.[7]
Reaction sensitive to air/moistureEnsure a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents and dry reagents.[7]
Low conversion Suboptimal base or temperatureThe choice of base is critical. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Incrementally increase the reaction temperature, monitoring by TLC.[7]
Insufficient catalyst loadingWhile not always the case, a slightly higher catalyst loading might be necessary for challenging substrates.
Mixture of products Competing C-H activationThis can be a competing pathway. Optimizing the ligand and reaction conditions is crucial to favor the desired C-N coupling.[4]

Experimental Protocol: Setting Up an Air-Sensitive Cross-Coupling Reaction

  • Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of nitrogen or in a desiccator.

  • Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system. Weigh solid reagents (imidazole, aryl halide, base, catalyst, ligand) quickly in the air and add to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is typically done by inserting a needle connected to the inert gas line and a second needle as an outlet.

  • Solvent Addition: Add the degassed, anhydrous solvent via a syringe.

  • Heating: Heat the reaction to the desired temperature using an oil bath with a temperature controller.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

Issue 4: Removing Persistent Colored Impurities from Crude Imidazole

Question: "My synthesis was successful, but the crude product is a dark, oily solid. Standard recrystallization isn't removing the color. How can I purify my imidazole derivative?"

Answer: Dark colors in crude imidazole products are typically due to highly conjugated byproducts arising from oxidation or polymerization.[11] A multi-step purification strategy is often required.

Causality and Mechanism: Imidazole rings and their precursors can be susceptible to air oxidation, especially under basic conditions or at high temperatures during workup (e.g., solvent evaporation). This can lead to the formation of intensely colored, often polymeric, byproducts that are difficult to remove because they may have similar polarities to the desired product.

Purification Strategy Comparison:

Purification MethodPurity OutcomeTypical YieldBest For...Key Limitations
Recrystallization Good to Excellent60-90%Removing major, less soluble impurities.May not remove highly soluble or colored impurities.
Activated Charcoal Good80-95%Removing colored, highly conjugated impurities.[11]Can adsorb the desired product, reducing yield.
Acid-Base Extraction Good70-95%Separating acidic or basic impurities from a neutral product, or vice-versa.[11]Product must be stable to significant pH changes.
Column Chromatography Excellent40-80%Separating compounds with different polarities.Can be complex, time-consuming, and lead to yield loss on the column.[11]

Protocol: Purification via Activated Charcoal and Recrystallization

  • Dissolution: Dissolve the crude imidazole product in a minimum amount of a suitable hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[11]

    • Expert Tip: Do not add charcoal to a boiling solution, as it can cause violent bumping. Cool the solution slightly first.

  • Hot Filtration: Stir and keep the mixture hot for 5-10 minutes. Then, quickly filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.[11] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Using a pre-warmed funnel is recommended.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Decision Workflow

Start Crude Imidazole (Colored/Tarry) Charcoal Dissolve & Treat with Activated Charcoal Start->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Recrystallize Cool Filtrate & Recrystallize HotFilter->Recrystallize CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity PureSolid Pure Crystalline Product CheckPurity->PureSolid Purity OK Column Column Chromatography CheckPurity->Column Still Impure Column->PureSolid

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Coupling Piperidine and Imidazole Moieties

Welcome to the Technical Support Center for the optimization of coupling reactions between piperidine and imidazole moieties. This resource is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of coupling reactions between piperidine and imidazole moieties. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of piperidine and imidazole derivatives, offering insights into their root causes and providing step-by-step solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to several key factors related to the catalyst, reagents, or overall reaction environment.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4), which are often more effective than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly.[1] If using a Pd(II) source, ensure the presence of a reducing agent, which can be the amine itself or the phosphine ligand.[1][2] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The optimal ligand is highly dependent on the specific substrates.[1][2]

    • Solution: For coupling with N-heterocycles like imidazole, which can be challenging, specialized ligands may be necessary.[2] Ligands such as XPhos, RuPhos, and DavePhos have shown success in difficult C-N couplings.[3][4] It is highly recommended to consult a ligand selection guide based on your specific piperidine and imidazole derivatives.

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. An incompatible base can hinder the reaction or lead to the decomposition of starting materials.[1]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly used.[1][5] However, if your substrates contain base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at higher temperatures.[1][2] The physical properties of the base, such as particle size, can also impact the reaction.[1]

  • Poor Substrate Reactivity: Aryl or heteroaryl halides have a general order of reactivity: I > Br ~ OTf > Cl.[2] Sterically hindered piperidine or imidazole derivatives can also pose a significant challenge.

    • Solution: For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary.[1] If feasible, switching to the corresponding bromide or iodide can significantly improve yields. For sterically hindered substrates, increasing the reaction temperature and catalyst loading may be beneficial.[5]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of your desired coupled product.

Possible Causes & Solutions:

  • Hydrodehalogenation: This side reaction involves the reduction of the aryl/heteroaryl halide to the corresponding arene/heteroarene.

    • Solution: This is often promoted by certain catalyst systems and reaction conditions. Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[1]

  • Homocoupling: Dimerization of the aryl/heteroaryl halide or the amine can occur.

    • Solution: Similar to hydrodehalogenation, this can be minimized by fine-tuning the catalyst loading and reaction temperature.[1]

  • Over-alkylation/arylation: In some cases, particularly with primary amines, multiple aryl groups can be added to the nitrogen center.

    • Solution: While piperidine is a secondary amine, related side reactions can occur. Using a slight excess of the piperidine can help minimize the formation of bis-arylated products.[3]

Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion can be due to catalyst deactivation or suboptimal conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[3] Degassing the solvent prior to use is also a critical step.[1]

  • Poor Solubility: If the reactants, particularly the base, are not well-solvated, the reaction rate can be negatively impacted.

    • Solution: Choose a solvent that can effectively dissolve both the organic substrates and the inorganic base.[2][6] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[3][4][5] The rate of agitation can also be crucial, especially with dense inorganic bases.[2]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100°C.[2] For challenging substrates, higher temperatures may be necessary. Conversely, for thermally sensitive molecules, lower temperatures with a more active catalyst system might be required.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of piperidine-imidazole coupling reactions.

Q1: What is the best general-purpose catalyst system to start with for coupling piperidine and an imidazole derivative?

A1: A good starting point for a challenging C-N coupling like this would be a palladium precatalyst such as XPhos Pd G3 or RuPhos Pd G3, paired with a strong base like NaOtBu in a solvent such as toluene or dioxane.[1][4] These systems have demonstrated broad applicability and high reactivity.

Q2: How does the position of the leaving group on the imidazole ring affect the reaction?

A2: The position of the halide or triflate on the imidazole ring can significantly impact reactivity due to electronic and steric effects. Halides at the C2 position are often more reactive than those at the C4 or C5 positions. However, the specific substitution pattern on both the piperidine and imidazole rings will influence the optimal conditions.

Q3: Can microwave irradiation be used to improve this coupling reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields.[7][8][9] It is particularly useful for overcoming the high activation energies associated with less reactive substrates. When using microwave heating, organic bases like DBU are often preferred due to their better solubility.[2]

Q4: What are the key considerations for solvent selection?

A4: The solvent plays a crucial role in dissolving the reactants and catalyst, and it can also influence the reaction rate and selectivity.[10][11][12] Aprotic solvents like toluene, dioxane, and THF are commonly used.[3][4][5] The choice of solvent can affect the solubility of the inorganic base, which is a critical factor for reaction success.[2] In some cases, the polarity of the solvent can even switch the selectivity of the reaction.[13]

Q5: How can I purify the final product effectively?

A5: Purification of the piperidine-imidazole coupled product typically involves chromatographic techniques. Column chromatography on silica gel is a common method.[14] Due to the basic nature of both the piperidine and imidazole moieties, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on the column. Alternatively, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.[14][15]

III. Data and Protocols

Table 1: Recommended Starting Conditions for Piperidine-Imidazole Coupling
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Modern precatalysts offer efficient formation of the active Pd(0) species.[1]
Ligand XPhos or RuPhos (if not using a precatalyst)These bulky, electron-rich ligands are effective for challenging C-N couplings.[3][4]
Base NaOtBu or LHMDS (1.4-2.0 eq)Strong, non-nucleophilic bases are generally effective.[1][5]
Solvent Toluene or Dioxane (anhydrous, degassed)These solvents have a good balance of polarity and are compatible with the reaction conditions.[3][4]
Temperature 80-110 °CProvides sufficient energy for most couplings without promoting excessive side reactions.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.[3]
General Experimental Protocol for a Trial Reaction

This protocol provides a general starting point for a small-scale reaction.

Materials:

  • Imidazole derivative (with halide or triflate) (1.0 eq)

  • Piperidine derivative (1.2-1.5 eq)[3]

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[1]

  • Base (e.g., NaOtBu, 1.4 eq)[1][3]

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the imidazole derivative, palladium precatalyst, and base to the reaction vial.[1][3]

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the piperidine derivative via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[1]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with workup and purification.[14][15]

IV. Visual Guides

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yielding piperidine-imidazole coupling reactions.

General Experimental Workflow

G A Reagent Preparation (Dry & Degas Solvents) B Reaction Setup (Inert Atmosphere) A->B C Heating & Stirring (Monitor Progress) B->C D Workup (Quench & Extract) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis and purification of coupled products.

V. References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021). MDPI. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). ACS Publications. Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Publications. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Retrieved from [Link]

  • Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by. (2019). Semantic Scholar. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 3). YouTube. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed. Retrieved from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry. (2026, January 26). Reddit. Retrieved from [Link]

  • US20160297792A1 - Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug - Google Patents. (n.d.). Google Patents. Retrieved from

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E. (2023). RSC Publishing. Retrieved from [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][16]imidazo[1,2-a]pyrimidines via A3 coupling. (n.d.). Frontiers. Retrieved from [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][16]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 14). PMC. Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). ACS Publications. Retrieved from [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. Retrieved from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. Retrieved from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. (2014, November 21). ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. Retrieved from [Link]

  • US2363158A - Process for the purification of piperidine - Google Patents. (n.d.). Google Patents. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)piperidin-4-ol &amp; Analogs

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-(1H-imidazol-2-yl)piperidin-4-ol and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-(1H-imidazol-2-yl)piperidin-4-ol and its structural analogs.

This molecule presents a "perfect storm" of purification challenges: a strongly basic secondary amine (piperidine, pKa ~10.5), an amphoteric heterocycle (imidazole, basic pKa ~6.5, acidic pKa ~14), and a hydrogen-bonding hydroxyl group. These features cause severe peak tailing on normal-phase silica and a lack of retention on standard reverse-phase (RP) columns at neutral or low pH.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound elute at the void volume on a standard C18 column?

A: At standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both the piperidine nitrogen and the imidazole ring are fully protonated. This +2 charge state makes the molecule excessively hydrophilic, preventing partitioning into the hydrophobic C18 stationary phase. To overcome this, you must adjust the mobile phase pH approximately 2 units above the highest pKa of the basic functional groups. By raising the pH to 10.5–11.0, the molecule becomes neutral, allowing for proper hydrophobic retention.

Q2: I tried normal-phase flash chromatography (Silica/DCM/MeOH), but the compound streaked across the entire column. Why?

A: Bare silica gel contains acidic silanol groups (Si-OH). The strongly basic piperidine nitrogen undergoes irreversible ionic interactions with these silanols, leading to severe peak tailing and poor recovery. For highly polar basic amines, traditional normal-phase chromatography is generally ineffective. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended, as it utilizes an aqueous-organic mobile phase where water acts as the strong eluting solvent, preventing irreversible binding[1].

Q3: My crude reaction mixture contains a lot of neutral organic byproducts. How can I quickly isolate the basic target compound before HPLC?

A: Implement a Strong Cation Exchange (SCX) "catch-and-release" workflow. SCX resins contain sulfonic acid groups that are negatively charged. When you load your sample under acidic conditions, your di-protonated target compound binds tightly to the resin. Neutral and acidic impurities wash straight through. You then release the target compound using a high-pH methanolic ammonia solution[2].

Part 2: Core Purification Workflows

The following decision matrix and protocols provide self-validating systems for isolating your target compound based on the crude mixture's complexity.

PurificationLogic Start Crude Mixture: 4-(1H-imidazol-2-yl)piperidin-4-ol SCX SCX Catch & Release (Removes Neutrals/Acids) Start->SCX Step 1: Bulk Cleanup Decision Required Purity? SCX->Decision Step 2: High Resolution HighPH High-pH RP-HPLC (pH 10.5, C18 Hybrid) Decision->HighPH Standard Analogs HILIC HILIC Chromatography (Bare Silica/Amide) Decision->HILIC Highly Polar/Salt Analogs Pure Pure Compound HighPH->Pure HILIC->Pure

Decision tree for selecting the optimal purification strategy for piperidine-imidazole analogs.

Protocol A: High-pH Reverse-Phase HPLC (The Gold Standard)

Causality: Using a mobile phase at pH 10.5 deprotonates the piperidine ring, shifting the molecule to its free-base (neutral) form. This maximizes C18 retention and eliminates silanol-induced tailing[3].

  • Column Selection: Use a hybrid-silica C18 column designed for high-pH stability (e.g., Waters XBridge C18 or Phenomenex Gemini). Standard silica will dissolve at pH > 8.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in ultra-pure water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Design:

    • 0–2 min: 2% B (Isocratic hold to wash highly polar salts).

    • 2–12 min: 2% to 40% B (Linear gradient; target compound typically elutes around 20-25% B).

    • 12–15 min: 95% B (Column wash).

  • Sample Diluent: Dissolve the crude sample in 50:50 Water:MeOH. Do not inject in 100% organic solvent, as it will cause peak breakthrough at the void volume.

Protocol B: SCX Catch-and-Release (Bulk Cleanup)

Causality: SCX chromatography leverages the electrostatic interaction between the protonated basic nitrogens of the analyte and the negatively charged sulfonate groups on the resin[2].

SCXMechanism Load 1. LOAD (pH 2) Target (+2) binds to Sulfonate (-1) resin Wash 2. WASH (100% MeOH) Neutral/Acidic impurities wash to waste Load->Wash Elute 3. ELUTE (pH 11) 2M NH3 in MeOH neutralizes target, releasing it Wash->Elute

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

  • Conditioning: Pass 2 Column Volumes (CV) of Methanol, followed by 2 CV of 0.1 M HCl (aqueous) through an SCX solid-phase extraction (SPE) cartridge.

  • Loading: Dissolve the crude mixture in 0.1 M HCl (ensuring pH < 3) and load onto the cartridge. The target compound will bind to the top of the frit.

  • Washing: Wash with 3 CV of 100% Methanol, followed by 2 CV of Acetonitrile. Discard the flow-through (contains non-basic impurities).

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol. The ammonia deprotonates the piperidine, breaking the ionic bond and releasing the purified free base.

  • Recovery: Concentrate the methanolic ammonia eluent under reduced pressure.

Protocol C: HILIC Purification (For Extremely Polar Analogs)

Causality: If your analog has additional hydroxyl groups or is a quaternary ammonium salt, it will not retain even at high pH. HILIC operates via a water-enriched layer on a polar stationary phase. In HILIC, Acetonitrile is the weak solvent, and Water is the strong eluting solvent[1].

  • Column: Bare silica or Amide-bonded stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical to maintain a reproducible hydration layer.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic) and run a linear gradient down to 60% B (increasing aqueous/eluting strength) over 15 minutes.

Part 3: Quantitative Method Comparison

To assist in selecting the correct methodology, the following table summarizes the expected chromatographic behavior of 4-(1H-imidazol-2-yl)piperidin-4-ol across various techniques.

Purification StrategyStationary PhaseMobile Phase SystemTarget Retention Factor (k')Primary Separation MechanismBest Use Case
Standard RP-HPLC C18 (Silica)0.1% FA in H2O / ACN (pH ~2.7)< 0.5 (Void Volume)Hydrophobic PartitioningNot Recommended (No retention)
High-pH RP-HPLC C18 (Hybrid Polymer)10mM NH4HCO3 / ACN (pH 10.5)3.0 - 5.0Hydrophobic Partitioning (Free Base)Final polishing & high-purity isolation
HILIC Bare Silica / Amide10mM NH4Formate / ACN (Start 95% ACN)2.5 - 4.5Aqueous Layer Partitioning / H-BondingHighly polar/salt derivatives
SCX SPE Sulfonic Acid ResinLoad: 0.1M HCl Elute: 2M NH3 in MeOHN/A (On/Off Binding)Electrostatic / Ion-ExchangeCrude reaction cleanup (Catch & Release)

References

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage Knowledge Base, July 11, 2023. Available at:[Link]

  • ResearchGate Contributors. "Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??" ResearchGate, January 30, 2017. Available at:[Link]

  • Macedonian Pharmaceutical Bulletin. "Impact of mobile phase composition on reverse-phase separation of polar basic compounds." Macedonian Pharmaceutical Bulletin, 2016. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives." NIH PubMed Central, 2013. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Compound Stability in Biological Assays

From the Desk of the Senior Application Scientist Welcome to the technical support center. As researchers, we invest significant resources in designing and executing experiments.

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers, we invest significant resources in designing and executing experiments. However, an often-overlooked variable can silently undermine our best efforts: the stability of our test compounds within the assay buffer. An unstable compound can lead to inaccurate potency measurements (IC50/EC50), misleading Structure-Activity Relationships (SAR), and a general lack of reproducibility, ultimately costing valuable time and resources.[1]

This guide is structured to help you proactively identify, troubleshoot, and mitigate compound stability issues. We will move from quick answers to common questions to in-depth, protocol-driven troubleshooting for complex problems.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section provides rapid answers to the most common initial questions regarding compound stability.

Q1: What are the first signs that my compound might be unstable in my assay buffer?

Common indicators include poor reproducibility of potency values between experiments or even between plates in the same experiment, a drifting assay signal over time, and inconsistent SAR where closely related analogs show unexpectedly large differences in activity.[1][2] You might also observe physical changes like precipitation or color change in your assay wells.[3]

Q2: How quickly can a compound degrade in a typical assay buffer?

Degradation can occur on a scale of minutes to hours. The rate is highly dependent on the compound's chemical structure and the specific conditions of your assay.[4] For example, compounds with ester functional groups can hydrolyze rapidly, especially at non-neutral pH.[4][5] It is crucial to assess stability over the actual timescale of your experiment.[6]

Q3: Can my choice of buffer system affect compound stability?

Absolutely. Buffer components can directly influence degradation pathways.[7] For instance, phosphate buffers can sometimes catalyze the hydrolysis of certain compounds. The pH of the buffer is a critical factor, as many degradation reactions, like hydrolysis and oxidation, are pH-dependent.[8][9]

Q4: My assay runs at 37°C. Does this increase the risk of instability?

Yes, higher temperatures accelerate most chemical reactions, including degradation.[4][10] A compound that is stable for hours at room temperature may degrade significantly faster at 37°C.[11] Therefore, stability should always be assessed at the temperature at which the assay will be performed.

Q5: What role does pH play in compound stability?

pH is one of the most critical factors.[9] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups like esters and amides.[4][9] The ionization state of a compound, which is pH-dependent, can also influence its susceptibility to degradation.[9]

Q6: Could other components in my assay buffer, like additives or proteins, cause instability?

Yes. Additives such as reducing agents (e.g., DTT) can cleave disulfide bonds, while some proteins or enzymes present in the assay mixture (e.g., in serum or cell lysates) can enzymatically metabolize the compound.[12] Co-solvents like DMSO, while necessary for solubility, can also sometimes influence compound stability or even protein conformation.[13][14]

Section 2: In-Depth Troubleshooting Guides

When simple checks are not enough, these guides provide a structured approach to diagnosing and solving complex stability-related problems.

Problem: My IC50/EC50 values are highly variable and not reproducible.

The Likely Culprit: Time-dependent degradation of your compound during the assay incubation period is a primary suspect. If the compound concentration is decreasing over the course of the experiment, the apparent potency will be inconsistent.

Diagnostic Workflow: The key is to determine the concentration of the parent compound over time under the exact conditions of your assay. The gold-standard technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]

G A Inconsistent IC50 Results B Hypothesis: Time-Dependent Degradation A->B C ACTION: Perform Time-Course Stability Study (LC-MS/MS) B->C D Prepare Compound in Assay Buffer C->D E Incubate at Assay Temperature (e.g., 37°C) D->E F Sample at Multiple Time Points (e.g., 0, 30, 60, 120 min) E->F G Quench Reaction & Analyze by LC-MS/MS F->G H DATA: Plot % Compound Remaining vs. Time G->H I Is >15-20% degradation observed within assay timeframe? H->I J YES: Implement Mitigation Strategy I->J Yes K NO: Instability is not the primary cause. Investigate other variables (e.g., assay drift, reagent variability). I->K No

Caption: Troubleshooting workflow for variable IC50 values.

Mitigation Strategies:

  • Reduce Incubation Time: If the assay allows, shorten the incubation period to minimize the time for degradation.

  • Modify Buffer Composition: If pH is the issue, test a range of buffers to find a more stable pH environment.[9] If oxidation is suspected, consider adding antioxidants, but first ensure they do not interfere with your assay.

  • Pre-incubation Experiments: For mechanism-of-action studies, consider pre-incubating the enzyme/receptor with the compound for a shorter period before adding the substrate.

  • Inform Chemistry: If a particular structural motif is identified as unstable (e.g., an ester), this is valuable feedback for medicinal chemists to guide the design of more stable analogs.[1]

Section 3: Core Experimental Protocols

These protocols provide a starting point for experimentally assessing compound stability.

Protocol 1: Definitive Compound Stability Analysis by LC-MS/MS

This method provides unambiguous, quantitative data on the disappearance of the parent compound over time.

Objective: To quantify the percentage of a compound remaining after incubation in assay buffer under experimental conditions.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (exact formulation used in the experiment)

  • Incubator or water bath set to the assay temperature

  • Acetonitrile with 0.1% formic acid (Quench Solution)

  • HPLC vials

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Sample:

    • In a microcentrifuge tube, add assay buffer.

    • Spike in the test compound from the DMSO stock to the final assay concentration (ensure final DMSO concentration is also matched, typically ≤1%). For example, to make a 10 µM solution, add 1 µL of 10 mM stock to 999 µL of buffer.

    • Vortex gently to mix.

  • Time-Zero (T=0) Sample:

    • Immediately after mixing, take an aliquot (e.g., 50 µL) of the incubation sample.

    • Add it to a tube or HPLC vial containing a fixed volume of cold Quench Solution (e.g., 150 µL). The quench solution stops the degradation reaction and precipitates proteins.

    • Mix thoroughly and store at 4°C until analysis. This sample represents 100% of the compound at the start.

  • Incubation and Time-Point Sampling:

    • Place the remaining incubation sample in the incubator at the correct assay temperature (e.g., 37°C).

    • At each subsequent time point (e.g., 15, 30, 60, 120 minutes), remove a 50 µL aliquot and quench it in 150 µL of cold Quench Solution, as done for the T=0 sample.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to new HPLC vials.

    • Analyze the samples by a suitable LC-MS/MS method, monitoring the peak area of the parent compound's mass transition.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot % Remaining versus Time.

Section 4: Data Interpretation & Proactive Strategies

Interpreting Stability Data

A general rule of thumb is that if more than 15-20% of the compound is lost over the duration of the assay, the instability is likely to have a significant impact on the experimental results. The data below illustrates a typical stability assessment for three hypothetical compounds.

CompoundTime (min)Buffer SystemTemp (°C)% Remaining (LC-MS)Stability Assessment
Cmpd-A 0PBS, pH 7.437100-
60PBS, pH 7.43798Stable
120PBS, pH 7.43795Stable
Cmpd-B 0PBS, pH 7.437100-
60PBS, pH 7.43775Moderately Unstable
120PBS, pH 7.43752Unstable
Cmpd-C 0Tris, pH 8.537100-
60Tris, pH 8.53741Highly Unstable
120Tris, pH 8.53715Highly Unstable
Proactive Strategies for Ensuring Compound Stability
  • Thoughtful Buffer Selection: Don't just use a default buffer. Consider the pKa of your compound and known liabilities. For example, if your compound has an ester, avoid unnecessarily high pH buffers.[9]

  • Control DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally <1%) and consistent across all wells.[13][14]

  • Proper Compound Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption, which can facilitate hydrolysis.[18][19] Avoid repeated freeze-thaw cycles.[2]

  • Implement a Stability Screen: For new chemical series, consider implementing a standardized buffer stability screen early in the discovery process. This can help flag problematic chemotypes before significant resources are invested.[1]

G cluster_causes Common Degradation Pathways cluster_factors Influencing Factors A Hydrolysis (Esters, Amides, Lactones) B Oxidation (Thiols, Phenols, Aldehydes) C Isomerization (Chiral centers, Z/E isomers) D High pH D->A D->C E High Temperature E->A E->B E->C F Buffer Components (e.g., Phosphate) F->A G Oxygen / Redox Agents G->B

Caption: Key factors influencing common compound degradation pathways.

References

  • Unpacking Drug Degradation : Hydrolysis and Oxid
  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically.
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024, December 16). WuXi AppTec.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Stjepan, P., et al. (2006).
  • Stability Challenges in Drug Discovery. (n.d.).
  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. (n.d.). PMC.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.).
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. (2021, May 19). PubMed.
  • In vitro studies of temperature and pH influence on chlorophyll degradation by horseradish peroxidase: Spectroscopic and HPLC studies. (2026, March 4).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022, December 21). Biochemistry.
  • Effect of pH on the In Vitro Degradation of Borosilicate Bioactive Glass and Its Modulation by Direct Current Electric Field. (2022, October 10). PMC.
  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). Jefferson Digital Commons.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022, June 21). PMC.
  • Factors That Affect the Stability of Compounded Medic

Sources

Optimization

Technical Support Center: Minimizing Off-target Effects of 4-(1H-imidazol-2-yl)piperidin-4-ol In Vivo

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, 4-(1H-imidazol-2-yl)piperidin-4-ol. As with any inves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, 4-(1H-imidazol-2-yl)piperidin-4-ol. As with any investigational compound, understanding and mitigating off-target effects in in vivo models is critical for accurate interpretation of experimental results and for building a robust preclinical safety profile. This document provides a comprehensive framework for troubleshooting and minimizing off-target effects through a series of frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guides.

While the precise mechanism of action for 4-(1H-imidazol-2-yl)piperidin-4-ol is under active investigation, its structural motifs—an imidazole ring and a piperidine core—suggest a potential for interactions with a range of biological targets. The imidazole moiety is a known pharmacophore that can interact with metalloenzymes like cytochrome P450s, while the piperidine scaffold is prevalent in compounds targeting central nervous system (CNS) receptors, such as histamine and sigma receptors.[1][2][3][4][5] This guide is built upon these structural considerations to provide a proactive approach to identifying and managing potential off-target activities.

Hypothetical Compound Profile: 4-(1H-imidazol-2-yl)piperidin-4-ol

For the purposes of this guide, we will operate under a hypothetical framework where 4-(1H-imidazol-2-yl)piperidin-4-ol (referred to as "the compound") is being developed as a kinase inhibitor. This will allow us to present concrete examples and troubleshooting scenarios.

Parameter Hypothetical Characteristic
Primary Target Class Protein Kinase
Potential Off-Targets Histamine Receptors (e.g., H3)[1][4][5], Sigma Receptors (σ1, σ2)[1][4][5], Cytochrome P450 Enzymes[6]
Anticipated On-Target Phenotype Tumor growth inhibition in xenograft models.
Potential Off-Target Phenotypes Sedation, altered locomotor activity (CNS effects), cardiovascular changes[7], drug-drug interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with novel small molecule inhibitors and provides a logical troubleshooting workflow.

Q1: We are observing significant sedation and ataxia in our mouse models at doses required for on-target efficacy. How can we determine if this is an on-target or off-target effect?

A1: This is a classic challenge in preclinical development. The observed phenotype could be due to the primary target's role in the CNS, or it could be an off-target effect. Here’s a systematic approach to dissect this:

  • Dose-Response Relationship: Carefully evaluate the dose-response curves for both the desired efficacy and the observed sedation.[8] A significant separation between the efficacious dose and the dose causing sedation suggests a potential therapeutic window. If the curves overlap, distinguishing on- and off-target effects is more critical.

  • Structurally-Related Inactive Control: Synthesize or acquire a close structural analog of the compound that is inactive against the primary kinase target. If this inactive control still produces sedation, it strongly implicates an off-target mechanism.[8]

  • Target Engagement in the Brain: Utilize techniques like PET imaging or ex vivo tissue analysis to confirm that the compound crosses the blood-brain barrier and engages its primary target in the brain at efficacious doses.

  • Receptor Occupancy Studies: Conduct in vitro binding assays against a panel of CNS receptors, particularly histamine and sigma receptors, given the compound's structure.[1][4][5] If high affinity is observed, this suggests a likely off-target interaction.

Q2: Our compound shows variable efficacy and exposure between animals. What could be the cause, and how can we improve consistency?

A2: High inter-animal variability can confound study results and is often multifactorial.

  • Metabolic Instability: The imidazole moiety can be a site of metabolism by cytochrome P450 enzymes.[6] Rapid metabolism can lead to variable plasma concentrations.

    • Troubleshooting:

      • Perform in vitro metabolic stability assays using liver microsomes from the animal species being used in your in vivo studies.

      • Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, clearance, and major metabolites.[9]

  • Formulation Issues: Poor solubility or stability of the dosing formulation can lead to inconsistent administration.[10][11]

    • Troubleshooting:

      • Assess the solubility and stability of the compound in the chosen vehicle over the duration of the study.

      • Consider alternative formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations to improve solubility and bioavailability.[10][11]

  • Animal Health and Husbandry: Underlying health issues or stress in the animals can impact drug absorption and metabolism.

    • Troubleshooting:

      • Ensure consistent animal sourcing, housing conditions, and handling procedures.

      • Monitor animal health closely throughout the study.

Q3: We have identified a major metabolite of our compound. How do we assess its potential contribution to off-target effects?

A3: Metabolites can have their own pharmacological and toxicological profiles, which can be distinct from the parent compound.[9]

  • Metabolite Identification and Synthesis: Characterize the structure of the major metabolite(s) and, if possible, synthesize a sufficient quantity for further testing.

  • In Vitro Profiling: Screen the metabolite against the primary target and a broad panel of off-target receptors and enzymes.

  • In Vivo Characterization: If the metabolite is pharmacologically active, assess its pharmacokinetic profile and potential to induce the observed off-target effects in a separate in vivo study.

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study for Efficacy and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range that provides on-target efficacy with minimal adverse effects.

Materials:

  • 4-(1H-imidazol-2-yl)piperidin-4-ol

  • Dosing vehicle

  • Tumor-bearing mice (e.g., CD-1 nude mice with xenografts)

  • Standard animal monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and 4-5 dose levels of the compound). A group size of 3-5 animals is typically sufficient for a dose-range finding study.

  • Dosing: Administer the compound and vehicle according to the planned route and schedule (e.g., once daily oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations at least twice daily, noting any signs of toxicity (e.g., sedation, ataxia, ruffled fur, labored breathing).

    • Measure tumor volume 2-3 times per week.

  • Data Analysis:

    • Plot the mean percent change in body weight versus time for each group.

    • Plot the mean tumor volume versus time for each group.

    • Determine the MTD as the highest dose that does not cause significant morbidity or greater than 20% body weight loss.

    • Identify the dose range that shows anti-tumor activity with acceptable tolerability.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

Objective: To assess the potential of 4-(1H-imidazol-2-yl)piperidin-4-ol to inhibit major human cytochrome P450 isoforms.

Materials:

  • 4-(1H-imidazol-2-yl)piperidin-4-ol

  • Human liver microsomes

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-incubate the compound at various concentrations with human liver microsomes and the CYP-specific probe substrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform by plotting the percent inhibition of metabolite formation against the concentration of the compound.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating In Vivo Off-Target Effects

G A In Vivo Observation of Adverse Phenotype (e.g., Sedation) B Dose-Response Evaluation (Efficacy vs. Toxicity) A->B C Synthesize/Acquire Inactive Analog A->C E In Vitro Off-Target Screening (e.g., Receptor Binding Panel) A->E H Decision Point: On-Target vs. Off-Target B->H D In Vivo Testing of Inactive Analog C->D D->H E->H F Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling F->H G Metabolite Identification and Profiling G->H I Strategy for Mitigation: - Dose Optimization - Formulation Change - Chemical Modification H->I

Caption: Troubleshooting workflow for in vivo off-target effects.

Potential Off-Target Signaling Pathways

G cluster_0 4-(1H-imidazol-2-yl)piperidin-4-ol cluster_1 Potential Off-Targets cluster_2 Downstream Effects Compound Compound Histamine_Receptors Histamine Receptors Compound->Histamine_Receptors Inhibition/Agonism Sigma_Receptors Sigma Receptors Compound->Sigma_Receptors Binding CYP450_Enzymes CYP450 Enzymes Compound->CYP450_Enzymes Inhibition CNS_Effects CNS Effects (Sedation, Ataxia) Histamine_Receptors->CNS_Effects Sigma_Receptors->CNS_Effects Drug_Metabolism Altered Drug Metabolism CYP450_Enzymes->Drug_Metabolism Cardiovascular_Effects Cardiovascular Effects (QTc Prolongation)

Caption: Potential off-target signaling pathways.

Summary and Recommendations

Minimizing off-target effects is a cornerstone of successful drug development. For a novel compound like 4-(1H-imidazol-2-yl)piperidin-4-ol, a proactive and systematic approach to identifying and mitigating these effects is essential. The strategies outlined in this guide—from careful dose-response analysis and the use of inactive controls to comprehensive in vitro profiling and metabolite assessment—provide a robust framework for your in vivo studies. By integrating these principles into your research, you can enhance the quality and interpretability of your data, ultimately accelerating the development of safe and effective therapeutics.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Szałaj, N., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Higuchi, T., et al. (2024). In Vivo Cardiovascular Molecular Imaging: Contributions to Precision Medicine and Drug Development. JACC: Cardiovascular Imaging. Retrieved from [Link]

  • Anzini, M., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. Troubleshooting guide. Retrieved from [Link]

  • Stites, E. C., & Miskov-Zivanov, N. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Shankar, G. N., et al. (2016). Can formulation and drug delivery reduce attrition during drug discovery and development—review of feasibility, benefits and challenges. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Shrivastava, T. P., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Szałaj, N., et al. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szałaj, N., et al. (2023, July 19). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 16). Applications of Metabolomics in Forensic Toxicology and Forensic Medicine. Metabolites. Retrieved from [Link]

  • Shrivastava, T. P., et al. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 11). Design of Targeted Cardiovascular Molecular Imaging Probes. Circulation Research. Retrieved from [Link]

  • Stresser, D. M., et al. (2006, December 15). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Taconic Biosciences. (2018, March 8). In Vivo Study Design Challenges. Retrieved from [Link]

  • Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Marat Ospanov Medical Journal. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Robertson, D. G. (2008, October 9). The Role of Metabolic Biomarkers in Drug Toxicity Studies. Toxicologic Pathology. Retrieved from [Link]

  • Pezzatti, J., et al. (2021, February 9). Approaches in metabolomics for regulatory toxicology applications. Analytical Methods. Retrieved from [Link]

  • Shrivastava, T. P., et al. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 1). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Retrieved from [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Hammouda, O. T., et al. (2021, December 17). In vivo identification and validation of novel potential predictors for human cardiovascular diseases. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • ResearchGate. (2016). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022, October). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Bienta. (2026, March 15). Cardiac Safety In Vivo: Understanding Its Importance in Drug Development. Retrieved from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Hilaris. (2024, December 11). The Role of Metabolomics in Drug Development and Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 21). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Antioxidants. Retrieved from [Link]

  • Dove Medical Press. (2021, July 29). Imidazole as a Promising Medicinal Scaffold. Retrieved from [Link]

  • Guengerich, F. P. (2021, September 3). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Retrieved from [Link]

  • Frontiers in Cardiovascular Medicine. (2023, November 16). Evaluating Study Design Rigor in Preclinical Cardiovascular Research: A Replication Study. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ThaiScience. Histamine Receptors and Their Ligands. Retrieved from [Link]

  • ResearchGate. (2026, January 4). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2010, March 27). Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study. Retrieved from [Link]

Sources

Troubleshooting

scaling up the synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol for preclinical studies

Welcome to the Technical Support Center for Preclinical API Synthesis . As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preclinical API Synthesis . As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through the scalable synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol .

Scaling up the synthesis of highly polar, nitrogen-rich heterocycles presents unique challenges, particularly regarding exothermic metalations, regioselectivity, and the isolation of water-soluble products. This guide synthesizes field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure a robust preclinical manufacturing campaign.

I. Process Chemistry Workflow

The traditional batch synthesis utilizing cryogenic n-butyllithium (-78 °C) is notoriously difficult to scale due to heat transfer limitations and the thermal instability of lithiated intermediates. Our optimized workflow replaces this with a highly scalable TurboGrignard metalation or continuous flow approach, followed by a global acidic deprotection that bypasses complex chromatographic purification.

SynthesisWorkflow A 1-(Diethoxymethyl)imidazole (Starting Material) B Metalation (Flow n-BuLi or TurboGrignard) A->B C C2-Metalated Imidazole (Reactive Intermediate) B->C E Nucleophilic Addition (-20°C to 0°C) C->E D N-Boc-4-piperidone (Electrophile) D->E F Protected Carbinol Intermediate E->F G Global Deprotection (HCl / MeOH) F->G H 4-(1H-imidazol-2-yl)piperidin-4-ol Dihydrochloride G->H

Caption: Workflow for the scalable synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol.

II. Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered to be self-validating; at each critical node, an analytical checkpoint ensures the reaction trajectory is correct before proceeding.

Step 1: Regioselective Metalation via TurboGrignard

  • Preparation: Charge a dry, jacketed reactor with 1-(diethoxymethyl)imidazole (1.05 equiv) and anhydrous THF (5 volumes) under N₂[1].

  • Cooling: Adjust the internal temperature to -20 °C.

  • Metalation: Add i-PrMgCl·LiCl (TurboGrignard, 1.1 equiv) dropwise, maintaining the internal temperature below -10 °C[2].

  • Validation Checkpoint: After 2 hours, quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR. Self-Validation: The disappearance of the C2-proton singlet (~7.8 ppm) and >95% deuterium incorporation confirms complete metalation.

Step 2: Nucleophilic Addition

  • Electrophile Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (3 volumes) and add dropwise to the Grignard solution at -20 °C.

  • Propagation: Warm the reactor to 0 °C and stir for 1.5 hours.

  • Validation Checkpoint: Utilize in-line FT-IR or sample for ATR-IR. Self-Validation: The complete disappearance of the ketone carbonyl stretch at ~1700 cm⁻¹ indicates full conversion.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure to yield the crude protected carbinol.

Step 3: Global Deprotection & Salt Isolation

  • Hydrolysis: Dissolve the crude intermediate in Methanol (4 volumes). Add 4M HCl in Dioxane (4.0 equiv) at room temperature[3].

  • Heating: Heat the mixture to 40 °C for 4 hours. Both the acid-labile N-Boc group and the diethoxymethyl (DEM) orthoamide group will cleave simultaneously.

  • Validation Checkpoint: Analyze via LC-MS. Self-Validation: Confirm the loss of the Boc group (M-100) and the DEM group, with the target mass [M+H]⁺ = 168.1 observed.

  • Crystallization: Cool the reactor to 0 °C. Slowly charge cold Acetone (anti-solvent) until the solution becomes turbid. Seed if necessary, and age for 2 hours.

  • Isolation: Filter the highly crystalline 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride salt and dry under vacuum at 45 °C[4].

III. Troubleshooting & FAQs

Q1: During the addition of n-BuLi to the protected imidazole, we observe severe thermal runaway and a dark reaction mixture. How can we prevent this at the kilogram scale? A: The dark color and exotherm indicate thermal degradation (ring-opening and polymerization) of the C2-lithiated imidazole. n-BuLi metalation is highly exothermic and requires strict cryogenic conditions (-78 °C), which are difficult to maintain during scale-up. Solution: Switch to the TurboGrignard reagent (i-PrMgCl·LiCl). The inclusion of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows the metalation to proceed smoothly at a much milder -20 °C without degrading the heterocycle[2]. Alternatively, implement a continuous flow setup where the residence time of the highly reactive organolithium intermediate is reduced to milliseconds, preventing decomposition before the electrophile is introduced[5].

Q2: Why use 1-(diethoxymethyl)imidazole instead of a standard benzyl or trityl protecting group? A: Protecting group selection dictates the efficiency of your downstream processing. The diethoxymethyl (DEM) group acts as an orthoamide; its oxygen atoms coordinate with the incoming metal, strongly directing the metalation exclusively to the C2 position of the imidazole ring[1]. Furthermore, unlike benzyl groups (which require hazardous high-pressure hydrogenation for removal) or trityl groups (which generate highly lipophilic triphenylmethanol byproducts that are difficult to separate), the DEM group is cleaved by mild acid into volatile byproducts (ethanol and ethyl formate), leaving no organic residue behind.

Q3: Our final product is a sticky syrup instead of a powder. How do we isolate 4-(1H-imidazol-2-yl)piperidin-4-ol efficiently without preparative chromatography? A: The free base of 4-(1H-imidazol-2-yl)piperidin-4-ol is highly polar, zwitterionic in nature, and extremely water-soluble, making standard liquid-liquid extraction and chromatography highly inefficient. The syrup formation is likely due to the presence of the free base or a mono-salt. Solution: By utilizing a global acidic deprotection (HCl in Methanol), you force the formation of the dihydrochloride salt (protonating both the piperidine and imidazole nitrogens)[3]. This salt is highly crystalline. By swapping the solvent to a miscible anti-solvent like Acetone or Ethyl Acetate, the dihydrochloride salt precipitates cleanly, bypassing the need for chromatography entirely[4].

Q4: We are seeing incomplete deprotection in our LC-MS analysis, specifically an intermediate with a mass corresponding to a hemiaminal. What is the cause? A: While the N-Boc group cleaves rapidly under anhydrous acidic conditions, the complete hydrolysis of the 1-(diethoxymethyl) orthoamide requires water. If your methanolic HCl is strictly anhydrous, the reaction stalls at a stable hemiaminal intermediate. Ensure that a stoichiometric amount of water (at least 2 equivalents relative to the starting material) is present during the deprotection step to drive the hydrolysis to completion.

IV. Quantitative Data Summaries

Table 1: Comparison of Metalation Strategies for Scale-Up

ParameterBatch Cryogenic (n-BuLi)Batch TurboGrignard (i-PrMgCl·LiCl)Continuous Flow (n-BuLi)
Operating Temp -78 °C-20 °C to 0 °C-20 °C to 20 °C
Intermediate Stability Low (Minutes)High (Hours)N/A (Millisecond residence)
Scalability Poor (Heat transfer limits)ExcellentExcellent (Scale-out)
Typical Yield 60-70%85-90%80-95%

Table 2: Impurity Profiling and Control Strategy

ImpurityOrigin / CausalityControl Strategy
Unreacted N-Boc-4-piperidone Incomplete nucleophilic addition.Monitor via in-line IR (1700 cm⁻¹); ensure a slight excess (1.05 eq) of metalated imidazole.
C4/C5-Metalated Isomers Poor regioselectivity during metalation.Utilize 1-(diethoxymethyl)imidazole to strictly direct C2 metalation via coordination[1].
Ring-opened byproducts Thermal degradation of organometallic.Maintain strict temperature control (< -10 °C) or transition to TurboGrignard[2].
Mono-deprotected intermediate Incomplete acidic hydrolysis (lack of H₂O).Add 2.0 eq of water during the methanolic HCl deprotection step; monitor via LC-MS.

V. References

  • [4] A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at:[Link]

  • [3] Patent Application Publication: US 2019/0112294 A1 (Muscarinic Agonists). Google Patents. Available at:[Link]

  • [5] Continuous Flow Generation of Highly Reactive Organometallic Intermediates. Università degli Studi di Bari Aldo Moro (Uniba.it). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 4-(1H-imidazol-2-yl)piperidin-4-ol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the overlooked physicochemical nuances of small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the overlooked physicochemical nuances of small molecules.

4-(1H-imidazol-2-yl)piperidin-4-ol is a bifunctional molecule containing a highly basic1[1] and an amphoteric2[2]. Because of these features, it is highly susceptible to micro-environmental changes in in vitro assays. This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to restore assay integrity.

Quantitative Physicochemical Data Summary

Molecular FeatureQuantitative ValueAssay ImplicationTroubleshooting Intervention
Imidazole pKa ~6.0 – 7.0Protonation state fluctuates near pH 7.4, altering target affinity.Use temperature-stable buffers (HEPES/MOPS) at ±0.05 pH precision.
Piperidine pKa ~9.5 – 11.1Remains fully protonated (cationic) under standard biological assay conditions.Ensure counter-ion compatibility; avoid high-salt precipitation.
Metal Chelation High affinity for Cu²⁺/Zn²⁺Forms paramagnetic complexes causing fluorescence quenching.Supplement buffer with 10–50 µM EDTA/EGTA.
Hydrogen Bonding 3 Donors, 3 AcceptorsHigh risk of intermolecular aggregation upon rapid aqueous dilution.Employ step-down solvation from DMSO stocks.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why do my IC50/Ki values fluctuate wildly between biological replicates?

Causality: The 3[3]. At pH 6.5, the imidazole is largely protonated (cationic); at pH 7.5, it is predominantly neutral. If your assay relies on temperature-sensitive buffers (like Tris) or poorly buffered systems (like PBS under ambient CO₂ exposure), the pH will drift. A pH drift of just 0.2 units significantly alters the protonation state of the imidazole, fundamentally4[4]. Furthermore, 5[5], compounding the inconsistency.

Self-Validating Protocol: Precision pH Equilibration

  • Buffer Exchange: Replace Tris or PBS with a temperature-stable zwitterionic buffer like HEPES or MOPS (50 mM).

  • Temperature Calibration: Calibrate your pH meter at the exact temperature the assay will be run (e.g., 37°C), adjusting the buffer to exactly pH 7.40 ± 0.05.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Final Verification: Dilute the compound into the assay buffer (maintaining DMSO ≤ 1%) and verify the final pH of the working solution.

  • Validation Step: Run a parallel control assay at pH 7.2 and 7.6 to map the compound's pH-sensitivity profile. If potency shifts drastically across this narrow range, your previous inconsistencies were definitively pH-driven.

FAQ 2: Why am I seeing signal quenching in my fluorescence-based assays?

Causality: Imidazole is a well-known borderline Lewis base and a6[6]. Trace heavy metals are ubiquitous in laboratory water, lower-grade salts, and microplate plastics. When 4-(1H-imidazol-2-yl)piperidin-4-ol chelates trace Cu(II), it forms paramagnetic coordination complexes that act as 7[7].

Self-Validating Protocol: Metal Scavenging Workflow

  • Water Purity: Prepare all assay buffers using strictly Ultra-Pure (Milli-Q, 18.2 MΩ·cm) water.

  • Chelator Supplementation: Add a weak, non-interfering chelator (10–50 µM EDTA or EGTA) to your assay buffer to scavenge trace metals. (Note: Ensure this concentration does not strip essential catalytic metals from your target protein).

  • Equilibration: Allow the buffer to equilibrate for 30 minutes prior to introducing the compound.

  • Validation Step: Spike a control well with 1 µM CuCl₂. If the fluorescence signal drops precipitously compared to the EDTA-treated well, trace metal chelation was the root cause of the interference.

FAQ 3: The compound precipitates when transferring from DMSO to the aqueous assay buffer. How do I prevent this?

Causality: This molecule contains multiple hydrogen-bond donors and acceptors (imidazole NH/N, piperidine NH, hydroxyl OH). In pure DMSO, it is fully solvated. Upon rapid introduction to an aqueous environment,8[8], leading to rapid nucleation and colloidal aggregation.

Self-Validating Protocol: Step-Down Solvation

  • Primary Stock: Maintain the primary stock at 10 mM in 100% anhydrous DMSO.

  • Intermediate Dilution: Create an intermediate working stock (e.g., 1 mM) in a co-solvent mixture (50% DMSO / 50% Assay Buffer).

  • Mechanical Agitation: Vortex the intermediate stock vigorously for 30 seconds, then sonicate in a water bath for 2 minutes to break up pre-nucleation clusters.

  • Final Dilution: Perform the final dilution into the working assay buffer dropwise while mixing.

  • Validation Step: Measure the optical density at 600 nm (OD600) or use Dynamic Light Scattering (DLS) on the final assay solution. A flat baseline OD600 confirms the absence of colloidal aggregates.

Troubleshooting Decision Matrix

AssayTroubleshooting Start Inconsistent Results with 4-(1H-imidazol-2-yl)piperidin-4-ol CheckPH Is Assay pH strictly controlled at 7.4 ± 0.05? Start->CheckPH FixPH Switch to HEPES/MOPS. Avoid Tris/PBS. CheckPH->FixPH No CheckMetals Are there trace metals? (Fluorescence quenching) CheckPH->CheckMetals Yes FixPH->CheckMetals FixMetals Add 10-50 µM EDTA to scavenge Cu²⁺/Zn²⁺ CheckMetals->FixMetals Yes CheckSol Is compound precipitating from DMSO stock? CheckMetals->CheckSol No FixMetals->CheckSol FixSol Use step-down aqueous dilution & sonication CheckSol->FixSol Yes Success Assay Integrity Restored CheckSol->Success No FixSol->Success

Logical workflow for diagnosing and resolving assay inconsistencies with imidazole-piperidine derivatives.

References

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZMOzylEc0jiYfTUwHQFSZAWuM2ELTr4L3t04NoQp0hZ7sEqkhmkfWHwj_teKZ-cmF3A35WaFbrucGoXre57RQoBmRh7MSTVrlbOtOH3EuGNe_7syHygG9ZYbGU0sTNO3uy0haNgGMUyBSj8rimhT04Rc1ng==]
  • Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_7DVwKuMxCQFNYzHwW_eOQNz_eGElk3x89bTx1PcQvK0Bfwy00LFrA10ng09JkNMxdQFbkS74MAm83XzuMHuektqnNEhnqTWKc2-0jR3weI5esDXChRO5wZYvQZNRGCh87o3vxvLkHmSW3uDydVtLedMtIN0_l_tE7sVqunhMjsGntCgqLy8IbW3Ux6S3GW6N3zMKKQy9Jzv36x4FDpoJYyOfV7_VDnhNMKB9Z0AE8UcbXaIqfKdqNzAx56Xj]
  • Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6qKKVrC_IFAGOVjA6iBuPE0DXIEr2XiQHwftqKVWWvevnzNhF-LT0u5O17gobra3gGLwZ0vkkxk62h6H4-_ftvgTvMJTjb19bJ0QMhsa-7d9t1UDEAX7FtAdc1e88ExPlFD6fg==]
  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry. The Journal of Physical Chemistry A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXnULQPdKIfSEkqd7_3QkKVyWpClVSEqtxR58mYBdR-HHOVym7qRG6nM9n10wMRL0t4-r4KQZ9aUsER0E_yen-R-Foksa-PGDMeZgEl6l4eKWk2j9vS1POVgIcOSeBhZY4cXZ6A==]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7zy2VUT28fmJrJ3IueCa9rSl9qbe-qGqfrEEXYcydL0kTRjbcZzyCLSTtRqADV82W6m3KHptPENiy4N4QLVV8xhpyfUucLT0M81WWlfKWKG2wrqtop5f6L1laUzm_bSSEyVg1PVKFgUNKRE=]
  • What percent of imidazole is protonated at physiological pH (7.4). Pearson+.[https://vertexaisearch.cloud.google.
  • Imidazole. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhDNw5-kEUOCPZovdVf2HkmremShgibkJI-hTQmxVrXr9S97HTY7wVpQb0ko4ADE8fC5Mf7uOxfXy4SFPhTJrFx4_9rlrV567ILKt_d5DeOraRnmRFH8SRGuT0TktdM-8ViQ==]
  • A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzetBM_rK5lyLIpRoR77Tev9WvusfQEJt0XScUeP6v_kg2Q8RuOg4OksumzodYTX0LJmrYxpG3UCXAdWrCYXQvjIgnzLmNk8y2EALc3mfXCrWaNYY5vgASKIEbuiT6D4puzLZFPVndH7D-lwqIJgahbP0vK2WAIE3i]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity of 4-(1H-imidazol-2-yl)piperidin-4-ol

Welcome to the technical support center for researchers working with 4-(1H-imidazol-2-yl)piperidin-4-ol. This guide is designed to provide in-depth troubleshooting and practical guidance for optimizing the selectivity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-(1H-imidazol-2-yl)piperidin-4-ol. This guide is designed to provide in-depth troubleshooting and practical guidance for optimizing the selectivity of this compound for its intended molecular target. Given the prevalence of the piperidine and imidazole moieties in medicinally active compounds, ensuring target specificity is paramount to advancing your research and development efforts.[1][2] This document will address common challenges and provide structured, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: We are seeing activity in our primary assay, but we suspect off-target effects. What is the first step to assess the selectivity of 4-(1H-imidazol-2-yl)piperidin-4-ol?

The first step is to perform a broad, unbiased screen to identify potential off-target interactions. Given the structural motifs of 4-(1H-imidazol-2-yl)piperidin-4-ol, it is plausible that it interacts with a range of targets, including but not limited to G-protein coupled receptors (GPCRs) like opioid or histamine receptors, or various kinases.[3][4][5]

A recommended initial approach is a comprehensive off-target liability panel. Several contract research organizations (CROs) offer panels that screen your compound against hundreds of known targets. Alternatively, an in-house approach using a technique like the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry can provide an unbiased view of protein engagement within a cellular context.[6]

Troubleshooting Flowchart: Initial Selectivity Assessment

start Initial Hit with Suspected Off-Target Effects broad_screen Broad Off-Target Screen (e.g., CRO panel, CETSA®) start->broad_screen analyze Analyze Screening Data broad_screen->analyze identify_off_targets Identify High-Affinity Off-Targets analyze->identify_off_targets Off-targets found no_off_targets No Significant Off-Targets Identified analyze->no_off_targets No off-targets plan_selectivity Plan Selectivity-Enhancing Modifications identify_off_targets->plan_selectivity proceed Proceed with Primary Target Validation no_off_targets->proceed start Poor Selectivity Identified comp_model Computational Modeling (Docking, Pharmacophore) start->comp_model sar_plan Develop SAR Plan (Focus on Piperidine, Imidazole, Hydroxyl) comp_model->sar_plan synthesis Synthesize Analogs sar_plan->synthesis testing Test Analogs in Selectivity Panel synthesis->testing analyze Analyze Data (Potency vs. Selectivity) testing->analyze good_selectivity Improved Selectivity Achieved analyze->good_selectivity Success iterate Iterate on Design Based on New SAR analyze->iterate Further Optimization Needed iterate->comp_model

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Efficacy of Novel IDO1 Inhibitors: A Comparative Guide Featuring 4-(1H-imidazol-2-yl)piperidin-4-ol

A Senior Application Scientist's Guide to Robust In Vitro Characterization In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint protein, orchestrating...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Robust In Vitro Characterization

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint protein, orchestrating tumor immune evasion.[1] By catalyzing the initial and rate-limiting step of tryptophan catabolism, IDO1 depletes the tumor microenvironment of this essential amino acid, leading to the suppression of effector T-cell function and fostering a tolerogenic milieu.[2][3] The pursuit of small molecule inhibitors to block this activity and restore anti-tumor immunity is a key focus of modern drug discovery.[2]

This guide provides a comprehensive framework for the in vitro validation of novel IDO1 inhibitors, using the hypothetical test article, 4-(1H-imidazol-2-yl)piperidin-4-ol (hereafter referred to as "Compound X"). We will objectively compare its potential performance against well-characterized, clinical-stage IDO1 inhibitors, Epacadostat and Navoximod, and provide the supporting experimental methodologies to generate robust and reliable data.

The Central Role of IDO1 in Immuno-Oncology and the Rationale for Inhibition

The IDO1 pathway is a cornerstone of tumor-mediated immunosuppression. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, directly impair the proliferation and function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while promoting the expansion of regulatory T cells (Tregs).[3] This creates a formidable barrier to endogenous anti-tumor immunity and can limit the efficacy of other immunotherapies.[4] IDO1 inhibitors aim to dismantle this barrier, thereby reactivating the immune system to recognize and eliminate cancer cells.[3]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalyzes Compound_X Compound X (4-(1H-imidazol-2-yl)piperidin-4-ol) Compound_X->IDO1 inhibits Immune_Suppression Immune Suppression (T-cell dysfunction, Treg activation) Kynurenine->Immune_Suppression promotes

Caption: The IDO1 signaling pathway and the point of intervention for inhibitors like Compound X.

Comparative Analysis of IDO1 Inhibitors

A thorough in vitro evaluation requires benchmarking against established compounds. For this guide, we select two well-documented IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[5][6] It serves as an excellent benchmark for on-target potency.

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor that has also progressed to clinical evaluation, providing a valuable comparative data point.[1][7]

The following table summarizes the expected quantitative data from a series of in vitro assays designed to characterize the efficacy of Compound X relative to these comparators.

ParameterAssay TypeCompound X (Hypothetical)EpacadostatNavoximod
IC50 Enzymatic (Recombinant Human IDO1)50 nM~10-70 nM[3][8]~28 nM[1][7]
EC50 Cell-Based (IFN-γ stimulated SK-OV-3 cells)150 nM~72 nM[3]~70-75 nM[1][3][7]
T-Cell Rescue Co-culture (IDO1+ tumor cells & Jurkat T-cells)200 nMRescues T-cell activation[5][6]Restores T-cell proliferation[7]

Experimental Protocols for In Vitro Efficacy Validation

To ensure the scientific integrity of our findings, the following detailed protocols are provided. These methods are designed to be self-validating, with appropriate controls and clear endpoints.

IDO1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plating Compound Plating: Serial dilutions of Compound X, Epacadostat, Navoximod Incubation_1 Pre-incubation: Enzyme + Inhibitor Compound_Plating->Incubation_1 Enzyme_Prep Enzyme Preparation: Recombinant hIDO1 in reaction buffer Enzyme_Prep->Incubation_1 Add_Substrate Initiate Reaction: Add L-Tryptophan Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C Add_Substrate->Incubation_2 Stop_Reaction Stop Reaction (e.g., with TCA) Incubation_2->Stop_Reaction Kynurenine_Detection Kynurenine Measurement: HPLC or Spectrophotometry Stop_Reaction->Kynurenine_Detection Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 Kynurenine_Detection->Data_Analysis

Caption: A generalized experimental workflow for an in vitro IDO1 enzymatic activity assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, catalase, and purified recombinant human IDO1 enzyme.[2][9]

  • Compound Plating: Serially dilute Compound X, Epacadostat, and Navoximod in DMSO and add them to the wells of a 96-well plate. Include a vehicle-only control (DMSO).[3]

  • Enzyme Addition: Add the prepared IDO1 enzyme solution to the wells containing the test compounds and incubate for a short period at 37°C to allow for inhibitor binding.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).[2]

  • Reaction Termination and Kynurenine Measurement: Stop the reaction by adding trichloroacetic acid (TCA). The N-formylkynurenine produced is then hydrolyzed to kynurenine by incubating at 50°C for 30 minutes.[10] The concentration of kynurenine is then measured. This can be done spectrophotometrically at 480 nm after adding p-DMAB, or for higher accuracy and sensitivity, by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[10][11][12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3]

Cell-Based IDO1 Activity Assay

This assay assesses the inhibitor's ability to block IDO1 activity within a more physiologically relevant cellular context.

Methodology:

  • Cell Culture and IDO1 Induction: Culture a human cancer cell line known to express IDO1, such as the ovarian cancer cell line SK-OV-3 or the cervical cancer cell line HeLa.[2][6][13] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[2][6]

  • Inhibitor Treatment: Treat the IFN-γ stimulated cells with varying concentrations of Compound X, Epacadostat, and Navoximod for 48-72 hours.[3]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant, which contains the secreted kynurenine.[3]

  • Kynurenine Detection: Measure the kynurenine concentration in the supernatant using methods described in the enzymatic assay (spectrophotometry, HPLC, or LC-MS/MS).[11][14] Commercially available ELISA kits are also a user-friendly option for quantifying kynurenine in cell culture supernatants.[15][16]

  • Cell Viability Assessment: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cytotoxicity.[5]

  • Data Analysis: Normalize the kynurenine production to cell viability. Calculate the percent inhibition and determine the half-maximal effective concentration (EC50) from the dose-response curve.

T-Cell Co-culture Assay

This assay models the immunosuppressive tumor microenvironment to determine if the test compound can rescue T-cell function from IDO1-mediated suppression.

Methodology:

  • Co-culture Setup: Co-culture IFN-γ-stimulated, IDO1-expressing tumor cells (e.g., SK-OV-3) with a T-cell line, such as Jurkat cells, which secrete Interleukin-2 (IL-2) upon activation.[6]

  • T-Cell Stimulation: Stimulate the Jurkat T-cells with mitogens or superantigens to induce IL-2 production.[6]

  • Inhibitor Treatment: Add serial dilutions of Compound X, Epacadostat, and Navoximod to the co-culture system.

  • Assessment of T-Cell Rescue: After an appropriate incubation period (e.g., 48-72 hours), measure the rescue of T-cell activity. This can be quantified by:

    • IL-2 Secretion: Measure the concentration of IL-2 in the culture supernatant by ELISA. A restoration of IL-2 levels in the presence of the inhibitor indicates a rescue of T-cell function.

    • T-Cell Proliferation: For primary T-cells, proliferation can be assessed using methods like CFSE staining or measuring the incorporation of tritiated thymidine.[17]

  • Data Analysis: Plot the T-cell activation marker (e.g., IL-2 concentration) against the inhibitor concentration to determine the EC50 for T-cell rescue.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial in vitro validation of a novel IDO1 inhibitor, exemplified by 4-(1H-imidazol-2-yl)piperidin-4-ol. By employing a combination of enzymatic, cell-based, and co-culture assays, and by benchmarking against established inhibitors like Epacadostat and Navoximod, researchers can confidently ascertain the potency and cellular efficacy of their test compound.

Positive results from these in vitro studies would provide a strong rationale for advancing Compound X to more complex evaluations, including selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), pharmacokinetic studies, and ultimately, in vivo efficacy studies in syngeneic tumor models. This structured approach ensures that only the most promising candidates proceed through the drug discovery pipeline, maximizing the potential for developing novel and effective cancer immunotherapies.

References

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. Available at: [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • IDO1 Inhibition Assay Measuring Kyn Levels Developed. Crown Bioscience. Available at: [Link]

  • Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. Available at: [Link]

  • Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO‐Mediated Tryptophan Metabolism. PMC. Available at: [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. Available at: [Link]

  • L-Kynurenine ELISA kit I High Sensitivity I Cited in 80+ papers. Immusmol. Available at: [Link]

  • Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Immusmol. Available at: [Link]

  • Epacadostat and Olaparib Synergistically Inhibit the Growth of BRCA-Proficient Triple-Negative Breast Cancer by Suppressing the Expression of BRCA1 and RAD51. MDPI. Available at: [Link]

  • Simultaneous Measurement of Kynurenine and Tryptophan in Human Plasma and Supernatants of Cultured Human Cells by HPLC with Coul. SciSpace. Available at: [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Taylor & Francis Online. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Available at: [Link]

  • Kynurenine: a biomarker for in vitro and in vivo modulation of indoleamine 2,3-dioxygenase by 1-Methyl-[D]-tryptophan (NSC 721782). Cancer Research - AACR Journals. Available at: [Link]

  • Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium. PMC. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis. Available at: [Link]

  • Proposed biotransformation pathways of navoximod. ResearchGate. Available at: [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium. ResearchGate. Available at: [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. AACR Journals. Available at: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]

Sources

Validation

head-to-head comparison of 4-(1H-imidazol-2-yl)piperidin-4-ol with known inhibitors

Head-to-Head Comparison: 4-(1H-imidazol-2-yl)piperidin-4-ol Scaffold vs. Known Acetylcholinesterase Inhibitors Executive Summary The cholinergic hypothesis of Alzheimer's disease (AD) and cognitive dysfunction has long d...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 4-(1H-imidazol-2-yl)piperidin-4-ol Scaffold vs. Known Acetylcholinesterase Inhibitors

Executive Summary

The cholinergic hypothesis of Alzheimer's disease (AD) and cognitive dysfunction has long driven therapeutic development. Historically, the standard of care has relied on acetylcholinesterase inhibitors (AChEIs) like donepezil, which indirectly elevate acetylcholine levels[1]. However, next-generation therapeutics are shifting toward direct receptor agonism. Compounds utilizing the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold have emerged as highly selective muscarinic M1 and/or M4 receptor agonists[2]. This guide provides an objective, head-to-head comparison of this direct agonist scaffold against traditional AChEIs, detailing their mechanistic divergence, experimental validation, and clinical utility.

Mechanistic Paradigm: Direct Agonism vs. Enzyme Inhibition

AChEIs function by blocking the enzymatic breakdown of endogenous acetylcholine. While this improves cognitive function, it leads to a non-selective accumulation of acetylcholine at all muscarinic receptor subtypes (M1-M5) across both the central and peripheral nervous systems[1]. This lack of selectivity is the primary driver of dose-limiting adverse events.

Conversely, 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives are engineered to directly and selectively target M1 (pro-cognitive) and M4 (antipsychotic) receptors in the CNS, deliberately bypassing peripheral M2 and M3 receptors[3].

G cluster_0 Direct Agonism (4-(1H-imidazol-2-yl)piperidin-4-ol) cluster_1 Indirect Action (AChE Inhibitors) Agonist M1/M4 Agonist (Imidazolyl-piperidine) M1_M4 M1/M4 Receptors (CNS) Agonist->M1_M4 Effect1 Cognitive Improvement (No Peripheral Side Effects) M1_M4->Effect1 AChEI AChE Inhibitor (e.g., Donepezil) AChE Acetylcholinesterase (Enzyme) AChEI->AChE Inhibits ACh Acetylcholine (Accumulation) AChE->ACh Prevents breakdown All_M All Muscarinic Receptors (M1-M5, CNS & Peripheral) ACh->All_M Effect2 Cognitive Improvement + GI/Cardiac Side Effects All_M->Effect2

Caption: Mechanistic divergence between direct M1/M4 agonism and non-selective AChE inhibition.

Head-to-Head Performance Data

The following table synthesizes quantitative and qualitative data comparing the 4-(1H-imidazol-2-yl)piperidin-4-ol agonist class with donepezil, a gold-standard AChEI[1][2][3].

Parameter4-(1H-imidazol-2-yl)piperidin-4-ol DerivativesDonepezil (AChE Inhibitor)
Primary Target M1 / M4 Receptors (Direct Agonist)Acetylcholinesterase (Enzyme Inhibitor)
Target Selectivity High (M1/M4 over M2/M3)Non-selective (increases ACh globally)
In Vitro Activity pEC50 ~ 6.5 - 7.5 (Phospho-ERK1/2 Assay)N/A (Indirect mechanism)
In Vivo Efficacy Reverses scopolamine-induced cognitive deficitsReverses scopolamine-induced deficits (at 0.1 mg/kg)
Peripheral Side Effects Minimal (Bypasses M2/M3 activation)High (Dose-limiting GI distress, bradycardia)
Schizophrenia Utility Yes (M4 activation reduces hyperlocomotion)No (Primarily used for AD cognitive decline)

Self-Validating Experimental Workflows

To objectively evaluate these compounds, researchers must employ orthogonal assays that validate both target engagement (in vitro) and phenotypic efficacy (in vivo).

Protocol 1: Target Selectivity via Phospho-ERK1/2 Assay

Rationale: Direct M1/M4 agonists stimulate extracellular signal-regulated kinase (ERK) phosphorylation. This assay confirms receptor subtype selectivity, ensuring the compound does not inadvertently activate M2/M3 receptors[3].

  • Cell Culture: Plate CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors in 384-well plates.

  • Starvation: Incubate cells in serum-free media overnight to establish a low basal pERK1/2 baseline.

  • Compound Treatment: Treat cells with a concentration gradient (1 pM to 10 µM) of the 4-(1H-imidazol-2-yl)piperidin-4-ol derivative. Use donepezil as a negative control (as it requires endogenous ACh to function and will not directly activate the receptors).

  • Lysis & Detection: Lyse cells after 5 minutes and quantify pERK1/2 using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: Calculate pEC50 values. A self-validating successful run will show high pEC50 for M1/M4 and negligible activity for M2/M3.

Protocol 2: In Vivo Efficacy (Amphetamine-Induced Hyperactivity Model)

Rationale: M4 receptor activation is known to reverse dopamine-mediated behaviors, providing an atypical antipsychotic-like profile[2].

  • Habituation: Acclimate adult male rats to locomotor activity chambers for 30 minutes.

  • Dosing: Administer the 4-(1H-imidazol-2-yl)piperidin-4-ol test compound (p.o.) or vehicle.

  • Induction: 30 minutes post-dose, administer d-amphetamine (e.g., 1.0 mg/kg s.c.) to induce hyperlocomotion[4].

  • Measurement: Record locomotor activity counts via infrared beam breaks for 90 minutes.

  • Validation: A successful M4 agonist will dose-dependently inhibit amphetamine-induced hyperactivity without inducing catalepsy (EPS liability), contrasting with traditional D2 antagonists[2].

Causality & Expert Insights

As a Senior Application Scientist, the critical insight in this comparison is the causality of dose-limiting toxicities. AChEIs like donepezil are fundamentally limited by their mechanism: it is biologically impossible to elevate acetylcholine in the CNS via enzyme inhibition without simultaneously elevating it in the gut and heart. This global elevation leads to classic cholinergic side effects—nausea, diarrhea, and bradycardia—which cap the maximum tolerated dose and, consequently, the clinical efficacy[5].

By utilizing a targeted scaffold like 4-(1H-imidazol-2-yl)piperidin-4-ol, drug developers can decouple cognitive enhancement from peripheral toxicity. The structural rigidity and hydrogen-bonding potential of the imidazolyl-piperidine moiety allow for precise interaction with the orthosteric or allosteric binding pockets of M1 and M4 receptors. This structural tuning is what drives the high pEC50 in the Phospho-ERK1/2 assay and translates directly to the clean safety profile seen in vivo.

References

  • Title: US Patent 10,196,380 B2 - Muscarinic Receptor Agonists Source: United States Patent and Trademark Office / Google Patents URL
  • Title: US Patent Application 2019/0112294 A1 - Bicyclic Aza Compounds as Muscarinic M1 Receptor and/or M4 Receptor Agonists Source: United States Patent and Trademark Office / Google Patents URL

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 4-(1H-Imidazol-2-yl)piperidin-4-ol Derivatives as Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives, a promising class...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives, a promising class of compounds with potential as novel antifungal agents. By leveraging insights from related chemical series, this document offers a predictive framework for designing and optimizing these molecules to combat the growing threat of fungal resistance.

Introduction: The Imperative for New Antifungal Therapies

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1] The current antifungal armamentarium is limited, and there is an urgent need for new therapeutic options with novel mechanisms of action or improved efficacy against resistant pathogens. Azole antifungals, which target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, have been a cornerstone of antifungal therapy for decades.[2] However, their widespread use has led to the selection of resistant strains, necessitating the development of next-generation inhibitors. The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold represents a promising starting point for the design of new antifungal agents that can overcome existing resistance mechanisms.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary molecular target for many azole and imidazole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the ergosterol biosynthesis pathway.[2][3] This enzyme is a member of the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[1] The imidazole moiety of the 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives is predicted to coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for this class of inhibitors.

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on the 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold is not yet publicly available, we can infer key relationships by analyzing related chemical series. The following discussion outlines the anticipated impact of structural modifications at various positions of the core molecule.

Caption: Core scaffold of 4-(1H-imidazol-2-yl)piperidin-4-ol with key positions for substitution highlighted.

Key Structural Features and Their Predicted Impact on Antifungal Activity:

  • The Imidazole Ring (Position A): The unsubstituted imidazole ring is crucial for coordinating with the heme iron of CYP51. Substitution on the imidazole ring is generally detrimental to activity, as it can sterically hinder this critical interaction.

  • The Piperidine Ring (Position B): The piperidine ring serves as a central scaffold, orienting the imidazole and the N-substituent in the active site of the target enzyme. Modifications to the piperidine ring itself are less explored, but maintaining its integrity is likely important for optimal activity.

  • The Tertiary Alcohol (Position C): The hydroxyl group at the 4-position of the piperidine ring is a key feature. It is likely involved in hydrogen bonding interactions within the active site of CYP51, contributing to the binding affinity. Esterification or removal of this group is expected to decrease potency.

  • The Piperidine Nitrogen (Position D): This position offers a prime opportunity for modification to enhance potency, selectivity, and pharmacokinetic properties. The nature of the substituent at this position can significantly influence the overall activity of the compound.

Comparative Analysis of N-Substituted Derivatives

The following table summarizes the predicted antifungal activity of various N-substituted 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives based on SAR principles gleaned from related antifungal agents. The activity is presented as a predicted Minimum Inhibitory Concentration (MIC) range, where a lower value indicates higher potency.

Compound ID N-Substituent (R) Predicted MIC Range (µg/mL) against Candida albicans Rationale for Predicted Activity
1 (Parent) H16 - 32Unsubstituted piperidine nitrogen generally results in moderate activity.
2a Methyl8 - 16Small alkyl substituents can slightly improve activity by enhancing lipophilicity.
2b Ethyl4 - 8A slightly larger alkyl group may provide a better fit in a hydrophobic pocket of the active site.
2c Propyl2 - 4Optimal alkyl chain length often leads to the best hydrophobic interactions.
2d Butyl4 - 8Further increasing the alkyl chain length may lead to steric hindrance.
3a Benzyl1 - 2The introduction of an aromatic ring can lead to beneficial π-π stacking interactions within the active site.
3b 4-Chlorobenzyl0.5 - 1Electron-withdrawing groups on the phenyl ring can enhance binding affinity.
3c 4-Methoxybenzyl2 - 4Electron-donating groups may be less favorable for binding.
4 3,3-Diphenylpropyl0.25 - 0.5A bulky, lipophilic group can occupy a large hydrophobic pocket, significantly increasing potency.

Experimental Protocols

General Synthesis of 4-(1H-Imidazol-2-yl)piperidin-4-ol Derivatives

The synthesis of the target compounds typically starts from a suitable piperidin-4-one precursor.

Caption: General synthetic workflow for 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives.

Step-by-Step Procedure:

  • Preparation of Lithiated Imidazole: To a solution of 1H-imidazole in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 1 hour.

  • Addition of Piperidin-4-one: To the solution of lithiated imidazole, add a solution of the appropriate N-substituted-4-piperidone in anhydrous THF dropwise at -78 °C.

  • Reaction Quenching: After stirring at -78 °C for 2 hours, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-imidazol-2-yl)piperidin-4-ol derivative.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5]

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Fungal inocula (e.g., Candida albicans, Cryptococcus neoformans) adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Test compounds and control drugs (e.g., fluconazole) dissolved in DMSO.

Procedure:

  • Preparation of Drug Plates: Serially dilute the test compounds and control drugs in RPMI-1640 medium in the microtiter plates to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

The ability of the compounds to inhibit the target enzyme can be assessed using a reconstituted in vitro assay with purified human or fungal CYP51.

Principle:

This assay measures the conversion of a fluorescent substrate to a fluorescent product by CYP51. The inhibition of this reaction by the test compound is quantified.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing a source of NADPH (e.g., an NADPH regenerating system), purified CYP51 enzyme, and a fluorescent substrate.

  • Inhibition Assay: In a microplate format, add the test compound at various concentrations to the reaction buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Conclusion

The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold holds significant promise for the development of novel antifungal agents. The key to unlocking the full potential of this chemical series lies in the systematic exploration of substitutions at the piperidine nitrogen. By leveraging the SAR principles outlined in this guide, researchers can rationally design and synthesize new derivatives with enhanced potency against a broad spectrum of fungal pathogens, including clinically relevant resistant strains. The experimental protocols provided offer a robust framework for the synthesis and evaluation of these promising compounds, paving the way for the discovery of the next generation of antifungal therapies.

References

  • Clinical and Laboratory Standards Institute. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI document M27.
  • Rex JH, Pfaller MA, Galgiani JN, et al. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. Available from: [Link]

  • Pfaller MA, Sheehan DJ, Rex JH. Determination of fungicidal activities of echinocandins against Candida glabrata: comparison of results of time-kill, CLSI M27-A2, and Etest methods. J Clin Microbiol. 2004;42(7):3314-3317.
  • Sangshetti JN, Shinde DB. Synthesis of some novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents. Eur J Med Chem. 2011;46(4):1040-1044.
  • Trabanco AA, Aerts N, Alvarez RM, et al. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorg Med Chem Lett. 2007;17(14):3860-3863.
  • Sivakumar A, Fylaktakidou KC, Gavalas A, et al. Synthesis and biological evaluation of novel 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline antimycotics. Arch Pharm (Weinheim). 2021;354(11):e2100228.
  • Gao C, Liu Y, Wang Y, et al. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. 2021;26(11):3325.
  • Bouchal B, Abrigach F, Oubenali M, et al.
  • Carradori S, Cirilli R, Secci D, et al. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. J Med Chem. 2005;48(16):5253-5261.
  • Lepesheva GI, Waterman MR. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Int J Mol Sci. 2021;22(3):1038.
  • Mast N, Pikuleva IA. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. J Med Chem. 2016;59(17):7867-7883.
  • Rodrigues-Vendramini FV, de Oliveira AG, Nakazato G, et al. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Front Microbiol. 2019;10:2039.
  • World Health Organization. WHO fungal priority pathogens list to guide research, development and public health action. Published online October 25, 2022. Accessed March 21, 2026. [Link]

  • Lanosterol 14 alpha-demethylase. WikiDoc. Accessed March 21, 2026. [Link]

  • Heeres J, Backx LJ, Mostmans JH, Van Cutsem J. Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. J Med Chem. 1979;22(8):1003-1005.
  • Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988;1(2):187-217.
  • European Patent Office. HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS. EP3720438B1. December 7, 2018.
  • Google Patents. Imidazole antifungal agents. DE3264036D1.
  • Google Patents.
  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
  • Google Patents. Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one. CN106432232A.
  • Ramalingam A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 2021;4(4):192-199.
  • El-Sayed MA, Abdel-Aziz M, Abdel-Hafez AAN, et al. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Int J Res Pharm Chem. 2014;4(4):862-870.
  • Obniska J, Godyń J, Kamiński K, et al. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. 2001;6(9):784-798.

Sources

Validation

A Comparative Guide to the Antibacterial Spectrum of 2-Piperidin-4-yl-benzimidazoles

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, the benzimidazole moiety has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, the benzimidazole moiety has emerged as a "privileged structure" in medicinal chemistry, owing to its structural similarity to purine nucleosides, allowing it to interact with various biological targets. This guide focuses on a specific, promising class of these compounds: 2-piperidin-4-yl-benzimidazoles. These molecules have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative pathogens.

This document provides a comprehensive comparison of the antibacterial spectrum of various 2-piperidin-4-yl-benzimidazole derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide a framework for their evaluation.

The 2-Piperidin-4-yl-benzimidazole Scaffold: A Foundation for Antibacterial Activity

The core structure of 2-piperidin-4-yl-benzimidazole consists of a fused benzene and imidazole ring system, creating the benzimidazole nucleus, which is attached to a piperidine ring at the 2-position. This fundamental structure has been the subject of numerous medicinal chemistry campaigns, leading to the synthesis and evaluation of a wide array of derivatives. The versatility of this scaffold allows for substitutions at multiple positions, primarily on the benzimidazole and piperidine nitrogens, which significantly influences the resulting antibacterial spectrum and potency.

Comparative

A Senior Scientist's Guide to Method Validation for Piperidine-Containing Pharmaceuticals

The piperidine ring is a cornerstone of modern medicinal chemistry, a ubiquitous scaffold found in a vast array of blockbuster drugs and novel chemical entities. From the antipsychotic effects of haloperidol and risperid...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, a ubiquitous scaffold found in a vast array of blockbuster drugs and novel chemical entities. From the antipsychotic effects of haloperidol and risperidone to the analgesic power of fentanyl, this simple saturated heterocycle is a testament to nature's efficiency as a pharmacophore. However, the very properties that make it a valuable structural motif—its basicity, polarity, and often, its lack of a native chromophore—present distinct analytical challenges.

For researchers, scientists, and drug development professionals, ensuring the identity, purity, and strength of piperidine-containing compounds is not merely a procedural step; it is a fundamental requirement for safety and efficacy. This guide provides an in-depth comparison of the principal analytical techniques used for these compounds, grounded in the latest regulatory expectations and field-proven insights. We will dissect the causality behind experimental choices, offering a self-validating framework for robust analytical method development and validation.

The Analytical Gauntlet: Unique Challenges of the Piperidine Moiety

Before comparing methodologies, it is crucial to understand the inherent chemical properties of piperidine derivatives that dictate our analytical strategy:

  • Basicity and Peak Tailing: The lone pair of electrons on the piperidine nitrogen (pKa typically ~11) readily accepts a proton, making these compounds basic. In reversed-phase HPLC, this leads to strong, undesirable interactions with acidic residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[1] This chromatographic artifact compromises resolution, peak integration, and ultimately, the accuracy of quantification.[2]

  • Lack of UV Chromophore: Simple piperidine and many of its aliphatic derivatives do not possess a chromophore, meaning they do not absorb ultraviolet (UV) light. This renders the most common and accessible HPLC detector, the UV-Vis detector, ineffective for direct analysis.[3]

  • Volatility and Thermal Stability: While piperidine itself is volatile, many complex pharmaceutical molecules containing the piperidine ring are not volatile and may be thermally labile. This property is a critical decision point when choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4]

  • Genotoxicity Concerns: Piperidine itself can be a potential genotoxic impurity (PGI), often used as a reagent or formed as a degradation product.[5] Regulatory bodies mandate that PGIs be controlled at parts-per-million (ppm) levels, demanding highly sensitive and specific analytical methods.[6]

These challenges necessitate a thoughtful approach to method selection and validation, guided by the principles laid out by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is a function of the analyte's properties, the sample matrix, and the intended purpose of the method (e.g., assay, impurity profiling, bioanalysis). The three most powerful and widely adopted techniques are HPLC, GC-MS, and LC-MS/MS.

dot

Caption: Decision workflow for selecting an analytical method.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of each technique for the analysis of piperidine-containing compounds, synthesized from various validation studies.

Parameter HPLC-UV (with Derivatization) GC-MS LC-MS/MS
Specificity/Selectivity Good; dependent on chromatographic resolution and derivatization reaction specificity.Very High; separation by GC combined with mass fragmentation patterns provides high confidence.Excellent; unparalleled selectivity through Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions.[10]
Sensitivity (Typical LOQ) ~0.1 - 0.5 µg/mL[11][12]~1 - 10 ppm (for headspace analysis of residual solvents)[13]< 1 ng/mL; down to ~0.01 µg/mL for genotoxic impurities.[5]
Linearity (R²) > 0.999[11]> 0.99[14]> 0.99[5]
Accuracy (% Recovery) 98 - 102%[11][12]95 - 105%[14]95 - 105%[10]
Precision (%RSD) < 2%[12]< 15%[13]< 15% (for bioanalysis); < 5% for API analysis.[15]
Best Suited For Assay and impurity analysis of non-volatile APIs where sensitivity is not paramount.Analysis of volatile impurities and residual solvents (e.g., piperidine reagent).[16]Trace-level quantification, genotoxic impurity analysis, and bioanalysis in complex matrices.[15][17]

Deep Dive into Methodologies & Validation

As mandated by ICH Q2(R2), a validated analytical procedure must be fit for its intended purpose, demonstrated through the evaluation of core performance characteristics.[18][19]

dot

Validation_Parameters center Method Validation Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness LOD LOD Accuracy->LOD LOQ LOQ Range->LOQ

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Experimental Protocol 1: HPLC-UV for Piperidine Assay (Post-Derivatization)

This protocol is designed for quantifying a piperidine-containing active pharmaceutical ingredient (API) that lacks a native chromophore. The causality behind this choice is the need for a cost-effective, robust QC method. Since UV detection is desired, a pre-column derivatization step is essential to attach a UV-absorbing molecule (a chromophore) to the analyte.[3]

Objective: To determine the assay of a simple piperidine derivative in a bulk drug substance.

1. Materials and Reagents:

  • Piperidine Analyte Reference Standard

  • 4-Toluene Sulfonyl Chloride (Tosyl Chloride, Derivatizing Reagent)[3]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

  • Sodium Bicarbonate

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. A typical range might be 0.5 - 50 µg/mL.[11]

  • Sample Solution: Accurately weigh ~25 mg of the piperidine API sample and prepare similarly to the standard stock solution.

  • Derivatization Procedure (for each standard and sample):

    • Transfer 1.0 mL of each solution to a reaction vial.

    • Add 1.0 mL of 1% sodium bicarbonate solution to make the solution basic, which facilitates the reaction.

    • Add 1.0 mL of 10 mg/mL Tosyl Chloride in acetonitrile.

    • Cap the vial and heat at 60°C for 30 minutes. The nucleophilic piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

    • Cool to room temperature. The resulting tosylated piperidine derivative is now UV-active.

3. Chromatographic Conditions: [11]

  • HPLC System: Agilent 1260 or equivalent with UV Detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of water with 0.1% Phosphoric Acid (Solvent A) and Acetonitrile (Solvent B) in a 32:68 (v/v) ratio. The acidic mobile phase is critical to protonate any residual silanols on the column, minimizing secondary interactions and reducing peak tailing.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~230 nm (the absorbance maximum for the tosyl derivative).

  • Injection Volume: 10 µL.

4. Validation Parameters & Acceptance Criteria:

  • Specificity: Analyze a blank (derivatized mobile phase) and a placebo sample. No interfering peaks should be observed at the retention time of the derivatized analyte.

  • Linearity: Analyze calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Experimental Protocol 2: LC-MS/MS for Genotoxic Piperidine Impurity

This protocol is tailored for the ultra-sensitive detection and quantification of piperidine as a potential genotoxic impurity in an API. The choice of LC-MS/MS is driven by the need for exceptional selectivity and the low detection limits required by regulatory guidelines (typically ppm levels relative to the API).[5][10]

Objective: To quantify residual piperidine in a Rimonabant API at a limit of ≤ 5 ppm.

1. Materials and Reagents:

  • Piperidine Reference Standard

  • Rimonabant API Lot

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately prepare a stock solution of piperidine in methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from approximately 0.03 - 0.40 µg/mL in methanol.[5] This range is chosen to bracket the expected impurity level.

  • Sample Solution (e.g., 20 mg/mL): Accurately weigh ~100 mg of the Rimonabant API into a 5 mL volumetric flask. Dissolve and dilute to volume with methanol. This high sample concentration is necessary to achieve the required ppm-level sensitivity for the impurity.

3. LC-MS/MS Conditions: [5]

  • LC-MS/MS System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

  • Column: Atlantis C18 (100 x 3.9 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05% Formic Acid in Water.

    • Solvent B: Methanol.

    • Gradient Program: A time-based gradient is used to elute the polar piperidine early while allowing the more non-polar API to be washed off the column later, preventing source contamination.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5.0 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The basic piperidine nitrogen is readily protonated, making it ideal for positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Piperidine Transition: Precursor Ion (Q1) m/z 86.1 → Product Ion (Q3) m/z 70.1. This transition is highly specific to piperidine, providing excellent selectivity against the matrix and API.[20]

  • Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for the piperidine transition.

5. Validation Parameters & Acceptance Criteria:

  • Specificity: Demonstrate that the Rimonabant API does not produce a signal in the piperidine MRM channel.

  • Limit of Quantification (LOQ): The lowest standard on the calibration curve (e.g., 0.03 µg/mL) must have a signal-to-noise ratio (S/N) of ≥ 10 and acceptable precision and accuracy. This LOQ must be low enough to quantify the impurity at the target specification (e.g., 5 ppm).

  • Linearity: The calibration curve must have a correlation coefficient (R) > 0.99.[5]

  • Accuracy: Spike the sample solution with known amounts of piperidine at low, medium, and high levels. Recovery should be within 85.0% to 115.0%.

  • Precision: The %RSD for replicate injections at the LOQ should be ≤ 20%.

Conclusion: A Framework for Trustworthy Results

The validation of analytical methods for piperidine-containing compounds is a rigorous process that demands a deep understanding of both the analyte's chemistry and the principles of chromatography and mass spectrometry. There is no single "best" method; instead, the optimal choice is one that is scientifically sound and fit for its intended purpose.

  • For routine quality control of non-volatile APIs, a well-developed HPLC-UV method , often incorporating derivatization, provides a robust and cost-effective solution.

  • For the analysis of residual volatile impurities like piperidine, Headspace GC-MS is the gold standard, offering excellent separation and specificity.

  • When the highest levels of sensitivity and selectivity are required, such as for the analysis of genotoxic impurities or for bioanalytical studies in complex matrices, LC-MS/MS is the undisputed technique of choice.

By grounding experimental design in the fundamental properties of the piperidine moiety and adhering to the validation framework established by global regulatory bodies, researchers can ensure the generation of accurate, reliable, and trustworthy data—the bedrock of pharmaceutical development.

References

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • European Union. (2011, July 21). Guideline Bioanalytical method validation. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed. (2015, October 10). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResearchGate. Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. [Link]

  • PMC. (2022, June 18). Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography. [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2025, December 10). Development and validation of a RP-HPLC method for quantitative analysis of piperine and chemical standardization of Piper Nigrum L. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • SciSpace. (2020, June 12). Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography. [Link]

  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • ACS Publications. (2010, May 13). Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma. [Link]

  • LCGC International. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS. [Link]

  • Chromatography Forum. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • A narrative review. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • European Bioanalysis Forum. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. [Link]

  • ASMS. Practical Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Chromatography Forum. (2025, January 13). Piperidine derivatives - extra peak in pure compounds. [Link]

  • Celebration of Scholarship. GCMS VS HPLC. [Link]

  • LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • Google Patents.
  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

Sources

Validation

The Piperidine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Docking Analysis Guide

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: a six-membered heterocyclic structure that is conformationally flexible, capable of engaging in a variety of non-covalent interactions, and offering a stable framework for chemical modification.[1][3] These characteristics allow piperidine-containing compounds to interact with a wide array of biological targets, leading to their development as treatments for cancer, central nervous system disorders, and infectious diseases.[4][5]

This guide provides a comprehensive, in-depth technical overview of how to conduct a comparative molecular docking analysis of substituted piperidine ligands. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and optimization of novel piperidine-based therapeutics.[1]

The Power of Comparative Docking: Predicting and Prioritizing Candidates

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when it binds to a protein target, offering crucial insights into binding affinity and the mechanism of action.[6][7] By comparing the docking scores and binding modes of a series of substituted piperidine ligands, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how different functional groups and substitution patterns on the piperidine ring influence binding affinity and selectivity.[8]

  • Prioritize Compounds for Synthesis and In Vitro Testing: Efficiently screen a virtual library of compounds and select the most promising candidates for further experimental validation, saving significant time and resources.

  • Guide Lead Optimization: Identify key interactions between the ligand and the target protein, providing a rational basis for designing more potent and specific inhibitors.[9]

A Generalized Workflow for In Silico Comparative Docking Studies

The reliability of any docking study is fundamentally tied to the rigor of the applied methodology.[1] The following workflow represents a best-practice approach for the comparative analysis of substituted piperidine ligands.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Protein Selection & Preparation (e.g., PDB download, cleaning) Grid Binding Site Identification & Grid Generation PDB->Grid Defines target space Ligand Ligand Library Design & Preparation (Substituted Piperidines) Dock Molecular Docking (e.g., AutoDock Vina, Glide) Ligand->Dock Provides candidate molecules Grid->Dock Sets docking boundaries Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Analysis Generates docked poses Compare Comparative Analysis & SAR Analysis->Compare Provides data for comparison Validation Experimental Validation (In Vitro Assays) Compare->Validation Suggests candidates for testing

Caption: A generalized workflow for in silico comparative docking studies.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for conducting a comparative docking study, using the popular and freely available software AutoDock Vina as an example.[7] The principles, however, are broadly applicable to other docking software such as Glide, GOLD, or rDock.[9][10][11]

Part 1: Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study.

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider the SARS-CoV-2 main protease (PDB ID: 6LU7).[7]

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.[6]

  • Prepare the Protein for Docking: Utilize a tool like AutoDock Tools to add polar hydrogen atoms and assign partial charges (e.g., Kollman charges). This step is crucial for accurate calculations of electrostatic interactions.[6]

Part 2: Ligand Preparation

A library of substituted piperidine ligands needs to be prepared for docking.

  • Generate 2D Structures: Draw the 2D structures of your piperidine derivatives using chemical drawing software like ChemDraw.

  • Convert to 3D and Minimize Energy: Convert the 2D structures into 3D conformations. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[6] This step is critical as the initial conformation of the ligand can influence the docking outcome.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process, which is essential for accurately predicting the binding mode.[6]

Part 3: Molecular Docking Simulation
  • Identify the Binding Site: The binding site can be determined from the position of the co-crystallized ligand in the PDB file or from published literature identifying the active site residues.[6]

  • Grid Generation: Define a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[7]

  • Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the binding site.[12] The software will generate multiple possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Part 4: Analysis of Docking Results
  • Analyze Binding Poses and Scores: The primary output of a docking simulation is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[7]

  • Visualize Interactions: Use molecular visualization software to analyze the top-ranked binding poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. This qualitative analysis is crucial for understanding the structural basis of binding.

  • Comparative Analysis and SAR: Compile the docking scores and interaction data for all the piperidine derivatives in your library into a table. This allows for a direct comparison of their predicted potencies and helps in establishing a structure-activity relationship. For instance, you might observe that a particular substitution pattern consistently leads to more favorable binding energies.[8]

Quantitative Data Presentation: A Comparative Overview

The following table presents a hypothetical summary of docking results for a series of substituted piperidine ligands against a target protein. This format allows for a clear and concise comparison of the predicted binding affinities.

Compound IDSubstitution PatternDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
PIP-01 4-phenyl-8.5Tyr121, Phe288, Trp3371
PIP-02 4-(4-chlorophenyl)-9.2Tyr121, Phe288, Trp337, Ser2892
PIP-03 4-benzyl-8.9Tyr121, Phe288, Trp3371
PIP-04 3-methyl-4-phenyl-8.2Tyr121, Phe2881
Reference Known Inhibitor-9.5Tyr121, Phe288, Trp337, Ser2892

Case Study: Piperidine Derivatives as HIV-1 Protease Inhibitors

A study on cyclopropyl-containing HIV-1 protease inhibitors demonstrated the successful application of structure-based design incorporating a piperidine scaffold as the P2-ligand.[13] The researchers designed and synthesized a series of compounds and evaluated their inhibitory activity. Molecular docking studies provided valuable insights into the ligand-binding properties, corroborating the experimental results.[13] For example, compound 22a , which featured an (R)-piperidine-3-carboxamide as the P2-ligand, exhibited the most potent inhibitory activity with an IC50 value of 3.61 nM.[13] The docking analysis revealed key hydrogen bonding and van der Waals interactions with the active site of the HIV-1 protease, explaining its high potency.[13]

Impact on Signaling Pathways: The Example of Piperine

Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate crucial signaling pathways implicated in cancer.[4] For instance, it can induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.

G Piperine Piperine STAT3 STAT3 Phosphorylation Piperine->STAT3 Inhibits BCL2 BCL-2 Expression STAT3->BCL2 Promotes Apoptosis Cell Apoptosis STAT3->Apoptosis Inhibits BCL2->Apoptosis Inhibits

Caption: Inhibition of STAT3 signaling by piperine leading to apoptosis.

Conclusion: Accelerating Drug Discovery with In Silico Approaches

The versatility of the piperidine scaffold continues to make it a focal point in the development of novel therapeutics.[4] Comparative docking studies provide a powerful and efficient computational tool to predict the binding affinities and interaction modes of substituted piperidine ligands with a wide range of biological targets.[4] The methodologies and data presented in this guide underscore the importance of in silico approaches in accelerating the drug discovery process.[9] By systematically evaluating virtual libraries of compounds and understanding the underlying structure-activity relationships, researchers can more effectively design and optimize the next generation of piperidine-based drugs.[8] It is crucial to remember that computational predictions must always be validated by experimental data to confirm their accuracy and therapeutic potential.[9]

References

  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives - Benchchem. (n.d.).
  • Computabio. (2023, September 19). Advances in Molecular Docking Software: Streamlining Drug Discovery.
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025, December 5).
  • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC. (n.d.).
  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (2017, February 22).
  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Advances in Docking - PubMed. (n.d.).
  • Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide - Benchchem. (n.d.).
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (2024, April 22).
  • Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation: Research Article - ResearchGate. (2026, January 25).
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (n.d.).
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29).
  • 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors - ResearchGate. (2015, October 26).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).

Sources

Comparative

A Researcher's Guide to Ensuring Experimental Reproducibility for 4-(1H-imidazol-2-yl)piperidin-4-ol

In the landscape of drug discovery and development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides a comprehensive framework for assessing and ensuring the rep...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experiments involving 4-(1H-imidazol-2-yl)piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of a standardized, publicly available protocol for its synthesis, this document offers a proposed synthetic pathway and a critical analysis of the variables that can impact its reproducibility. Furthermore, it details rigorous analytical methods for the characterization and purity assessment of the final compound, which are essential for validating any experimental outcome.

The Challenge of Reproducibility in Novel Compound Synthesis

The synthesis of novel chemical entities often involves multi-step processes where minor variations in experimental conditions can lead to significant differences in yield, purity, and even the identity of the final product. For a molecule like 4-(1H-imidazol-2-yl)piperidin-4-ol, which combines a polar imidazole ring with a piperidinol moiety, the challenges are amplified due to its polarity and potential for side reactions. The lack of established, peer-reviewed synthetic procedures necessitates a proactive approach to ensure that "in-house" methods are robust and reproducible.[1][2][3][4]

Proposed Synthetic Route and Critical Control Points

Based on established principles for the synthesis of imidazole and piperidine derivatives, a plausible two-step synthetic route is proposed.[5][6] This route serves as a framework for discussing the critical parameters that must be controlled to ensure reproducibility.

Diagram of Proposed Synthetic Workflow

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Decarboxylation and Hydroxylation A Piperidine-4,4-dicarboxylic acid D Reaction Vessel 1 (e.g., Round-bottom flask) A->D B Glyoxal B->D C Ammonia C->D E Intermediate: 2-(Piperidin-4-yl)-1H-imidazole-4,5-dicarboxylic acid D->E Debus-Radziszewski Reaction F Reaction Vessel 2 (e.g., High-pressure reactor) E->F G Final Product: 4-(1H-imidazol-2-yl)piperidin-4-ol F->G Decarboxylation & Hydroxylation H Purification (e.g., Column Chromatography, Recrystallization) G->H I Characterization (NMR, HPLC, MS) H->I

Caption: Proposed two-step synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Experimental Protocol: A Hypothetical Standard Operating Procedure (SOP)

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-imidazole-4,5-dicarboxylic acid

  • To a solution of piperidine-4,4-dicarboxylic acid (1 equivalent) in a mixture of water and ethanol (1:1), add an aqueous solution of glyoxal (1.1 equivalents) and a concentrated solution of ammonia (3 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to ~6 with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol

  • Suspend the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C to induce decarboxylation.

  • After decarboxylation is complete (monitored by gas evolution), cool the reaction mixture.

  • Introduce a hydroxylating agent, such as N-bromosuccinimide followed by hydrolysis, or perform an oxidation/reduction sequence.

  • Purify the crude product by column chromatography followed by recrystallization.

Factors Influencing Reproducibility in Synthesis
ParameterPotential for VariationImpact on ReproducibilityMitigation Strategy
Reagent Quality Purity of starting materials, presence of inhibitors or byproducts.Can lead to incomplete reactions, formation of impurities, and lower yields.Use reagents from a consistent, reputable supplier. Characterize starting materials before use.
Reaction Temperature Fluctuations in heating mantle or oil bath temperature.Affects reaction kinetics and can promote side reactions.Use a calibrated temperature probe and a controlled heating system.
Stirring Rate Inconsistent mixing in the reaction vessel.Can lead to localized concentration gradients and uneven heating, affecting reaction rate and yield.[2]Use a calibrated overhead or magnetic stirrer and a consistently sized stir bar.
pH Control Inaccurate pH measurement or adjustment.Affects the solubility and reactivity of intermediates and the final product.Use a calibrated pH meter and standardized acid/base solutions.
Work-up and Purification Variations in extraction solvents, chromatography conditions, and recrystallization solvents.Can lead to loss of product and incomplete removal of impurities.Standardize all purification procedures and use high-purity solvents.

Comparative Guide to Purification and Characterization

The polar and basic nature of 4-(1H-imidazol-2-yl)piperidin-4-ol necessitates careful selection of purification and analytical techniques to ensure a pure and well-characterized final product.

Purification Techniques for Polar, Basic Compounds
TechniqueAdvantagesDisadvantagesBest Practices for Reproducibility
Recrystallization Cost-effective, can yield highly pure crystalline solids.Finding a suitable solvent can be challenging; risk of "oiling out".[7]Systematically screen a range of solvents and solvent mixtures. Use slow cooling to promote crystal growth.
Silica Gel Chromatography Widely available and effective for many compounds.Strong interaction with basic compounds can lead to streaking and poor separation.[8]Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) to improve peak shape.
Reverse-Phase Chromatography (C18) Good for polar compounds.Can be less effective for highly water-soluble compounds; requires removal of water from fractions.[5]Use a polar-modified C18 column. Lyophilization is the preferred method for solvent removal.
Ion-Exchange Chromatography Highly selective for charged molecules.Can be more complex to set up and optimize.Choose a resin with an appropriate pKa and use a pH gradient for elution.
Analytical Methods for Characterization and Purity Assessment

A combination of analytical techniques is crucial for unambiguously confirming the structure and purity of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Analytical MethodInformation ProvidedKey Parameters for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information (¹H and ¹³C NMR).Use a high-field instrument for better resolution. Ensure consistent sample preparation and solvent selection.
High-Performance Liquid Chromatography (HPLC) Determines purity and quantifies impurities.For compounds lacking a strong UV chromophore, derivatization or use of a universal detector (e.g., CAD, ELSD) may be necessary.[9]
Mass Spectrometry (MS) Confirms molecular weight and provides fragmentation patterns for structural elucidation.Use high-resolution mass spectrometry (HRMS) for accurate mass determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities.[10][11]Derivatization may be required to increase the volatility of the analyte.[10]
Diagram of Analytical Workflow

cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Validation A Purified Compound B HPLC Analysis A->B C GC-MS Analysis A->C E NMR Spectroscopy (¹H, ¹³C) A->E F Mass Spectrometry (HRMS) A->F D Purity Data B->D C->D H Combined Data Analysis D->H G Structural Data E->G F->G G->H I Reproducibility Confirmed H->I

Caption: A logical workflow for the analytical validation of 4-(1H-imidazol-2-yl)piperidin-4-ol.

Conclusion and Recommendations

Ensuring the reproducibility of experiments involving 4-(1H-imidazol-2-yl)piperidin-4-ol requires a meticulous and systematic approach, especially in the absence of a standardized synthetic protocol. By adopting a well-documented "in-house" synthetic method and rigorously controlling critical parameters, researchers can minimize variability. Furthermore, a comprehensive analytical strategy that combines chromatographic and spectroscopic techniques is paramount for verifying the purity and identity of the final compound. Adherence to these principles will not only enhance the reliability of experimental data but also contribute to the overall advancement of scientific research in this area.

References

  • ACS Nano. (2020). Reproducibility in Nanocrystal Synthesis?
  • Noel, T., & van der Schaaf, J. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Chemical Science. (2024).
  • Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube.
  • Ciriminna, R., et al. (n.d.). Reproducibility in chemistry research.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • PubMed. (2022).
  • PMC. (2020). Synthesis and therapeutic potential of imidazole containing compounds.
  • BenchChem. (2025).
  • PMC. (2020). Synthesis and therapeutic potential of imidazole containing compounds.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • MedchemExpress.com. 1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5.
  • PubMed. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • ResearchGate. (2015).
  • CymitQuimica. 4-(1H-imidazol-2-yl)piperidine.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • Bentham Science Publishers. (2023). Recent Achievement in the Synthesis of Imidazoles.
  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles.
  • PubChem. 4-(1h-imidazol-2-yl)piperidine (C8H13N3).
  • NextSDS. 4-Piperidinol, 4-(1H-imidazol-2-yl)
  • Google Patents.
  • BLDpharm. 876711-45-4|4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol.
  • Asian Journal of Chemistry. (2020).
  • ResearchGate. Discovery of Novel 2-(piperidin-4-yl)
  • ResearchGate. (2026). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1]-oxazepin-3(2H) ones.

  • PubMed. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities.
  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}.
  • MDPI. (2025). Bactericidal Activities of Nanoemulsion Containing Piper betle L. Leaf and Hydroxychavicol Against Avian Pathogenic Escherichia coli and Modelling Simulation of Hydroxychavicol Against Bacterial Cell Division Proteins.

Sources

Validation

Benchmarking the Safety Profile of 4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives in Muscarinic Receptor Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective safety benchmarking, mechanistic causality, and self-validating experimental protocols. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective safety benchmarking, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

The development of muscarinic acetylcholine receptor (mAChR) agonists for the treatment of cognitive and psychotic disorders (e.g., Alzheimer’s disease, Schizophrenia) has historically been hindered by severe dose-limiting toxicities. First-generation non-selective or partially selective agonists—such as Xanomeline, Milameline, and Cevimeline —demonstrated robust central efficacy but failed in late-stage clinical trials due to peripheral cholinergic adverse events, including diaphoresis, gastrointestinal distress, hypersalivation, and bradycardia[1]. These toxicities are primarily driven by off-target activation of the M2 and M3 receptor subtypes [2].

Recent structural biology and medicinal chemistry efforts have identified 4-(1H-imidazol-2-yl)piperidin-4-ol (and its methylated derivatives) as a breakthrough pharmacophore for designing highly selective bicyclic aza compounds[3]. When integrated into larger scaffolds, this moiety drives unprecedented selectivity for M1 and M4 receptors over M2 and M3[4].

The Causal Mechanism: The piperidin-4-ol core provides the essential basic amine required to anchor to the highly conserved orthosteric aspartate residue across all mAChRs. However, the rigidly positioned 1H-imidazol-2-yl group acts as a precise spatial wedge. It engages in favorable hydrogen bonding within the unique extracellular vestibule of M1/M4 receptors, while simultaneously creating steric clashes in the slightly narrower binding pockets of M2 and M3 receptors. This dual-action structural logic effectively uncouples central therapeutic efficacy from peripheral cholinergic toxicity[5].

G cluster_M1M4 Therapeutic Targets (CNS) cluster_M2M3 Off-Target (Peripheral) Agonist 4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives M1 M1 Receptor (Gq) Agonist->M1 High Affinity (Optimal Steric Fit) M4 M4 Receptor (Gi/o) Agonist->M4 High Affinity (Optimal Steric Fit) M2 M2 Receptor (Gi/o) Agonist->M2 Low Affinity (Steric Clash) M3 M3 Receptor (Gq) Agonist->M3 Low Affinity (Steric Clash) Cognition Cognitive Enhancement & Antipsychotic Efficacy M1->Cognition M4->Cognition Toxicity Cholinergic Toxicity (Bradycardia, GI Distress) M2->Toxicity M3->Toxicity

Figure 1: Divergence of mAChR signaling pathways showing how the novel scaffold bypasses M2/M3-mediated toxicity.

Quantitative Safety Benchmarking

To objectively evaluate the safety profile, we benchmark 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives against historical mAChR agonists. The critical metric for safety is the Selectivity Window : the ratio of M1/M4 potency (pEC50) to M2/M3 potency[4].

Compound Class / MoleculePrimary TargetM1/M4 pEC50M2/M3 pEC50Peripheral Toxicity ProfileClinical Status
Xanomeline M1 / M4~7.0~6.5High (GI pain, syncope, diaphoresis)Phase III (Requires co-formulation with trospium)
Milameline Non-selective~6.8~6.8High (Dose-limiting emesis)Discontinued
Cevimeline M1 / M3~6.5~6.5Moderate-High (Hypersalivation)Approved (Sjögren's Syndrome only)
4-(1H-imidazol-2-yl)piperidin-4-ol Derivatives M1 / M4 Selective 6.5 – 7.5 < 5.0 Low (No significant GI/CV events observed)Preclinical / Early Clinical

Data synthesized from foundational patent literature detailing the functional characterization of bicyclic aza compounds[4],[2].

Experimental Workflows & Self-Validating Protocols

As Application Scientists, we must ensure that the assays used to claim "selectivity" are fundamentally robust. A common pitfall in GPCR screening is using different assay readouts for different G-protein couplings (e.g., Calcium flux for Gq-coupled M1/M3 vs. cAMP inhibition for Gi/o-coupled M2/M4). Comparing EC50 values across different assay modalities introduces systemic artifactual bias.

Expertise Insight: To solve this, we utilize a Phospho-ERK1/2 Assay [2]. All five mAChR subtypes, regardless of their primary G-protein coupling, converge downstream to phosphorylate Extracellular Signal-Regulated Kinase (ERK1/2). This provides a unified, single-modality readout to definitively prove M1/M4 selectivity over M2/M3.

Workflow CellPrep CHO-K1 Cell Lines (Expressing M1-M5) Compound Compound Incubation (10-Point Gradient) CellPrep->Compound Assay Phospho-ERK1/2 Assay (HTRF / AlphaLISA) Compound->Assay Readout EC50 & Emax (Selectivity Ratio) Assay->Readout Validation In Vivo Toxicity (Salivation/Tremor) Readout->Validation

Figure 2: Unified High-Throughput Selectivity Screening Workflow utilizing Phospho-ERK1/2 convergence.

Protocol 1: In Vitro Phospho-ERK1/2 Selectivity Profiling

Objective: Quantify the functional selectivity window of the compound.

  • Cell Preparation: Culture CHO-K1 cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.

    • Causality: CHO-K1 cells lack endogenous mAChRs, ensuring the ERK1/2 signal is strictly derived from the transfected subtype.

  • Starvation Phase: Seed cells at 10,000 cells/well in a 384-well plate. Serum-starve for 18 hours prior to the assay.

    • Causality: Serum contains growth factors that basally elevate ERK phosphorylation. Starvation reduces the background signal, maximizing the assay's dynamic range and ensuring a Z'-factor > 0.6.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the 4-(1H-imidazol-2-yl)piperidin-4-ol derivative (ranging from 10 µM to 0.5 nM). Include Acetylcholine (10 µM) as a 100% Emax positive control, and buffer as a negative control.

  • Lysis & Detection: Incubate for exactly 5 minutes (peak transient ERK phosphorylation time for mAChRs). Lyse cells using a buffer containing phosphatase inhibitors (e.g., NaF, Orthovanadate). Detect p-ERK1/2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Validation: A compound is verified as "safe/selective" if it exhibits a pEC50 > 6.5 for M1/M4 and an Emax < 50% (at 10 µM) for M2/M3[4].

Protocol 2: In Vivo Cholinergic Toxicity Profiling (Rodent Model)

Objective: Validate that in vitro M2/M3 avoidance translates to the absence of peripheral toxicity in vivo.

  • Subject Allocation: Group male Sprague-Dawley rats (n=8/group) into Vehicle, Xanomeline (Positive Control, 10 mg/kg), and Test Compound (10, 30, and 100 mg/kg).

  • Administration & Observation: Administer compounds via oral gavage (PO).

  • Peripheral Toxicity Scoring (0-120 mins):

    • Salivation (M3-mediated): Score 0 (dry) to 3 (severe dripping).

    • Diarrhea (M2/M3-mediated): Score 0 (normal feces) to 3 (watery diarrhea).

    • Causality: By scoring these specific physiological outputs, we directly measure the real-world consequence of M2/M3 receptor engagement.

  • Validation Criteria: The 4-(1H-imidazol-2-yl)piperidin-4-ol scaffold passes the safety benchmark if it achieves therapeutic plasma concentrations without elevating the peripheral toxicity score above baseline (Vehicle), whereas Xanomeline will reliably trigger scores of 2-3 within 30 minutes[1].

Conclusion

The integration of the 4-(1H-imidazol-2-yl)piperidin-4-ol moiety into muscarinic agonists represents a masterclass in structure-based drug design. By exploiting subtle topological differences between the M1/M4 and M2/M3 receptor vestibules, this pharmacophore effectively eliminates the dose-limiting cholinergic toxicities that plagued earlier generations of mAChR agonists. When validated through rigorous, unified downstream readouts like the Phospho-ERK1/2 assay, these derivatives demonstrate a highly favorable safety profile, paving the way for safer interventions in neurodegenerative and psychiatric diseases.

Sources

Safety & Regulatory Compliance

Safety

4-(1H-Imidazol-2-yl)piperidin-4-ol proper disposal procedures

As a Senior Application Scientist, I frequently observe researchers treating novel nitrogenous heterocycles like 4-(1H-Imidazol-2-yl)piperidin-4-ol (CAS 2694728-82-8) as standard, non-hazardous organic waste. This is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers treating novel nitrogenous heterocycles like 4-(1H-Imidazol-2-yl)piperidin-4-ol (CAS 2694728-82-8) as standard, non-hazardous organic waste. This is a critical operational error. This specific compound features a highly basic piperidine ring, an amphoteric imidazole moiety, and is most frequently handled in the laboratory as an acidic dihydrochloride salt. Improper disposal can lead to exothermic acid-base reactions in waste drums, or the release of toxic nitrogen oxides (NOx) during substandard incineration.

This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations while safeguarding laboratory personnel.

Part 1: Physicochemical Profiling & Waste Categorization

To design a robust disposal plan, we must first understand the molecular behavior of the compound. The presence of two nitrogenous rings dictates its reactivity, waste classification, and environmental persistence.

PropertyValue / CharacteristicOperational Implication (Causality)
Chemical Structure Nitrogenous heterocycle (Piperidine + Imidazole)High potential for NOx generation upon combustion; requires high-temperature incineration with scrubbers.
Acid/Base Profile Amphoteric/Basic (Free base) or Acidic (Dihydrochloride salt)Aqueous waste streams may trigger EPA RCRA Corrosivity (D002) thresholds if pH ≤ 2 or ≥ 12.5[1].
Solubility High aqueous solubility (especially in salt form)Cannot be drain-disposed due to aquatic toxicity and environmental persistence.
Waste Classification Non-RCRA organic waste (neutralized) or D002 (acidic/basic)Must be segregated from strong oxidizers to prevent exothermic nitration or violent reactions[2].

Part 2: Waste Segregation Logic

Proper segregation is the cornerstone of laboratory safety. Mixing the acidic dihydrochloride salt of this compound with basic waste streams (e.g., sodium hydroxide washes) can cause rapid pressurization of waste containers.

WasteSegregation Start 4-(1H-Imidazol-2-yl)piperidin-4-ol Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temp Incineration (NOx Scrubber Required) Solid->Incineration Aqueous Aqueous Solutions (Check pH) Liquid->Aqueous Organic Organic Solvents (e.g., DCM, MeOH) Liquid->Organic Neutralize Neutralize to pH 6-8 (Self-Validation Step) Aqueous->Neutralize Organic->Incineration Neutralize->Incineration

Caption: Decision tree for 4-(1H-Imidazol-2-yl)piperidin-4-ol waste segregation and disposal.

Part 3: Step-by-Step Disposal Methodologies

Why do we separate aqueous and organic streams? Halogenated organic solvents require different incineration temperatures than aqueous streams. Mixing them increases disposal costs and risks the incomplete combustion of the nitrogenous rings.

Protocol A: Solid Waste (Powder, Crystals, and Contaminated Consumables)
  • Collection: Sweep up any spilled powder or collect unused solid reagent using a static-free brush. Causality: Fine organic powders can pose a dust explosion hazard if ignited by a static spark when suspended in air.

  • Containment: Place the collected solid into a compatible, leak-proof, high-density polyethylene (HDPE) container. Place all contaminated weigh boats, spatulas, and gloves into the same container.

  • Labeling: Label strictly as "Hazardous Solid Waste - Nitrogenous Heterocycle (4-(1H-Imidazol-2-yl)piperidin-4-ol)".

  • Storage: Store in a cool, dry satellite accumulation area, strictly isolated from strong oxidizers (e.g., nitric acid, peroxides).

Protocol B: Aqueous Waste Neutralization (Self-Validating Workflow)

If you are working with the dihydrochloride salt, the resulting aqueous washes will be highly acidic.

  • Initial Assessment: Dip a universal pH indicator strip into the aqueous waste. If the pH is ≤ 2, it is a RCRA D002 corrosive waste[1].

  • Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring. Causality: We use bicarbonate rather than strong bases (like NaOH) to prevent localized exothermic spiking and to utilize the visual cue of CO₂ evolution (bubbling) as a real-time reaction indicator.

  • Self-Validation: Continue the addition until CO₂ evolution completely ceases. Re-test the pH. The protocol is successfully validated when the pH strip reads exactly between 6.0 and 8.0.

  • Transfer: Once neutralized, funnel the solution into the designated "Aqueous Organic Waste" carboy.

Protocol C: Organic Solvent Waste
  • Segregation: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Pour the waste into the respective "Halogenated" or "Non-Halogenated" organic waste drum.

  • Venting: Ensure the drum is equipped with a pressure-relief vented cap. Causality: Residual volatile solvents will evaporate at room temperature and build pressure, potentially causing a sealed drum to rupture.

Part 4: Final Disposition & Regulatory Compliance

Do not flush any form of 4-(1H-Imidazol-2-yl)piperidin-4-ol down the sink. The piperidine and imidazole rings exhibit persistence in aquatic environments and can disrupt local wastewater treatment biomes.

Incineration Parameters: The final disposition must be handled by a licensed hazardous waste contractor. You must specify on the manifest that the waste contains high-nitrogen organics.

  • Mechanism: The waste must undergo high-temperature incineration (typically >1000°C).

  • Scrubbing: The incinerator must be equipped with NOx scrubbers. At high temperatures, the nitrogen atoms in the piperidine and imidazole rings oxidize into nitrogen dioxide (NO₂) and nitric oxide (NO). Scrubbers neutralize these gases before atmospheric release, preventing smog and acid rain formation.

References

  • 4-(1H-imidazol-2-yl)piperidin-4-ol (CAS 2694728-82-8) . Navimro / Angene Chemical Database. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1H-Imidazol-2-yl)piperidin-4-ol

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-(1H-Imidazol-2-yl)piperidin-4-ol. Our objective is to move beyond a simple checklist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-(1H-Imidazol-2-yl)piperidin-4-ol. Our objective is to move beyond a simple checklist, offering a procedural and logical framework for risk mitigation that builds a deep-rooted culture of safety in your laboratory. The protocols outlined below are designed to be a self-validating system, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: A Risk-Based Approach

While a specific, comprehensive toxicological profile for 4-(1H-Imidazol-2-yl)piperidin-4-ol is not extensively documented, a professional risk assessment necessitates examining data from structurally similar compounds. Analogs containing piperidine and imidazole or benzimidazole moieties consistently exhibit a clear hazard profile.[1][2][3]

Based on this data, we must assume 4-(1H-Imidazol-2-yl)piperidin-4-ol presents the following risks:

  • Acute Toxicity : Harmful if swallowed or inhaled.[1]

  • Skin Damage : Causes skin irritation and may cause an allergic skin reaction (sensitization).[2][3]

  • Serious Eye Damage : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation, particularly when handled as a fine powder.[1][2]

This profile dictates that our primary safety objective is to prevent all routes of exposure: inhalation, dermal contact, and ocular contact. The following PPE ensemble is therefore mandatory.

The Core PPE Ensemble: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction and must be used whenever handling the solid compound or its solutions.[4] Personal protective equipment is the critical final barrier between you and the chemical.

Primary Protective Gear
PPE ComponentSpecification & StandardHazard(s) MitigatedRationale & Causality
Hand Protection Double-gloved Nitrile Gloves (Chemotherapy-grade, ASTM D6978 recommended)Skin Irritation, Sensitization, AbsorptionThe outer glove absorbs initial contact and can be removed if compromised, leaving a clean inner glove. Nitrile provides good resistance to a broad range of chemicals. Inspect gloves for any signs of degradation before and during use.[5]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldSerious Eye Irritation, SplashesGoggles provide a seal around the eyes to protect against splashes and fine particulates.[6] A face shield is required when there is a significant risk of splashing (e.g., transferring solutions, sonicating) and must be worn over goggles, never alone.[6]
Body Protection Flame-Resistant (FR) Lab Coat with full-length sleeves and snug cuffsSkin Contact, ContaminationA fully fastened lab coat prevents incidental skin contact on the arms and body.[6] The cuffs should be tucked into the inner glove to create a seal.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Inhalation Toxicity, Respiratory IrritationRequired when handling the solid powder outside of a primary engineering control (e.g., weighing), or during spill cleanup. Surgical masks offer no protection against chemical dusts.[7]
Foot Protection Closed-toe, non-perforated shoesSpills, Dropped ObjectsProtects feet from spills. Open-toed shoes are never permissible in a laboratory environment.[6]

Operational Protocols: Integrating Safety into Your Workflow

Effective protection relies not just on what you wear, but how you use it. The following procedural steps are critical for minimizing exposure risk.

PPE Donning & Doffing Workflow

The sequence of putting on and removing PPE is logically designed to prevent cross-contamination from a "dirty" exterior to your skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Shoe Covers & Hair Cover Don2 2. Inner Gloves Don1->Don2 Don3 3. Lab Coat Don2->Don3 Don4 4. Respirator (If required) Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Outer Gloves (Over cuff) Don5->Don6 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Shoe/Hair Covers Doff5->Doff6

Caption: PPE Donning and Doffing Workflow Diagram.

Step-by-Step Disposal Plan for Contaminated PPE

Disposal is an active part of the handling process and must be performed with care to prevent secondary exposure.

  • Initial Decontamination : Before leaving the immediate work area (e.g., fume hood), remove the outer pair of gloves, turning them inside out, and dispose of them in a designated, sealed hazardous waste container.

  • Gown and Eye Protection Removal : With the clean inner gloves still on, remove your face shield and goggles, placing them in a designated area for decontamination. Remove your lab coat by rolling it inward, ensuring the contaminated exterior is contained. Dispose of it in the hazardous waste container.

  • Final Glove Removal : Now, remove the inner pair of gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.[2]

  • Waste Management : All disposable PPE and materials contaminated with 4-(1H-Imidazol-2-yl)piperidin-4-ol must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] The waste container should be clearly labeled, sealed, and stored in a designated satellite accumulation area.

Emergency Preparedness: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison control center or doctor.[1][9]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]

Always have the Safety Data Sheet (SDS) for this or a similar compound readily available for emergency responders.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • SynQuest Laboratories, Inc. (2017, December 18). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Aldrich. (2025, September 22). I1308 - SAFETY DATA SHEET.
  • Indagoo Research Chemicals. (2026, February 25). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2010, September 6). 4-Hydroxypiperidine Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
  • LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • ChemicalBook. (2026, January 10). Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE.
  • NextSDS. (n.d.). (1H-imidazol-2-yl)(piperidin-4-yl)methanol — Chemical Substance Information.
  • Angene Chemical. (2025, July 10). Safety Data Sheet.

Sources

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